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  • Product: 5-hydrazinyl-1H-indazole dihydrochloride
  • CAS: 1443980-67-3

Core Science & Biosynthesis

Foundational

5-hydrazinyl-1H-indazole dihydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 5-Hydrazinyl-1H-Indazole Dihydrochloride Abstract This technical guide provides a comprehensive overview of the chemical properties, spectroscopi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 5-Hydrazinyl-1H-Indazole Dihydrochloride

Abstract

This technical guide provides a comprehensive overview of the chemical properties, spectroscopic profile, reactivity, and handling of 5-hydrazinyl-1H-indazole dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data to facilitate the effective use of this versatile chemical intermediate. The indazole scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to the development of numerous therapeutic agents.[1][2][3] 5-Hydrazinyl-1H-indazole dihydrochloride serves as a crucial building block, enabling the synthesis of a diverse array of complex molecules with significant pharmacological potential.[1][4] This guide offers field-proven insights, detailed protocols, and a robust reference base to support its application in contemporary research endeavors.

Core Chemical and Physical Properties

5-Hydrazinyl-1H-indazole is a bifunctional molecule featuring a stable 1H-indazole core and a reactive hydrazine moiety at the 5-position.[1] The dihydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient precursor for various synthetic transformations. The thermodynamically stable 1H-indazole tautomer is the predominant form.[1]

PropertyValueSource(s)
IUPAC Name (1H-Indazol-5-yl)hydrazine dihydrochlorideN/A
Synonyms 5-Hydrazinyl-1H-indazole hydrochloride[5]
CAS Number 1012879-50-3 (for hydrochloride)[5]
Molecular Formula C₇H₈N₄ · 2HCl (or C₇H₁₀Cl₂N₄)[5]
Molecular Weight 221.09 g/mol [6]
Appearance Typically an off-white to light brown solidInferred from general chemical properties
Monoisotopic Mass 148.07489 Da (for free base)[7]
SMILES C1=C(C=C2C=NNC2=C1)NN.Cl.Cl[5]
InChI Key VIEKHDVDVUEOSQ-UHFFFAOYSA-N (for free base)[7]
Computational Chemistry Data

Computational models provide valuable insights into the molecule's behavior in biological systems.

ParameterPredicted ValueSource(s)
Topological Polar Surface Area (TPSA) 66.73 Ų[5]
XlogP 1.4[7]
Hydrogen Bond Donors 3[5]
Hydrogen Bond Acceptors 3[5]
Rotatable Bonds 1[5]

Spectroscopic and Analytical Characterization

Precise structural elucidation is paramount for ensuring the identity and purity of starting materials in a research pipeline. While specific spectra for this exact compound are not publicly available, the expected spectroscopic characteristics can be reliably inferred from data on the indazole scaffold and related hydrazine derivatives.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for structural confirmation.[9]

  • ¹H NMR: The proton spectrum of the 1H-indazole core is characteristic. The N1-H proton is expected to appear as a broad singlet at a very downfield chemical shift (typically >10 ppm in DMSO-d₆).[9] The aromatic protons on the indazole ring (C3-H, C4-H, C6-H, C7-H) will present distinct signals, with their splitting patterns revealing their connectivity. The protons associated with the hydrazinyl group (-NHNH₂) will also appear as exchangeable signals.

  • ¹³C NMR: The carbon spectrum will show signals corresponding to the seven unique carbons of the indazole ring. The chemical shifts provide information about the electronic environment of each carbon atom.[8][11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.[9]

  • N-H Stretching: A broad band is expected in the 3150-3000 cm⁻¹ region, characteristic of the N-H bond in the indazole ring.[9] Additional sharp to broad peaks in the 3400-3200 cm⁻¹ range would correspond to the N-H stretches of the hydrazine group.

  • Aromatic C-H Stretching: These vibrations are typically observed just above 3000 cm⁻¹.[9]

  • C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern.

  • High-Resolution Mass Spectrometry (HRMS-ESI): For the free base (C₇H₈N₄), the expected [M+H]⁺ ion would be at m/z 149.08217.[7] This technique is crucial for confirming the elemental composition.

Analytical Quantification Protocol: RP-HPLC

A robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for assessing the purity of 5-hydrazinyl-1H-indazole dihydrochloride and quantifying it in reaction mixtures. The following protocol is a validated starting point, adaptable to specific laboratory instrumentation.[12]

Methodology

  • Standard Preparation:

    • Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of a suitable solvent like methanol or a methanol/water mixture.[12]

    • Working Standards: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create a calibration curve (e.g., 5-100 µg/mL).[12]

  • Sample Preparation:

    • Accurately weigh the sample, dissolve it in the solvent, and dilute with the mobile phase to a concentration that falls within the established linearity range of the calibration curve.[12]

    • Filter all solutions through a 0.45 µm syringe filter prior to injection to protect the HPLC column.[12]

  • Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Detection Wavelength Determined by UV-Vis scan (typically 230-280 nm)
Column Temperature 30-40°C

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Standard/Sample Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Sample Calibrate->Quantify

Caption: Workflow for purity assessment and quantification via RP-HPLC.

Reactivity and Synthetic Utility

The synthetic value of 5-hydrazinyl-1H-indazole dihydrochloride lies in the high reactivity of the hydrazine group, which serves as a potent nucleophile. This functionality is a gateway to forming various nitrogen-containing heterocycles and functional groups, making it a cornerstone intermediate in multi-step syntheses.

Key Reactions of the Hydrazine Moiety
  • Hydrazone Formation: The most common application involves the condensation reaction with aldehydes and ketones to form stable hydrazones. This reaction is often the first step in building more complex molecular scaffolds.[1][13]

  • Cyclization Reactions: The resulting hydrazones can undergo subsequent intramolecular cyclization to form a variety of heterocyclic systems. This is a powerful strategy for synthesizing fused-ring structures prevalent in drug candidates.[1][14]

  • N-N Bond Formation: The hydrazine can participate in reactions that form new N-N bonds, a key step in the synthesis of various nitrogen-rich heterocycles.[1]

Experimental Protocol: General Hydrazone Synthesis

This protocol outlines a standard, reliable procedure for synthesizing a hydrazone derivative from 5-hydrazinyl-1H-indazole dihydrochloride, a foundational step for further molecular elaboration.

Objective: To demonstrate the nucleophilic character of the hydrazine group via condensation with an aromatic aldehyde.

Materials:

  • 5-hydrazinyl-1H-indazole dihydrochloride

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol or Methanol (as solvent)

  • Glacial Acetic Acid (as catalyst)

  • Sodium Bicarbonate (for neutralization)

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 5-hydrazinyl-1H-indazole dihydrochloride in ethanol. A mild base (e.g., 2.0 equivalents of sodium bicarbonate) may be added to free the hydrazine base in situ.

  • Addition of Aldehyde: Add 1.05 equivalents of the substituted benzaldehyde to the solution.

  • Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 50-70°C) for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reaction Diagram: Hydrazone Formation

Hydrazone_Formation Indazole 5-Hydrazinyl-1H-Indazole (from dihydrochloride + base) Catalyst EtOH, H⁺ (cat.) Reflux Indazole->Catalyst Aldehyde Ar-CHO (e.g., 4-Cl-Benzaldehyde) Aldehyde->Catalyst Product Indazolyl Hydrazone Product Catalyst->Product

Caption: General scheme for the synthesis of an indazolyl hydrazone.

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of 5-hydrazinyl-1H-indazole dihydrochloride and ensuring laboratory safety. The information is derived from safety data sheets (SDS) for the compound and related hydrazine salts.[15][16][17]

Hazard Identification and GHS Classification

Hydrazine derivatives are often hazardous, and appropriate precautions must be taken.

Hazard ClassCategoryStatement
Acute Oral Toxicity Category 4Harmful if swallowed[15]
Skin Corrosion/Irritation Category 2Causes skin irritation[15]
Serious Eye Damage/Irritation Category 2Causes serious eye irritation[15]
Carcinogenicity SuspectedMay cause cancer[18][16]
Allergic Skin Reaction Category 1May cause an allergic skin reaction[18][16]
Recommended Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15][18][16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[15][18]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[15][18]

  • Spills: In case of a spill, avoid generating dust. Carefully collect the material using an absorbent and dispose of it as hazardous waste.[16][19]

Storage and Stability
  • Temperature: Store in a cool, dry place, typically at 2-8°C.[5]

  • Atmosphere: Keep the container tightly sealed to protect it from moisture and air.[15][20] For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended.[20]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[15][20]

Conclusion

5-Hydrazinyl-1H-indazole dihydrochloride is a high-value chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its well-defined chemical properties, coupled with the versatile reactivity of the hydrazine moiety, make it an essential tool for synthetic chemists. By adhering to the principles of spectroscopic characterization, safe handling, and controlled reactivity outlined in this guide, researchers can effectively leverage this compound to construct novel molecules with therapeutic potential. The provided protocols and data serve as a foundational resource to streamline experimental design and ensure the integrity and reproducibility of research outcomes.

References

  • PubChemLite. (n.d.). 5-hydrazinyl-1h-indazole dihydrochloride (C7H8N4). Retrieved from PubChemLite. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Synthesis of 1H-Indazoles. Retrieved from rsc.org. [Link]

  • PubChem. (2026, March 07). 5-Hydrazineyl-1H-1,2,4-triazole dihydrochloride. Retrieved from PubChem. [Link]

  • American Elements. (n.d.). 6-Hydrazinyl-1H-indazole tetrahydrochloride. Retrieved from American Elements. [Link]

  • Asian Journal of Research in Chemistry. (2012, September 10). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Retrieved from ajrconline.org. [Link]

  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from PMC. [Link]

  • Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • Sami Publishing Company. (2022, February 06). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Retrieved from samipubco.com. [Link]

  • PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from PMC. [Link]

  • Semantic Scholar. (n.d.). Development of 1H-indazole derivatives as anti-inflammatory agents using computational tools. Retrieved from Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Reaction of 5 and 6 with hydrazine hydrate. Retrieved from ResearchGate. [Link]

  • Beilstein Journals. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation. Retrieved from beilstein-journals.org. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery. Retrieved from innopharmchem.com. [Link]

  • ResearchGate. (2025, August 06). An efficient synthesis of 1- H indazoles. Retrieved from ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from rsc.org. [Link]

  • PMC. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from PMC. [Link]

  • Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from Taylor & Francis Online. [Link]

  • LOCKSS. (2022, July 29). The Continuous-Flow Synthesis of 1H-Indazoles. Retrieved from servecontent.com. [Link]

  • MDPI. (2018, March 16). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Retrieved from MDPI. [Link]

  • PMC. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from PMC. [Link]

Sources

Exploratory

1H-indazol-5-ylhydrazine dihydrochloride molecular formula

Comprehensive Technical Guide: 1H-Indazol-5-ylhydrazine Dihydrochloride as a Privileged Scaffold in Medicinal Chemistry Core Rationale & Molecular Architecture In modern drug discovery, the indazole ring serves as a crit...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide: 1H-Indazol-5-ylhydrazine Dihydrochloride as a Privileged Scaffold in Medicinal Chemistry

Core Rationale & Molecular Architecture

In modern drug discovery, the indazole ring serves as a critical bioisostere for indoles and benzimidazoles, offering unique hydrogen-bonding capabilities and improved metabolic stability. Specifically, 1H-indazol-5-ylhydrazine dihydrochloride is an indispensable building block for synthesizing complex, multi-targeted kinase inhibitors.

While the free base, 1H-indazol-5-ylhydrazine (CAS: 474123-25-6), has the molecular formula C_7H_8N_4[1], and its monohydrochloride variant (CAS: 1012879-50-3) is C_7H_9ClN_4[2], the free hydrazine moiety is highly nucleophilic and susceptible to rapid auto-oxidation in air. To ensure rigorous bench stability and reproducible stoichiometry in high-throughput synthetic workflows, the dihydrochloride salt is the preferred chemical form. The addition of two equivalents of hydrochloric acid protonates both the primary amine of the hydrazine and the indazole nitrogen, effectively neutralizing the molecule's nucleophilicity until it is deliberately liberated in situ.

Physicochemical Profiling

Understanding the exact physicochemical parameters of the dihydrochloride salt is paramount for predicting its behavior in polar solvents and optimizing downstream condensation reactions.

ParameterValue / DescriptionRationale / Implication
Molecular Formula C_7H_{10}Cl_2N_4Base (C_7H_8N_4) + 2HCl. Ensures complete protonation of basic centers.
Molecular Weight 221.09 g/mol Must be accounted for when calculating precise molar equivalents.
Physical State Off-white to pale yellow powderColor shifts to dark brown indicate unwanted oxidation of the hydrazine.
Solubility High in H_2O, DMSO; Low in HexaneIdeal for polar protic reactions; requires neutralization for organic extraction.
Storage Conditions Desiccated, under inert gas (Ar/N_2)Prevents hygroscopic degradation and trace oxidation over long-term storage.

Mechanistic Synthesis & Causality Workflow

The synthesis of 1H-indazol-5-ylhydrazine dihydrochloride relies on the classic diazotization-reduction sequence. As an Application Scientist, I emphasize the causality behind the reagent selection: Stannous chloride (SnCl_2) is utilized as the reducing agent because it provides a mild, highly selective reduction of the diazonium intermediate without over-reducing the aromatic indazole core. Furthermore, conducting the reaction in concentrated HCl not only facilitates the reduction but directly drives the precipitation of the highly stable dihydrochloride salt, bypassing the need for complex chromatographic purification.

SynthesisWorkflow A 5-Amino-1H-indazole (Starting Material) B Diazotization (NaNO2, HCl, 0°C) A->B Step 1 C Diazonium Intermediate B->C D Reduction (SnCl2·2H2O, HCl, <5°C) C->D Step 2 E 1H-Indazol-5-ylhydrazine Dihydrochloride D->E Precipitation

Figure 1: Synthetic workflow for 1H-indazol-5-ylhydrazine dihydrochloride.

Application in Target-Based Drug Design

The primary utility of this compound lies in its orthogonal reactivity. The hydrazine group readily undergoes condensation with dicarbonyl compounds (e.g., acetylacetone derivatives) to form pyrazoles, or reacts via Fischer Indole Synthesis to form fused tricyclic systems. These resulting indazole-pyrazole or indazole-indole pharmacophores are structurally primed to dock into the ATP-binding pockets of Receptor Tyrosine Kinases (RTKs) such as VEGFR2 or JAK2, effectively blocking downstream oncogenic signaling pathways.

KinaseBinding A 1H-Indazol-5-ylhydrazine Core B Cyclization (e.g., Pyrazole formation) A->B C Indazole-Pyrazole Pharmacophore B->C D ATP Pocket Binding (H-bond Donor/Acceptor) C->D Docking E Kinase Inhibition (VEGFR/JAK Blockade) D->E Pathway Blockade

Figure 2: Logical progression from hydrazine core to kinase pathway inhibition.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating real-time analytical checkpoints to confirm reaction success before proceeding to the next step.

Protocol A: Synthesis of 1H-Indazol-5-ylhydrazine Dihydrochloride
  • Preparation: Suspend 5-amino-1H-indazole (1.0 eq) in concentrated HCl (10 volumes) and cool to 0°C using an ice-salt bath.

  • Diazotization: Slowly add a pre-chilled aqueous solution of NaNO_2 (1.1 eq) dropwise, maintaining the internal temperature below 5°C. Stir for 30 minutes.

    • Validation Checkpoint: Spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating the complete conversion of the primary amine to the diazonium salt.

  • Reduction: In a separate flask, dissolve SnCl_2·2H_2O (3.0 eq) in concentrated HCl and cool to 0°C. Add this solution dropwise to the diazonium mixture.

  • Precipitation & Isolation: Allow the mixture to stir for 2 hours at room temperature. A thick precipitate will form. Filter the solid, wash with cold ethanol, and dry under vacuum.

    • Validation Checkpoint: The formation of a dense, off-white precipitate indicates successful generation of the dihydrochloride salt. The absence of a diazonium peak (~2200 cm⁻¹) in an in-process IR spectrum confirms complete reduction.

Protocol B: Base-Liberation and Pyrazole Condensation
  • Neutralization: Suspend 1H-indazol-5-ylhydrazine dihydrochloride (1.0 eq) in absolute ethanol. Add Triethylamine (TEA) (2.2 eq) dropwise.

    • Causality: TEA is strictly required to neutralize the two equivalents of HCl, liberating the highly reactive free hydrazine base in situ.

  • Condensation: Add the target 1,3-dicarbonyl compound (1.05 eq) to the mixture. Reflux for 4–6 hours.

    • Validation Checkpoint: Monitor via LC-MS. The disappearance of the hydrazine mass peak (m/z 149[M+H]⁺ for the base) and the appearance of the cyclized product mass confirms successful condensation.

  • Workup: Concentrate the solvent in vacuo, partition between water and ethyl acetate, and purify the organic layer via flash chromatography.

References

  • (1H-인다졸-5-일)-히드라진 염산염 1012879-50-3 wiki - Kr - Guidechem. Guidechem.
  • 1H-indazol-5-ylhydrazine | CAS:474123-25-6 | Atomaxchem. Atomaxchem.

Sources

Foundational

5-Hydrazinyl-1H-Indazole: Physicochemical Profiling and Synthetic Utility in Kinase Inhibitor Discovery

Executive Summary In modern medicinal chemistry, the indazole ring system is recognized as a privileged pharmacophore, frequently deployed as an ATP-competitive hinge binder in the design of receptor tyrosine kinase (RTK...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the indazole ring system is recognized as a privileged pharmacophore, frequently deployed as an ATP-competitive hinge binder in the design of receptor tyrosine kinase (RTK) inhibitors. 5-Hydrazinyl-1H-indazole (and its hydrochloride salt) serves as a critical, bifunctional building block in this domain. By leveraging the highly nucleophilic hydrazine moiety, structural biologists and synthetic chemists can efficiently construct pyrazole-fused indazole derivatives. This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and self-validating synthetic workflows associated with 5-hydrazinyl-1H-indazole, designed specifically for drug development professionals.

Physicochemical Profiling & Pharmacokinetic Causality

Understanding the baseline physical and chemical properties of a building block is essential for predicting the behavior of the final active pharmaceutical ingredient (API). The properties of 5-hydrazinyl-1H-indazole are highly conducive to oral drug design.

Quantitative Data Summary
PropertyValue (Free Base)Value (Hydrochloride Salt)
CAS Registry Number 474123-25-61012879-50-3[1]
Molecular Formula C₇H₈N₄C₇H₉ClN₄[1]
Molecular Weight 148.17 g/mol [2]184.63 g/mol [1]
Monoisotopic Mass 148.07489 Da[3]-
Topological Polar Surface Area (TPSA) -66.73 Ų[1]
Predicted LogP -1.27[1]
Hydrogen Bond Donors 3[1]3[1]
Hydrogen Bond Acceptors 3[1]3[1]

Field-Proven Insights: The predicted LogP of 1.27 and a TPSA of 66.73 Ų[1] make this scaffold an exceptional starting point for central nervous system (CNS) penetrant or orally bioavailable drugs. According to Lipinski’s Rule of Five, these metrics provide ample "molecular real estate" to append lipophilic or bulky regulatory groups without pushing the final API out of the favorable pharmacokinetic space. Furthermore, the presence of 3 hydrogen bond donors and acceptors allows the indazole core to form critical bidentate hydrogen bonds with the hinge region of kinase enzymes (typically interacting with the backbone amides of the kinase domain).

Chemical Reactivity & Structural Dynamics

The synthetic utility of 5-hydrazinyl-1H-indazole stems from its differential nucleophilicity. The molecule contains four nitrogen atoms, but they are not equally reactive:

  • Indazole Core Nitrogens (N1 and N2): These nitrogens are part of the aromatic π -system. N1 acts primarily as a hydrogen bond donor, while N2 acts as an acceptor. Their lone pairs are either delocalized or sterically hindered, reducing their nucleophilicity.

  • Hydrazine Moiety (-NH-NH₂): The terminal primary amine (-NH₂) of the hydrazine group is sp3 hybridized and benefits significantly from the alpha-effect —the repulsion between the adjacent lone pairs on the two nitrogen atoms. This raises the energy of the HOMO (Highest Occupied Molecular Orbital), making the terminal nitrogen highly nucleophilic.

Causality in Reaction Design: Because of this stark contrast in nucleophilicity, 5-hydrazinyl-1H-indazole can undergo highly regioselective condensation reactions with electrophiles (such as 1,3-diketones or aldehydes) at the hydrazine terminal, without requiring tedious protection/deprotection steps for the indazole N1 position.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation checkpoints. This prevents the propagation of errors through multi-step syntheses.

Protocol A: Synthesis of 5-Hydrazinyl-1H-indazole from 5-Amino-1H-indazole

This transformation relies on the diazotization of an aromatic amine followed by chemoselective reduction[4].

Step-by-Step Methodology:

  • Solubilization & Activation: Suspend 5-amino-1H-indazole (1.0 eq) in concentrated hydrochloric acid (HCl) and cool the mixture to 0–5 °C using an ice-salt bath. Causality: HCl is essential not only to form the soluble hydrochloride salt of the amine but also to generate the reactive nitrosonium ion ( NO+ ) from sodium nitrite.

  • Diazotization: Dropwise add an aqueous solution of sodium nitrite ( NaNO2​ , 1.1 eq) while maintaining the internal temperature strictly below 5 °C. Causality: Diazonium salts are highly unstable; exceeding 5 °C leads to nitrogen gas evolution and the formation of unwanted phenolic byproducts.

  • Validation Checkpoint 1: Test the reaction mixture with starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete conversion to the diazonium intermediate. Quench excess HNO2​ with a small amount of sulfamic acid.

  • Reduction: Slowly add a pre-cooled solution of tin(II) chloride dihydrate ( SnCl2​⋅2H2​O , 2.5 eq) in concentrated HCl. Causality: SnCl2​ is a mild, chemoselective reducing agent that rapidly reduces the diazonium bond to a hydrazine without cleaving the indazole core.

  • Isolation: Stir at room temperature for 2 hours. Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield 5-hydrazinyl-1H-indazole hydrochloride.

  • Validation Checkpoint 2: Perform LC-MS analysis. The product must exhibit a dominant [M+H]+ peak at m/z 149.08[3] to validate successful synthesis before proceeding to downstream applications.

SynthWorkflow A 5-Amino-1H-indazole B Diazonium Salt Intermediate A->B NaNO2, HCl < 5°C C 5-Hydrazinyl-1H-indazole B->C SnCl2 reduction 0°C to RT D 1,3-Diketone Condensation C->D Ethanol, Reflux E Indazolyl-Pyrazole Kinase Inhibitor D->E Cyclization

Caption: Synthetic workflow from 5-amino-1H-indazole to indazolyl-pyrazole kinase inhibitors.

Protocol B: Synthesis of Indazolyl-Pyrazole Derivatives

Reacting the hydrazine with a 1,3-diketone yields a pyrazole ring, a common structural motif in kinase inhibitors.

Step-by-Step Methodology:

  • Condensation: Dissolve 5-hydrazinyl-1H-indazole hydrochloride (1.0 eq) and a selected 1,3-diketone (e.g., acetylacetone, 1.2 eq) in absolute ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid. Causality: The Brønsted acid activates the carbonyl carbon of the diketone, facilitating nucleophilic attack by the terminal hydrazine nitrogen.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours.

  • Validation Checkpoint 3: Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:1). The disappearance of the baseline hydrazine spot (which is ninhydrin-positive) confirms complete cyclization.

  • Purification: Cool the mixture to induce crystallization. Filter and recrystallize from ethanol to obtain the pure 5-(1H-pyrazol-1-yl)-1H-indazole derivative.

Application in Drug Discovery: Kinase Signaling Pathways

Derivatives synthesized from 5-hydrazinyl-1H-indazole are frequently evaluated as inhibitors of the Vascular Endothelial Growth Factor Receptor (VEGFR) and Aurora kinases. By mimicking the adenine ring of ATP, the indazole core binds to the highly conserved ATP-binding pocket of the kinase.

When a drug developed from this scaffold successfully binds to VEGFR2, it prevents the autophosphorylation of the receptor. This blockade halts downstream signaling cascades—specifically the PLC- γ and MAPK/ERK pathways—thereby starving tumors of their blood supply by inhibiting angiogenesis.

Pathway VEGF VEGF Ligand VEGFR VEGFR2 (RTK) VEGF->VEGFR Binds & Activates PLCg PLC-gamma VEGFR->PLCg Phosphorylation MAPK MAPK / ERK Pathway VEGFR->MAPK Phosphorylation Inhibitor Indazole-Hydrazine Derived Inhibitor Inhibitor->VEGFR ATP-competitive binding Proliferation Angiogenesis & Cell Proliferation PLCg->Proliferation Downstream signaling MAPK->Proliferation Downstream signaling

Caption: Mechanism of indazole-derived VEGFR2 kinase inhibitors blocking angiogenesis.

References

  • PubChemLite - 5-hydrazinyl-1h-indazole dihydrochloride (C7H8N4) Source: Université du Luxembourg (uni.lu) URL:[Link](Note: Grounding URL mapped via search index)[3]

Sources

Exploratory

Predicted XlogP and Solubility of 5-Hydrazinyl-1H-Indazole: A Technical Guide to Physicochemical Profiling and Experimental Validation

Executive Summary In early-stage drug discovery, the indazole scaffold is a privileged structure known for its bioisosteric relationship with indole and its robust target engagement capabilities. When functionalized with...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the indazole scaffold is a privileged structure known for its bioisosteric relationship with indole and its robust target engagement capabilities. When functionalized with a hydrazine moiety, as seen in 5-hydrazinyl-1H-indazole (C₇H₈N₄) , the molecule gains unique hydrogen-bonding dynamics and reactivity. However, this functionalization significantly alters its physicochemical profile.

As a Senior Application Scientist, I approach in silico predictions not as absolute truths, but as hypotheses that dictate downstream experimental design. This whitepaper decodes the causality behind the predicted XlogP and aqueous solubility of 5-hydrazinyl-1H-indazole, providing a self-validating framework for empirical verification.

Thermodynamic Causality: Decoding the Predicted XlogP (1.4)

The partition coefficient (LogP) is the cornerstone of ADME/Tox profiling, dictating a molecule's membrane permeability, volume of distribution, and clearance. For 5-hydrazinyl-1H-indazole, the predicted XlogP is 1.4 [1].

The Mechanistic Rationale

This value is derived using the XLOGP3 methodology, an atom-additive model that calculates lipophilicity by summing the contributions of individual atoms and correction factors based on structural environments ()[2].

  • The Lipophilic Driver: The bicyclic 1H-indazole core provides a planar, aromatic hydrophobic surface that drives partitioning into the lipidic (1-octanol) phase. Unsubstituted indazole typically exhibits a LogP of ~1.8.

  • The Hydrophilic Penalty: The addition of the hydrazine group (-NH-NH₂) introduces two highly electronegative nitrogen atoms. This creates a dense localized polar surface area (PSA) with potent hydrogen-bond donor and acceptor capabilities, heavily favoring aqueous solvation.

The resulting XlogP of 1.4 represents a "Goldilocks" equilibrium. It is lipophilic enough to permeate phospholipid bilayers via passive diffusion, yet polar enough to avoid the high plasma-protein binding and metabolic liabilities associated with highly lipophilic compounds (LogP > 4).

Aqueous Solubility Prediction & Thermodynamics

While empirical solubility data for 5-hydrazinyl-1H-indazole is scarce, we can confidently predict its behavior using the General Solubility Equation (GSE) (), which correlates molar solubility (LogS) with LogP and Melting Point (MP):

LogS=0.5−0.01(MP−25)−LogP

Given the low molecular weight (148.07 Da) and the moderate XlogP (1.4), the predicted thermodynamic LogS falls between -2.0 and -2.5 .

The Role of pH and Ionization

Causality in solubility cannot ignore ionization. The hydrazine moiety is weakly basic (pKa ~5-6). At physiological pH (7.4), the molecule exists predominantly as a neutral free base, governed by its intrinsic solubility. However, in the acidic environment of the stomach (pH 1-2), the hydrazine group becomes protonated. This ionization disrupts the crystal lattice energy and exponentially increases the hydration shell, leading to a massive spike in transient solubility during oral absorption.

Data Presentation: Physicochemical Profiling

The following table summarizes the predictive parameters and the structural causality driving them.

PropertyValueCausality / Rationale
Molecular Formula C₇H₈N₄-
Monoisotopic Mass 148.07 DaLow molecular weight limits crystal lattice energy, favoring rapid dissolution and high aqueous solubility.
Predicted XlogP 1.4Balanced lipophilicity; the aromatic indazole core drives lipid partitioning, while the hydrazine adds polarity.
Predicted LogS -2.0 to -2.5Translates to high solubility (~3-10 mM), driven by low MW, moderate LogP, and extensive H-bonding.
H-Bond Donors 3Hydrazine (-NHNH₂) and indazole (-NH) provide strong interactions with water molecules.
H-Bond Acceptors 4Nitrogen lone pairs enhance the formation of a robust aqueous solvation shell.

Self-Validating Experimental Protocols

In silico data must be empirically validated to prevent downstream formulation failures. The following protocols are designed as self-validating systems, ensuring that artifacts (like amorphous precipitation or tautomeric shifts) do not skew the data.

Protocol A: Lipophilicity (LogP) Validation via Shake-Flask Method

We utilize a modified to ensure we measure the true partition coefficient of the neutral species[3].

  • Solvent Pre-saturation: Vigorously stir 1-octanol and aqueous Phosphate-Buffered Saline (PBS, pH 7.4) together for 24 hours at 25°C. Causality: Prevents volume shifts during the actual experiment due to mutual solvent solubility.

  • Sample Preparation: Dissolve 5-hydrazinyl-1H-indazole in the pre-saturated aqueous phase to a concentration of 100 µM. Causality: pH 7.4 ensures the hydrazine group remains unprotonated, measuring LogP rather than LogD.

  • Partitioning: Transfer 5 mL of the spiked aqueous phase and 5 mL of pre-saturated 1-octanol into a glass vial.

  • Equilibration: Agitate on a mechanical shaker for 60 minutes at 25°C, followed by centrifugation at 3,000 x g for 15 minutes.

  • Quantification: Sample both phases carefully. Quantify using LC-MS/MS (Multiple Reaction Monitoring). Calculate LogP as log10​([Octanol]/[Water]) .

Protocol B: Thermodynamic Solubility via Isothermal Saturation

Kinetic solubility assays (solvent shift from DMSO) often overestimate solubility by creating supersaturated, amorphous states. We must measure the lowest-energy crystalline form.

  • Solid Dispersal: Add an excess amount of crystalline 5-hydrazinyl-1H-indazole (e.g., 10 mg) to 1 mL of PBS (pH 7.4) in a borosilicate glass vial.

  • Equilibration: Seal and incubate in a thermoshaker at 37°C and 500 rpm for 24 hours. Causality: 24 hours ensures the system transitions from kinetic dissolution to true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE syringe filter. Critical Control: Visual confirmation of a solid pellet ensures the solution is truly saturated.

  • Quantification: Dilute the filtrate into 50% acetonitrile and quantify using HPLC-UV against a standard calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the logical progression of the validation protocols, ensuring a rigorous, self-correcting pathway from compound procurement to empirical data generation.

G Start 5-hydrazinyl-1H-indazole (C7H8N4) QC Purity & Identity Check (LC-MS/NMR >95%) Start->QC Sub1 Lipophilicity (XlogP) Validation QC->Sub1 Sub2 Thermodynamic Solubility Validation QC->Sub2 Exp1 Shake-Flask Method (Octanol/Water, pH 7.4) Sub1->Exp1 Exp2 Isothermal Saturation (PBS pH 7.4, 24h, 37°C) Sub2->Exp2 Quant1 Phase Separation & LC-MS/MS Quantification Exp1->Quant1 Quant2 Centrifugation/Filtration & HPLC-UV Quantification Exp2->Quant2 Res1 Experimental LogP (Target: ~1.4) Quant1->Res1 Res2 Experimental LogS (Target: ~ -2.5) Quant2->Res2

Experimental workflow for validating predicted XlogP and solubility of 5-hydrazinyl-1H-indazole.

References

  • PubChemLite - 5-hydrazinyl-1h-indazole dihydrochloride (CID 18436686). National Center for Biotechnology Information. PubChem Database.[Link]

  • Computation of octanol-water partition coefficients by guiding an additive model with knowledge (XLOGP3). Cheng, T., et al. (2007). Journal of Chemical Information and Modeling, 47(6), 2140-2148.[Link]

  • Estimation of the aqueous solubility I: application of the general solubility equation to non-electrolytes. Jain, N., & Yalkowsky, S. H. (2001). Journal of Pharmaceutical Sciences, 90(2), 234-252.[Link]

  • OECD Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. OECD iLibrary.[Link]

Sources

Foundational

Tautomeric Forms of Substituted Indazoles: An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract Indazole and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous therapeutic agents. The biological activity and physicochemical properties of these compounds are int...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Indazole and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous therapeutic agents. The biological activity and physicochemical properties of these compounds are intrinsically linked to a subtle yet profound phenomenon: tautomerism. This guide provides an in-depth exploration of the tautomeric forms of substituted indazoles, with a focus on the equilibrium between the 1H- and 2H-tautomers. We will delve into the structural and environmental factors that govern this equilibrium, offering a comprehensive overview for researchers, scientists, and drug development professionals. This document is designed to be a practical resource, providing not only the theoretical underpinnings of indazole tautomerism but also detailed experimental and computational protocols for its characterization. Through a synthesis of technical accuracy and field-proven insights, this guide aims to empower scientists to harness the nuances of indazole tautomerism in the rational design of next-generation therapeutics.

Introduction: The Significance of the Indazole Scaffold and its Tautomeric Nature

The indazole ring system, a fusion of benzene and pyrazole, is a privileged scaffold in drug discovery. Its presence in a wide array of biologically active molecules, including anti-cancer agents like Niraparib and Pazopanib, underscores its therapeutic importance.[1][2] The diverse biological activities of indazole derivatives stem from their ability to engage with a variety of biological targets, a property that is significantly influenced by the electronic and steric profile of the molecule.[2]

A key feature of the indazole nucleus is its capacity to exist in different tautomeric forms, primarily the 1H- and 2H-isomers (Figure 1).[2] This annular tautomerism, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring, has profound implications for a molecule's properties, including its reactivity, lipophilicity, and, most critically, its interaction with biological macromolecules.[3][4] The tautomeric state of an indazole derivative can dictate its hydrogen bonding capabilities and overall shape, thereby influencing its binding affinity and selectivity for a given target.[5]

Tautomers cluster_1H 1H-Indazole (Benzenoid) cluster_2H 2H-Indazole (Quinonoid) 1H_indazole 1H_indazole 2H_indazole 2H_indazole 1H_indazole->2H_indazole Proton Transfer

Figure 1: The two primary tautomeric forms of the indazole ring system.

Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-form.[2] This preference is attributed to the benzenoid character of the 1H-tautomer, which imparts greater aromatic stability compared to the quinonoid nature of the 2H-isomer.[6] However, the tautomeric equilibrium is a dynamic process that can be influenced by a variety of factors. Understanding and controlling this equilibrium is a critical aspect of drug design and development involving the indazole scaffold.

Factors Influencing Tautomeric Equilibrium

The delicate balance between the 1H- and 2H-tautomeric forms of substituted indazoles is dictated by a combination of intrinsic electronic effects of substituents and extrinsic environmental factors. A thorough understanding of these influences is paramount for predicting and controlling the tautomeric preference of a given indazole derivative.

Substituent Effects

The nature and position of substituents on the indazole ring play a crucial role in modulating the relative stabilities of the tautomers. Both electronic and steric effects can significantly shift the tautomeric equilibrium.

  • Electronic Effects: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can differentially stabilize or destabilize the 1H- and 2H-tautomers. For instance, an EWG at the 3-position can decrease the energy difference between the two tautomers, although the 1H-form often remains more stable.[7] In contrast, the alkylation of the indazole nitrogen atoms is very sensitive to steric effects from substituents at the C3 and C7 positions.[1] The ratio of 1- to 2-alkylation in unsubstituted indazole is 1:1, while in 3-phenyl-1H-indazole it is 74:26, and in 7-nitro-1H-indazole it is 29:70.[1]

  • Steric Effects: Bulky substituents, particularly at positions flanking the nitrogen atoms (C3 and C7), can introduce steric hindrance that favors one tautomer over the other. This is often a critical consideration in synthetic strategies aiming for regioselective N-alkylation or N-arylation.

Table 1: Influence of Substituents on Indazole Tautomerism

Substituent PositionSubstituent TypePredominant TautomerRationale
3Electron-withdrawing (e.g., -NO₂)1H (but with a smaller energy gap to 2H)Destabilizes the electron-deficient pyrazole ring in both tautomers, but the effect is more pronounced in the 2H-form.
3Bulky alkyl or aryl group1HSteric hindrance with the N2-H may disfavor the 2H-tautomer.
5 or 6Electron-donating (e.g., -OCH₃)1HStabilizes the benzenoid character of the 1H-tautomer.
7Electron-withdrawing (e.g., -NO₂)2H (can be favored)Can stabilize the quinonoid ring of the 2H-tautomer through resonance and inductive effects.
Solvent Effects

The polarity and hydrogen-bonding capabilities of the solvent can have a dramatic impact on the tautomeric equilibrium.[8] Solvents can selectively solvate and stabilize one tautomer over the other, thereby shifting the equilibrium.

  • Polar Solvents: Polar solvents tend to stabilize the more polar tautomer. The 2H-indazole tautomer generally possesses a larger dipole moment than the 1H-form, and thus, its population can be enriched in polar solvents.[1] For instance, in DMSO-d6 solution, the 1H tautomer of 2-[(2H-Indazol-3-yl)methylene]-1H-indene-1,3(2H)-dione predominates, while in the less polar CDCl3 or CD2Cl2, the 2H-tautomer is stabilized by a strong intramolecular hydrogen bond.[9]

  • Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with the N-H and lone pair electrons of the indazole ring. Protic solvents can act as both hydrogen bond donors and acceptors, potentially stabilizing both tautomers to varying degrees. Aprotic polar solvents, such as DMSO, are effective hydrogen bond acceptors and can significantly influence the equilibrium.

Table 2: Solvent Effects on Indazole Tautomeric Equilibrium

SolventDielectric Constant (ε)Hydrogen Bonding CapabilityGeneral Effect on Tautomeric Equilibrium
Dioxane2.2AproticFavors the less polar 1H-tautomer.
Chloroform (CDCl₃)4.8Weak H-bond donorGenerally favors the 1H-tautomer, but intramolecular H-bonding in the solute can favor the 2H-form.[9]
Tetrahydrofuran (THF)7.6AproticFavors the 1H-tautomer.
Dimethyl Sulfoxide (DMSO)47Aprotic, strong H-bond acceptorCan stabilize the more polar 2H-tautomer.
Water80Protic, H-bond donor and acceptorCan stabilize both tautomers, but often favors the more polar 2H-tautomer.
Temperature Effects

Temperature can also influence the tautomeric equilibrium. According to the principles of thermodynamics, an increase in temperature will favor the formation of the less stable tautomer. While the 1H-tautomer is generally the major form at room temperature, the population of the 2H-tautomer can increase at elevated temperatures.[10]

Experimental Characterization of Indazole Tautomers

The unambiguous determination of the tautomeric form of a substituted indazole is crucial for understanding its properties and behavior. Several spectroscopic and analytical techniques are employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography being the most definitive.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric structure of indazoles in solution. Both ¹H and ¹³C NMR provide valuable information, and two-dimensional (2D) techniques like NOESY and HMBC are instrumental in distinguishing between N1- and N2-substituted isomers.[11]

3.1.1. Step-by-Step Protocol for NMR Analysis of Indazole Tautomers

  • Sample Preparation: Dissolve 5-10 mg of the indazole sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • ¹H NMR Spectroscopy:

    • Acquire a standard ¹H NMR spectrum.

    • Analysis:

      • The chemical shift of the N-H proton can be indicative, but it is often broad and its position is highly dependent on solvent and concentration.

      • The chemical shifts of the aromatic protons, particularly those on the pyrazole ring (H3) and the benzene ring adjacent to the nitrogen atoms (H7), are more informative. In general, the protons of the 2H-tautomer are more deshielded than those of the 1H-tautomer.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Analysis:

      • The chemical shifts of the carbon atoms in the pyrazole ring (C3 and C7a) are particularly sensitive to the tautomeric form.[12]

      • For N1-substituted indazoles, the C7a chemical shift is typically downfield compared to the corresponding N2-substituted isomer. Conversely, the C3 chemical shift is generally upfield in N1-isomers.[12]

  • 2D NMR Spectroscopy (NOESY and HMBC):

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity.

      • Application: For an N1-substituted indazole, a NOE correlation is expected between the protons of the N1-substituent and the H7 proton of the indazole ring. This correlation is absent in the N2-substituted isomer.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds.

      • Application:

        • In an N1-substituted indazole, the protons of the N1-substituent will show a correlation to the C7a carbon.[13]

        • In an N2-substituted indazole, the protons of the N2-substituent will show a correlation to the C3 carbon.[13]

NMR_Workflow cluster_workflow NMR Workflow for Tautomer Identification A Indazole Sample B Dissolve in Deuterated Solvent A->B C Acquire 1D NMR (¹H, ¹³C) B->C D Analyze Chemical Shifts C->D E Acquire 2D NMR (NOESY, HMBC) D->E Ambiguous? G Determine Tautomeric Structure D->G Unambiguous F Analyze Correlations E->F F->G

Figure 2: General experimental workflow for the NMR-based determination of indazole tautomeric forms.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information for compounds in the solid state. It allows for the direct visualization of the atomic positions, including the location of the hydrogen atom on either N1 or N2, thus unambiguously identifying the tautomeric form.[1] X-ray crystallographic studies have confirmed the general preference for the 1H-tautomer in the solid state for many indazole derivatives.[1]

3.2.1. General Protocol for X-ray Crystallography of Indazole Derivatives

  • Crystal Growth: Grow single crystals of the indazole derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software packages. The initial electron density map should reveal the positions of the non-hydrogen atoms. Subsequent refinement will allow for the localization of the hydrogen atoms, confirming the tautomeric state.

Computational Prediction of Tautomer Stability

In addition to experimental methods, computational chemistry provides a powerful and complementary approach for studying the tautomerism of substituted indazoles. Density Functional Theory (DFT) calculations are widely used to predict the relative stabilities of tautomers and to gain insights into the factors that govern the tautomeric equilibrium.[7]

Step-by-Step Computational Workflow

A common and reliable method for these calculations is the B3LYP functional with the 6-31G** basis set.[14]

  • Structure Building: Build the 3D structures of both the 1H- and 2H-tautomers of the substituted indazole of interest using a molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a DFT method, such as B3LYP/6-31G**. This step finds the lowest energy conformation for each tautomer.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometries. This serves two purposes:

    • It confirms that the optimized structures are true energy minima (i.e., no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Energy Calculation: Extract the electronic energies and the Gibbs free energies (G) from the output of the frequency calculations. The Gibbs free energy is the most relevant parameter for predicting the tautomeric equilibrium as it includes both enthalpic and entropic contributions.

  • Relative Stability Analysis: Calculate the difference in Gibbs free energy (ΔG) between the two tautomers: ΔG = G(2H-tautomer) - G(1H-tautomer)

    A positive ΔG indicates that the 1H-tautomer is more stable, while a negative ΔG suggests that the 2H-tautomer is favored.

  • Equilibrium Constant Estimation: The tautomeric equilibrium constant (K_T) can be estimated from the calculated ΔG using the following equation: K_T = exp(-ΔG / RT) where R is the gas constant and T is the temperature in Kelvin.

DFT_Workflow cluster_dft DFT Workflow for Tautomer Stability Prediction A Build 3D Structures (1H and 2H tautomers) B Geometry Optimization (e.g., B3LYP/6-31G**) A->B C Frequency Calculation B->C D Extract Gibbs Free Energies (G) C->D E Calculate ΔG = G(2H) - G(1H) D->E F Predict Most Stable Tautomer E->F

Figure 3: A streamlined computational workflow for predicting the relative stability of indazole tautomers using DFT.

Implications for Drug Design and Development

The tautomeric state of an indazole derivative is not merely a chemical curiosity; it has profound and direct consequences for its drug-like properties and its efficacy as a therapeutic agent.

  • Receptor Binding: The different tautomers of an indazole can present distinct pharmacophoric features, such as the arrangement of hydrogen bond donors and acceptors. This can lead to significant differences in their binding affinities and selectivities for a biological target. A drug candidate may be active in one tautomeric form but inactive or even inhibitory in another.

  • Physicochemical Properties: Tautomerism can influence a range of physicochemical properties that are critical for drug development, including:

    • Solubility: Different tautomers can have different polarities and crystal packing energies, leading to variations in their aqueous solubility.

    • Lipophilicity (logP): The distribution of a drug between aqueous and lipid phases is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. Tautomers can have different logP values.

    • pKa: The acidity or basicity of a molecule is influenced by its tautomeric form, which in turn affects its ionization state at physiological pH.

  • Intellectual Property: A thorough understanding and characterization of the tautomeric forms of a novel drug candidate are essential for securing robust intellectual property protection. Patent applications should ideally cover all relevant tautomeric forms to prevent competitors from developing and marketing a different tautomer of the same active pharmaceutical ingredient.

Conclusion

The tautomerism of substituted indazoles is a multifaceted phenomenon with significant implications for their synthesis, characterization, and application, particularly in the realm of drug discovery and development. The equilibrium between the 1H- and 2H-tautomers is a delicate balance influenced by the electronic and steric nature of substituents, as well as the surrounding solvent environment.

For researchers and professionals in the field, a comprehensive understanding of these factors is not just advantageous but essential. The ability to predict, control, and characterize the tautomeric state of an indazole derivative is a key skill in the rational design of new therapeutic agents. By leveraging the powerful combination of modern spectroscopic techniques, such as advanced NMR methods, and robust computational approaches, scientists can gain deep insights into the tautomeric behavior of these important heterocyclic compounds.

This guide has provided a foundational framework for understanding and investigating the tautomeric forms of substituted indazoles. It is our hope that the detailed protocols, comparative data, and mechanistic insights presented herein will serve as a valuable resource for the scientific community, ultimately contributing to the development of safer and more effective indazole-based medicines.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

  • Theoretical estimation of the annular tautomerism of indazoles. Request PDF. [Link]

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  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]

  • A theoretical study of substituent effects on tautomerism of 2-hydroxybenzimidazoles. ResearchGate. [Link]

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  • Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. MDPI. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

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Exploratory

5-hydrazinyl-1H-indazole dihydrochloride safety and handling

An In-Depth Technical Guide to the Safe Handling of 5-hydrazinyl-1H-indazole dihydrochloride Foreword: A Proactive Approach to Chemical Safety 5-hydrazinyl-1H-indazole dihydrochloride is a heterocyclic compound of signif...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 5-hydrazinyl-1H-indazole dihydrochloride

Foreword: A Proactive Approach to Chemical Safety

5-hydrazinyl-1H-indazole dihydrochloride is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, combining the reactive hydrazinyl group with the biologically relevant indazole scaffold, makes it a valuable building block for novel therapeutic agents.[1][2][3] However, these same structural features necessitate a rigorous and informed approach to its handling. The presence of the hydrazine moiety, in particular, classifies this compound and its derivatives as potentially hazardous substances that demand the highest standards of laboratory safety.[4][5]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of rules to provide a deep, mechanistic understanding of the "why" behind each safety protocol. By fostering a comprehensive understanding of the risks and the rationale for mitigation strategies, we empower scientists to create a self-validating system of safety in their laboratories, ensuring both personal protection and the integrity of their research.

Compound Identification and Physicochemical Properties

While specific experimental data for 5-hydrazinyl-1H-indazole dihydrochloride is limited, its properties can be inferred from its structure and data on related compounds like hydrazine dihydrochloride.[6]

PropertyValue / DescriptionSource
IUPAC Name (1H-indazol-5-yl)hydrazine dihydrochlorideN/A
Molecular Formula C₇H₁₀Cl₂N₄[6]
Molecular Weight 221.09 g/mol N/A
Appearance Likely an off-white to light-colored solid or powder.[4]
Solubility Expected to be soluble in water due to its dihydrochloride salt form.[7]
Reactivity Profile As a hydrazine derivative, it is a strong reducing agent and a base.[8][9] It is incompatible with strong oxidizing agents, acids, metal oxides, and porous materials.[8][9]

Hazard Identification and Risk Assessment

The primary hazards associated with 5-hydrazinyl-1H-indazole dihydrochloride stem from the toxicological profile of hydrazine and its derivatives. The compound should be treated as a Particularly Hazardous Substance (PHS).[10]

  • Acute Toxicity: Hydrazine derivatives are known to be toxic if swallowed, inhaled, or in contact with skin.[11][12] Severe over-exposure can lead to irritation of the mucous membranes, respiratory tract, and potential damage to the central nervous system, liver, and kidneys.[5][13]

  • Corrosivity: Direct contact can cause severe skin burns and eye damage, potentially leading to irreversible harm like blindness.[13]

  • Carcinogenicity: Many hydrazine derivatives are suspected or known carcinogens.[4][12][13] Therefore, 5-hydrazinyl-1H-indazole dihydrochloride must be handled as a suspected human carcinogen.

  • Skin Sensitization: The compound may cause an allergic skin reaction upon repeated contact.[11][14]

  • Neurotoxicity: Hydrazines can exhibit neurotoxicity by interfering with the metabolism of pyridoxine (vitamin B6), which is essential for the synthesis of the neurotransmitter GABA.[5] This can lead to symptoms like dizziness, headache, and in severe cases, seizures.[5][10]

  • Environmental Hazard: This compound is presumed to be very toxic to aquatic life with long-lasting effects.[11] It must not be allowed to enter drains or the environment.[15][16]

Hierarchy of Controls: A Multi-Layered Safety Strategy

A robust safety plan relies on multiple layers of protection. The most effective controls are engineering and administrative, with Personal Protective Equipment (PPE) serving as the final, critical barrier.

cluster_0 Hierarchy of Safety Controls A Engineering Controls (First Line of Defense) B Administrative Controls (Procedural Safeguards) A->B C Personal Protective Equipment (PPE) (Final Barrier) B->C

Caption: The hierarchy of controls prioritizes engineering and administrative safeguards.

Engineering Controls

These are modifications to the workspace to isolate personnel from the hazard.

  • Chemical Fume Hood: All handling, weighing, and transfers of 5-hydrazinyl-1H-indazole dihydrochloride, whether as a solid or in solution, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[10][17][18]

  • Ventilation: The laboratory must have adequate general ventilation.[18]

  • Designated Area: The section of the lab where this compound is handled should be clearly marked with warning signs as a "Particularly Hazardous Substance" work area.[10][18]

  • Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[17][19]

Administrative Controls

These are the work practices and procedures that reduce the risk of exposure.

  • Training: All personnel must be thoroughly trained on the specific hazards of this compound and be familiar with this Standard Operating Procedure (SOP) before beginning work.[20]

  • Restricted Access: Access to storage and handling areas should be limited to authorized and trained personnel.[18]

  • Hygiene Practices: Wash hands and face thoroughly with soap and water after handling is complete and before leaving the laboratory.[17][20] Do not eat, drink, or smoke in areas where this chemical is handled.[21]

Personal Protective Equipment (PPE)

PPE is mandatory for all procedures involving this compound.[17][22]

PPE CategorySpecificationRationale & Source
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene are suitable for incidental contact; Butyl rubber is recommended for splash hazards or prolonged handling).[8][15][17]Prevents dermal absorption, a primary route of toxic exposure.
Eye/Face Protection ANSI Z87.1-compliant splash-proof chemical safety goggles are mandatory. A full-face shield must be worn over goggles when there is a significant splash hazard.[8][10][17]Protects against severe, irreversible eye damage from splashes.[13]
Body Protection A flame-resistant lab coat (100% cotton is acceptable) and a chemical-resistant apron for large quantities. Full-length pants and closed-toe shoes are required.[10][15][17]Protects skin from contact and contamination of personal clothing.
Respiratory Protection A respirator is generally not required if all work is performed within a certified fume hood. For spill cleanup or emergencies where exposure limits may be exceeded, a NIOSH-approved full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) is necessary.[8][15][22]Provides protection from inhaling toxic dust or vapors in non-routine situations.

Standard Operating Procedures: From Storage to Disposal

Adherence to a strict, step-by-step protocol is essential for minimizing risk.

A 1. Prepare Workspace (Don PPE, Certify Hood) B 2. Retrieve from Storage (Segregated, Ventilated Area) A->B C 3. Weigh & Transfer (Inside Fume Hood) B->C D 4. Perform Experiment (Keep Containers Closed) C->D E 5. Decontaminate (Clean Glassware & Surfaces) D->E F 6. Segregate Waste (Label Hazardous Waste) E->F G 7. Return to Storage (Tightly Sealed Container) F->G H 8. Final Cleanup (Doff PPE, Wash Hands) G->H

Caption: A systematic workflow for the safe handling of 5-hydrazinyl-1H-indazole dihydrochloride.

Storage
  • Store in a cool, dry, and well-ventilated area away from direct sunlight and heat.[15][23]

  • The container must be kept tightly closed to prevent moisture absorption and potential degradation.[15][23]

  • Store in a designated, locked cabinet for toxic and carcinogenic materials.[14]

  • Crucially, segregate from incompatible materials such as strong oxidizing agents, acids, and metal oxides.[8][16]

Weighing and Handling Protocol
  • Preparation: Before retrieving the compound, don all required PPE. Verify that the chemical fume hood is functioning correctly. Cover the work surface inside the hood with disposable absorbent paper.[18]

  • Transfer: Retrieve the container from its storage location. Perform all weighing and transfers exclusively within the fume hood.[20]

  • Manipulation: Use the smallest quantity of the compound necessary for the experiment. Keep the primary container closed at all times when not in use.[18]

  • Post-Handling: After use, securely close the container and wipe it down before returning it to its designated storage location.[17]

  • Cleanup: Decontaminate any non-disposable equipment (e.g., spatulas) that came into contact with the compound. Dispose of all contaminated disposable materials (e.g., weighing paper, gloves, bench paper) as hazardous waste.[4][18]

  • Hygiene: After the procedure is complete and waste has been secured, remove PPE and wash hands and arms thoroughly with soap and water.[20]

Emergency Procedures: Preparedness and Response

Immediate and correct action during an emergency is critical to mitigating harm.

Caption: Decision tree for responding to a chemical spill.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[19][24] Seek immediate medical attention.[20]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[19][24] Seek immediate medical attention.[20]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[15][24]

  • Ingestion: DO NOT induce vomiting.[13][15] If the person is conscious, rinse their mouth with water and give them large quantities of water to drink.[15] Seek immediate medical attention.[14][20]

  • Spills:

    • Small Spill (inside a fume hood): Use an inert absorbent material (e.g., sand, vermiculite) to cover the spill.[4][24] Carefully sweep up the material, place it in a sealed, labeled hazardous waste container, and decontaminate the area.

    • Large Spill (or any spill outside a fume hood): Do not attempt to clean it up. Evacuate the laboratory immediately, alert others in the vicinity, and contact your institution's emergency response team (e.g., Environmental Health & Safety).[20][24]

Waste Disposal

All waste containing 5-hydrazinyl-1H-indazole dihydrochloride is considered hazardous and must be handled accordingly.

  • Solid Waste: Contaminated disposables (gloves, bench paper, absorbent materials) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[4][18]

  • Aqueous Waste: Collect all solutions in a dedicated, labeled hazardous waste container. Do not pour any amount down the drain.[24]

  • Disposal Procedure: Neutralization of hydrazine waste can be achieved by trained personnel through slow addition to a dilute solution of an oxidizing agent like sodium hypochlorite (<5%) or calcium hypochlorite (<5%).[8][17] However, the primary method of disposal should be through a certified hazardous waste management company in accordance with all local, state, and federal regulations.[4][8]

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Foundational

Introduction: The Rise of the Indazole Scaffold in Kinase-Targeted Therapies

An In-Depth Technical Guide to the Key Structural Features of Indazole-Based Kinase Inhibitors The dysregulation of protein kinases, enzymes that catalyze the phosphorylation of proteins, is a hallmark of numerous human...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Key Structural Features of Indazole-Based Kinase Inhibitors

The dysregulation of protein kinases, enzymes that catalyze the phosphorylation of proteins, is a hallmark of numerous human diseases, most notably cancer. This has established them as one of the most critical classes of drug targets. Kinase inhibitors, by blocking the action of these enzymes, offer a targeted therapeutic approach, moving beyond the broad-spectrum cytotoxicity of traditional chemotherapy. Within the vast chemical space of kinase inhibitors, the indazole ring system—a bicyclic heterocycle composed of a fused benzene and pyrazole ring—has emerged as a "privileged scaffold".[1]

This guide, written from the perspective of a Senior Application Scientist, provides a deep dive into the core structural features that make indazole a cornerstone of modern medicinal chemistry. We will dissect the molecule to understand not just what features are important, but why they are crucial for potent and selective kinase inhibition. We will explore the causality behind design choices, from the foundational hinge-binding interactions to the nuanced structure-activity relationships (SAR) that drive the optimization of lead compounds into clinical candidates.

Part 1: The Indazole Core - A Privileged Hinge-Binder

The success of the indazole scaffold is not accidental; it is rooted in its fundamental physicochemical and structural properties that make it an ideal starting point for inhibitor design.

Bioisosterism and Physicochemical Properties

The indazole nucleus is an excellent bioisostere for other aromatic systems like indole and phenol.[2][3] This means it can mimic their size, shape, and electronic properties to engage with a biological target, while often offering superior drug-like characteristics. Compared to a phenol, for instance, an indazole is generally less susceptible to Phase I and II metabolism, potentially leading to improved pharmacokinetic profiles.[3] The indazole core exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form in most kinase inhibitors.[2][4] This stability is crucial for maintaining a consistent binding orientation within the kinase active site.

The Canonical Hinge-Binding Motif

The single most important feature of the indazole scaffold is its exceptional ability to act as a "hinge-binder".[2] The ATP-binding site of all kinases contains a flexible "hinge" region that connects the N- and C-lobes of the enzyme. This region provides a critical anchoring point for ATP and, consequently, for competitive inhibitors.

The 1H-indazole core is perfectly configured to form a pair of hydrogen bonds with the kinase hinge backbone. Specifically:

  • The N1 proton (N-H) acts as a hydrogen bond donor to an acceptor group (typically a backbone carbonyl) on the hinge.[5][6]

  • The adjacent N2 atom acts as a hydrogen bond acceptor from a donor group (typically a backbone amide N-H) on the hinge.[5][6]

This bidentate interaction is a powerful anchoring mechanism that provides a significant portion of the inhibitor's binding affinity and orients the rest of the molecule for further interactions within the ATP pocket.

Caption: Canonical hydrogen bonding between the indazole scaffold and the kinase hinge region.

Part 2: Structure-Activity Relationship (SAR) - Decoding the Impact of Substitutions

While the indazole core provides the anchor, the substituents appended to it are what determine potency, selectivity, and overall pharmacological profile. The art of designing an indazole-based inhibitor lies in the strategic functionalization of its various positions.

The C3 Position: Gateway to the Solvent Front

Substituents at the C3 position often project towards the solvent-exposed region of the ATP-binding site. This position is highly versatile for introducing a variety of chemical groups to modulate properties:

  • Amide and Carboxamide Moieties: These groups can form additional hydrogen bonds with residues near the hinge or ribose-binding pocket, enhancing potency.[7][8]

  • Aryl and Heteroaryl Groups: These can engage in hydrophobic or π-stacking interactions. The choice of the aryl group and its substitution pattern is critical for tuning selectivity.[9]

  • Ethynyl Linkers: Introducing a rigid ethynyl group at C3 can create a specific vector, projecting other functional groups deeper into the active site to engage with key residues.[10]

The N1 Position: Modulating Physicochemical Properties

While many inhibitors retain the N1-H for hinge binding, substitution at this position is a key strategy for modulating physicochemical properties or exploring alternative binding modes. Attaching larger groups can disrupt the canonical hinge interaction but may allow the scaffold to adopt a different orientation and pick up favorable interactions elsewhere. This position is often used to attach solubilizing groups or moieties that can occupy the ribose pocket of the ATP site.

The C5 and C6 Positions: Fine-Tuning Potency and Selectivity

The benzene portion of the indazole ring lies in a region of the ATP pocket where substitutions can have a profound impact on inhibitor performance.

  • Hydrophobic Groups: Small alkyl or halogen groups at these positions can increase van der Waals interactions with hydrophobic residues in the kinase active site, often leading to improved potency.[11][8]

  • Hydrogen-Bonding Groups: Methoxy or other hydrogen bond-accepting groups can interact with specific amino acid side chains, which can be a powerful tool for achieving kinase selectivity. For example, a methoxy group at the C5 position was found to be important for high potency in a series of GSK-3 inhibitors.[11][8]

  • Solubilizing Groups: Attaching polar groups or short chains with amine functionalities can significantly improve the aqueous solubility of the inhibitor, a critical parameter for oral bioavailability.

The C7 Position: The Selectivity Hotspot

The C7 position is located near the "gatekeeper" residue of the kinase active site.[12][13] The gatekeeper is a single amino acid that controls access to a hydrophobic pocket behind the ATP-binding site. The size of this residue varies across the kinome. By introducing bulky substituents at the C7 position, a medicinal chemist can design an inhibitor that sterically clashes with kinases that have a large gatekeeper residue (like methionine) but fits perfectly into kinases with a small gatekeeper (like threonine).[12] This is a field-proven strategy for engineering kinase selectivity.[12][13]

Part 3: Advanced Design Strategies and Case Studies

Building on the fundamental SAR, advanced strategies differentiate between kinase conformations and address the persistent challenge of drug resistance.

Type I vs. Type II Inhibition: Targeting Kinase Conformation

Protein kinases exist in equilibrium between active and inactive conformations, largely defined by the orientation of a key "DFG" motif.

  • Type I inhibitors bind to the active ("DFG-in") conformation of the kinase, competing directly with ATP.[14][15] Most indazole inhibitors fall into this class.

  • Type II inhibitors bind to the inactive ("DFG-out") conformation, occupying the ATP site and an adjacent allosteric pocket created by the flipped DFG motif.[16][17] These inhibitors are often more selective because the allosteric pocket is less conserved across the kinome than the ATP-binding site.[16]

The design of a Type II inhibitor requires a flexible linker attached to the indazole core that can reach into this adjacent pocket. This strategy represents a more sophisticated approach to achieving kinase selectivity.

G cluster_0 Kinase Conformations & Inhibition cluster_1 Type I Inhibitor cluster_2 Type II Inhibitor DFG_In Active Kinase (DFG-in) DFG_Out Inactive Kinase (DFG-out) DFG_In->DFG_Out Conformational Equilibrium ATP ATP ATP->DFG_In Binds Type_I Binds to ATP Pocket Type_I->DFG_In Competes with ATP Type_II Binds to ATP Pocket + Allosteric Site Type_II->DFG_Out Stabilizes Inactive State G Start Substituted 2-Fluoro-benzonitrile Indazole_Formation Indazole Formation (e.g., with Hydrazine) Start->Indazole_Formation Protection N-Protection (if necessary) Indazole_Formation->Protection Coupling Cross-Coupling (e.g., Suzuki, Buchwald) to install C3-substituent Protection->Coupling Deprotection Deprotection Coupling->Deprotection Final_Mod Final Functionalization (e.g., Amide coupling) Deprotection->Final_Mod Purification Purification & Characterization (HPLC, NMR, MS) Final_Mod->Purification

Caption: A generalized workflow for the synthesis of C3-substituted indazole inhibitors.

Experimental Protocol: Suzuki Coupling for C3-Arylation

This protocol describes a self-validating system for introducing an aryl group at the C3 position of a protected 3-bromo-indazole intermediate.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-N-protected-indazole (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically Dioxane/Water (4:1).

  • Reaction Execution: Heat the mixture to 80-100 °C and stir for 4-12 hours. The reaction progress is self-validating; it is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the crude product in vacuo and purify by column chromatography on silica gel to yield the C3-arylated indazole.

In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. [18]

  • Materials: Kinase enzyme, peptide substrate, ATP, test inhibitor (serially diluted), and a kinase assay buffer (e.g., containing MgCl₂). A detection reagent like ADP-Glo™ is used to measure kinase activity.

  • Reaction Preparation: In a 384-well plate, add the kinase enzyme to a buffer solution.

  • Inhibitor Addition: Add the serially diluted indazole inhibitor compounds to the wells. Incubate for 10-15 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate at 30°C for 1 hour. [18]5. Signal Detection: Stop the reaction and add the ADP-Glo™ reagent according to the manufacturer's protocol. This reagent quantifies the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Analysis: Measure luminescence. Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value. The system is self-validating through the inclusion of positive (no inhibitor) and negative (no enzyme) controls.

Part 5: Data Summary and Conclusion

The ultimate validation of these structural principles is found in the quantitative data of inhibitor performance.

Quantitative Data Summary: Representative Indazole Inhibitors

The table below summarizes the inhibitory activity of several well-known indazole-based compounds against their primary targets, illustrating the high potency achievable with this scaffold.

CompoundPrimary Target(s)IC₅₀ / Kᵢ (nM)Reference(s)
Axitinib VEGFR-2~0.2[11][19]
Pazopanib VEGFR-230[11][8]
Entrectinib TrkA~1.7[9]
Merestinib c-Met~1.3[9]
CFI-400945 PLK42.8[19]
Conclusion and Future Outlook

The indazole core has firmly established itself as a privileged and highly versatile scaffold in the design of protein kinase inhibitors. Its power lies in its intrinsic ability to form robust hydrogen-bonding interactions with the conserved kinase hinge region, providing a solid anchor for further optimization. Through decades of medicinal chemistry, the structure-activity relationships for substitutions around the indazole ring have been extensively mapped, allowing for the rational design of inhibitors with exquisite potency and tailored selectivity.

The key structural features—the N1/N2 hinge-binding motif, the C3 solvent-front gateway, the C5/C6 potency-tuning positions, and the C7 selectivity hotspot—provide a clear roadmap for drug discovery professionals. As demonstrated by approved drugs like Axitinib and Entrectinib, this roadmap has successfully guided the development of life-saving therapies.

Looking forward, the indazole scaffold will continue to be a central element in kinase inhibitor design. Future innovations will likely focus on its incorporation into novel modalities such as covalent inhibitors, allosteric modulators, and proteolysis-targeting chimeras (PROTACs), further expanding the therapeutic reach of this remarkable heterocyclic scaffold.

References

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Protocols & Analytical Methods

Method

Application Note: Profiling 5-Hydrazinyl-1H-indazole Dihydrochloride Derivatives in ATP-Competitive Kinase Assays

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists in Oncology and Immunology Drug Development. Chemical Rationale & Structural Biology The development of highly selective kinase inhibitors remains a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists in Oncology and Immunology Drug Development.

Chemical Rationale & Structural Biology

The development of highly selective kinase inhibitors remains a cornerstone of targeted cancer therapy. Within the medicinal chemist’s toolkit, the indazole scaffold is widely recognized as a 1[1]. Structurally, the 1H-indazole core acts as an exceptionally effective bioisostere of the adenine ring of ATP. The nitrogen atoms (N1 and N2) and the adjacent C-H bond serve as critical bidentate hydrogen bond donors and acceptors, anchoring the molecule directly to the backbone amides of the kinase hinge region.

When designing novel libraries, 5-hydrazinyl-1H-indazole dihydrochloride (CAS: 1443980-67-3) serves as a superior synthetic precursor.

  • Why the dihydrochloride salt? Free base hydrazines are notoriously prone to rapid atmospheric oxidation and exhibit poor aqueous solubility. Utilizing the 2[2] ensures bench stability, prevents premature degradation during library synthesis, and guarantees complete dissolution in DMSO prior to high-throughput screening (HTS).

  • Why the 5-position? The hydrazine group at the 5-position provides a highly reactive nucleophilic handle. It allows chemists to synthesize extended pyrazoles, hydrazones, or triazoles that project outward from the hinge into the deep hydrophobic pocket. This specific vectoring is critical for3[3] (such as T315I in Bcr-Abl).

G A 5-Hydrazinyl-1H-indazole Dihydrochloride B Hinge Region Binding (Adenine Bioisostere) A->B Bidentate H-Bonds C 5-Position Hydrazine Functionalization A->C Synthetic Diversification E High-Affinity Kinase Inhibition B->E ATP Competition D Hydrophobic Pocket (DFG-out / Gatekeeper) C->D Structural Extension D->E Enhanced Selectivity

Caption: Logical flow of 5-hydrazinyl-1H-indazole scaffold binding and functionalization in kinase inhibition.

Causality in Assay Design & Optimization

To evaluate the potency of indazole-based derivatives, biochemical assays must be meticulously designed to reflect true competitive binding ( Ki​ ). While historical studies relied heavily on 4[4], modern drug discovery leverages homogenous luminescent ADP-detection formats. This method measures the accumulation of ADP, making it universally applicable to any kinase-substrate pair without the safety hazards of radioactivity.

Every parameter in the assay buffer is chosen with strict mechanistic causality to ensure the system is self-validating and free of artifacts:

Table 1: Quantitative Optimization Parameters for Indazole-Based Kinase Assays
ParameterOptimal RangeMechanistic Rationale
ATP Concentration 1x Kmapp​ (Typically 10–100 µM)Ensures the calculated IC50​ reflects true competitive binding affinity without being artificially inflated by excess ATP substrate.
DMSO Tolerance 1% (v/v) finalIndazole derivatives require DMSO for solubility, but concentrations >1% can destabilize the kinase fold and cause enzyme precipitation.
Reducing Agent (DTT) 1–2 mMPrevents oxidative cross-linking of surface cysteines, maintaining the active conformation of the kinase during the 60-minute reaction.
Carrier Protein (BSA) 0.01%–0.1% (w/v)Mitigates non-specific binding of highly hydrophobic indazole derivatives to the polystyrene microplate walls, preventing false negatives.
Pre-incubation Time 15–30 minutesAllows slow-binding, hinge-interacting fragments to reach thermodynamic equilibrium with the enzyme prior to ATP introduction.

Experimental Workflow: Luminescent Kinase Assay

The following protocol utilizes a universal ADP-to-ATP conversion luminescence assay to profile the IC50​ of synthesized indazole derivatives.

Workflow S1 1. Compound Preparation (Serial Dilution in DMSO) S2 2. Enzyme Pre-incubation (Kinase + Inhibitor) S1->S2 100x to 1x dilution S3 3. Kinase Reaction (Add ATP & Substrate) S2->S3 15-30 min, RT S4 4. Reaction Termination (Deplete unreacted ATP) S3->S4 60 min, RT S5 5. Luminescent Detection (Convert ADP to ATP -> Light) S4->S5 40 min, RT

Caption: Step-by-step workflow for the luminescent ADP-detection kinase inhibition assay.

Step-by-Step Methodology

Phase 1: Reagent & Compound Preparation

  • Prepare 1x Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2​ , 0.1 mg/mL BSA, and 2 mM DTT. Note: Always add DTT fresh on the day of the assay.

  • Compound Serial Dilution: Dissolve the indazole derivative in 100% DMSO to a stock concentration of 10 mM. Perform a 3-fold, 10-point serial dilution in 100% DMSO.

  • Acoustic Dispensing (Optional but Recommended): Transfer 50 nL of the serially diluted compounds into a low-volume 384-well white microplate. This ensures the final DMSO concentration remains exactly 1% upon the addition of 5 µL total assay volume.

Phase 2: Kinase Reaction & Pre-incubation 4. Enzyme Addition: Dilute the target kinase (e.g., 5[5]) in 1x Kinase Buffer to a 2x working concentration. Add 2.5 µL of the enzyme solution to the 384-well plate. 5. Thermodynamic Equilibration: Centrifuge the plate at 1000 x g for 1 minute. Incubate at room temperature (RT) for 20 minutes. Crucial Step: This pre-incubation allows the indazole core to fully occupy the hinge region before competing with ATP. 6. Reaction Initiation: Prepare a 2x Substrate/ATP mix in 1x Kinase Buffer (ATP concentration must be set to 2x the specific Kmapp​ ). Add 2.5 µL of this mix to initiate the reaction. Incubate for 60 minutes at RT.

Phase 3: Self-Validating Controls & Detection 7. System Suitability Controls: Ensure every plate contains:

  • Max Signal (Vehicle Control): 1% DMSO + Enzyme + Substrate + ATP.

  • Min Signal (Background Control): 1% DMSO + Substrate + ATP (No Enzyme) OR a known pan-kinase inhibitor like Staurosporine at 10 µM.

  • ATP Depletion: Add 5 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes at RT.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert the newly generated ADP back into ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes at RT.

  • Read Plate: Measure luminescence using a multimode microplate reader (Integration time: 0.5–1.0 second per well).

Data Analysis & Quality Control

Calculate the Z'-factor using the Max and Min signal controls. A self-validating assay must yield a Z′≥0.5 . Normalize the luminescence data to percentage inhibition and fit the dose-response curve using a four-parameter logistic (4PL) non-linear regression model to determine the IC50​ .

References

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. National Institutes of Health (NIH) / PMC.1

  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Royal Society of Chemistry (RSC).3

  • Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. National Institutes of Health (NIH) / PMC.4

  • Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors. American Chemical Society (ACS).5

  • 5-hydrazinyl-1h-indazole dihydrochloride (C7H8N4) Structural Profile. PubChemLite / Université du Luxembourg.2

Sources

Application

Analytical methods for 5-hydrazinyl-1H-indazole characterization

[label="5-Hydrazinyl-1H- Fig 1: Analytical workflow for 5-hydrazinyl-1H-indazole preventing oxidative degradation. Sample Handling & Preparation Causality: Hydrazines degrade rapidly in the presence of oxygen and light.

Author: BenchChem Technical Support Team. Date: March 2026

[label="5-Hydrazinyl-1H-

Fig 1: Analytical workflow for 5-hydrazinyl-1H-indazole preventing oxidative degradation.

Sample Handling & Preparation

  • Causality: Hydrazines degrade rapidly in the presence of oxygen and light. Dissolution in non-degassed solvents leads to the formation of symmetric dimers or oxidized indazole derivatives.

  • Protocol:

    • Purge the analytical balance chamber and sample vials with dry Nitrogen (N₂).

    • Weigh the required mass of the salt form (e.g., 5-hydrazinyl-1H-indazole dihydrochloride)[1].

    • Dissolve exclusively in LC-MS grade, degassed Methanol (for MS) or anhydrous DMSO-d₆ (for NMR). Strictly avoid all ketone and aldehyde-containing solvents.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

  • Causality: The basicity of the hydrazine and indazole nitrogens requires an acidic mobile phase to ensure complete protonation. This prevents peak tailing on silica-based C18 columns (via ion-dipole interactions) and maximizes ionization efficiency in Positive Electrospray Ionization (ESI+).

  • Protocol:

    • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).

    • Mobile Phase: A = H₂O + 0.1% Formic Acid; B = Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% to 95% B over 5.0 minutes at 0.4 mL/min.

    • Self-Validation: Run a solvent blank immediately prior to the sample. The presence of m/z 149.082 in the blank indicates severe column carryover, a common issue with highly polar basic analytes.

Fragmentation M [M+H]+ m/z 149.082 Precursor Ion F1 [M+H - NH3]+ m/z 132.055 Ammonia Loss M->F1 -17 Da F2 [M+H - N2H4]+ m/z 117.045 Hydrazine Loss M->F2 -32 Da F3 [M+H - N2H4 - HCN]+ m/z 90.034 Ring Cleavage F2->F3 -27 Da

Fig 2: Primary ESI+ MS/MS fragmentation pathways of protonated 5-hydrazinyl-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Causality: DMSO-d₆ is selected due to the high polarity of the indazole salt and its lack of exchangeable protons, allowing the critical N-H signals to be observed. The indazole N-H proton is highly deshielded due to aromatic ring currents and hydrogen bonding, typically appearing far downfield (~13.0 ppm)[2].

  • Protocol:

    • Dissolve 10 mg of the sample in 0.6 mL of anhydrous DMSO-d₆.

    • Acquire a ¹H NMR spectrum (400 MHz, 16 scans, 2s relaxation delay) and a ¹³C NMR spectrum (100 MHz, 1024 scans).

    • Expected ¹H Shifts: Indazole N-H (~13.0 ppm, broad singlet)[2]; Aromatic C-H (7.0–8.1 ppm, multiplets); Hydrazine -NH- (~7.2 ppm); Hydrazine -NH₂ (~4.1 ppm, broad). Note: If analyzing the hydrochloride salt, the -NH₃⁺ protons will appear as a highly broad signal shifted further downfield (8.0–10.0 ppm).

    • Self-Validation (D₂O Exchange): Add 10 µL of Deuterium Oxide (D₂O) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H spectrum. The complete disappearance of the signals at ~13.0 ppm, ~7.2 ppm, and ~4.1 ppm confirms their assignment as exchangeable heteroatom protons, distinguishing them from the aromatic backbone.

Fourier Transform Infrared (FTIR) Spectroscopy

  • Causality: Attenuated Total Reflectance (ATR) FTIR is strictly preferred over traditional KBr pellet preparation. KBr is highly hygroscopic; the absorbed atmospheric water exhibits a massive, broad O-H stretching band at 3400–3200 cm⁻¹, which completely masks the diagnostic N-H stretching frequencies of the hydrazine and indazole groups.

  • Protocol:

    • Ensure the ATR diamond crystal is thoroughly cleaned with methanol and a background spectrum is collected.

    • Apply 1–2 mg of neat solid powder directly to the crystal and apply pressure.

    • Diagnostic Bands: Look for sharp, distinct doublets in the 3300–3100 cm⁻¹ region (primary amine asymmetric/symmetric stretch of the hydrazine), a secondary amine stretch at ~3150 cm⁻¹, and a strong C=N ring stretching vibration at ~1620 cm⁻¹.

  • PubChem / NIH. "5-hydrazinyl-1h-indazole dihydrochloride - Compound Summary (CID 18436686)". National Center for Biotechnology Information.[Link]

Sources

Method

5-hydrazinyl-1H-indazole as a chemical probe for target identification

Application Note: 5-Hydrazinyl-1H-indazole as a Bifunctional Chemical Probe for Kinome-Wide Target Identification Executive Summary The identification of novel kinase targets and the mapping of off-target drug interactio...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Hydrazinyl-1H-indazole as a Bifunctional Chemical Probe for Kinome-Wide Target Identification

Executive Summary

The identification of novel kinase targets and the mapping of off-target drug interactions remain critical bottlenecks in oncology and neuropharmacology. Traditional affinity chromatography often requires bulky functional groups (e.g., biotin or fluorophores) directly attached to the pharmacophore, which can sterically hinder binding to the narrow ATP-binding pocket of kinases.

This application note details the use of 5-hydrazinyl-1H-indazole as a minimalist, bifunctional chemical probe for Activity-Based Protein Profiling (ABPP). By combining the privileged kinase-binding properties of the indazole scaffold with the bioorthogonal reactivity of a hydrazine handle, this probe enables the capture of native kinase conformations in live cells, followed by post-lysis aniline-catalyzed hydrazone ligation for LC-MS/MS proteomic identification.

Mechanistic Principles of the Probe (E-E-A-T)

The design of 5-hydrazinyl-1H-indazole relies on two distinct chemical domains, each serving a highly specific function in the chemoproteomic workflow:

  • The Targeting Moiety (1H-Indazole Core): The indazole bicyclic ring is a recognized "privileged scaffold" in medicinal chemistry[1]. It serves as a potent ATP-competitive hinge binder. The nitrogen atoms within the pyrazole ring act as critical hydrogen bond donors and acceptors, anchoring the molecule into the hinge region of various kinases, including Aurora kinases and cyclin-dependent kinases (CDKs)[2].

  • The Ligation Handle (5-Hydrazinyl Group): Unlike bulky cyclooctynes used in copper-free click chemistry, the hydrazine group is sterically compact, preserving the native binding affinity of the indazole core. Post-lysis, the hydrazine acts as a potent nucleophile that reacts with aldehyde-functionalized reporters (e.g., Aldehyde-PEG4-Biotin) to form a stable hydrazone linkage[3].

Mechanism Probe 5-Hydrazinyl-1H-indazole Indazole 1H-Indazole Core (Privileged Scaffold) Probe->Indazole Hydrazine 5-Hydrazinyl Group (Bioorthogonal Handle) Probe->Hydrazine Target Kinase ATP-Binding Hinge (Hydrogen Bonding) Indazole->Target Targets Ligation Aldehyde-Biotin (Aniline-Catalyzed Ligation) Hydrazine->Ligation Reacts with

Bifunctional logic of 5-hydrazinyl-1H-indazole for kinase targeting and ligation.

Chemoproteomic Workflow

To successfully identify targets, the probe must be administered to live cells, extracted without disrupting non-covalent interactions, covalently tagged, and enriched for mass spectrometry.

Workflow N1 1. In Situ Incubation Live cells + 5-Hydrazinyl-1H-indazole N2 2. Cell Lysis & Clarification Preserve native kinase conformation N1->N2 Wash & Lyse N3 3. Bioorthogonal Ligation Aldehyde-Biotin + Aniline Catalyst (pH 6.0) N2->N3 Buffer Exchange N4 4. Affinity Enrichment Streptavidin Magnetic Beads N3->N4 Hydrazone Formation N5 5. On-Bead Digestion & LC-MS/MS Proteomic Target Identification N4->N5 Tryptic Cleavage

Workflow of 5-hydrazinyl-1H-indazole chemoproteomic target identification.

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system. Every biochemical manipulation is designed to prevent false positives and maximize the signal-to-noise ratio of the final proteomic readout.

Phase 1: In Situ Probe Incubation
  • Cell Culture: Grow the target cell line (e.g., HeLa or K562) to 80% confluency in 150 mm dishes.

  • Probe Treatment: Treat cells with 10 µM 5-hydrazinyl-1H-indazole (or DMSO vehicle control) for 4 hours at 37°C.

  • Causality Check: Why treat live cells? Kinases are highly dynamic enzymes. Lysis disrupts ATP concentrations, removes endogenous cofactors, and destroys multi-protein complexes. Live-cell incubation ensures the probe competes with physiological ATP levels for the native, active conformation of the kinase.

Phase 2: Cell Lysis and Probe Clearance
  • Harvest: Wash cells 3x with ice-cold PBS to halt cellular metabolism and probe uptake.

  • Lysis: Resuspend in mild NP-40 Lysis Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1% NP-40, 1x Protease/Phosphatase Inhibitor Cocktail). Incubate on ice for 30 minutes.

  • Causality Check: Why NP-40? Because the probe binds non-covalently to the kinase hinge region, harsh denaturants (like SDS or Urea) will unfold the protein and release the probe before it can be crosslinked or tagged. NP-40 gently solubilizes the membrane while keeping the kinase pocket intact.

  • Clarification & Desalting: Centrifuge at 14,000 x g for 15 minutes. Pass the supernatant through a PD-10 size-exclusion column to remove unbound, free probe.

  • Causality Check: Removing excess free probe is mathematically critical. If left in the lysate, the free probe will competitively consume the Aldehyde-Biotin reagent in the next step, plummeting your protein enrichment yields to near zero.

Phase 3: Aniline-Catalyzed Hydrazone Ligation
  • pH Adjustment: Adjust the desalted lysate to pH 6.0 using dilute MES buffer.

  • Causality Check: Why pH 6.0? Hydrazone formation is highly pH-dependent. At pH 6.0, the aldehyde oxygen is sufficiently protonated (increasing electrophilicity), while the hydrazine remains largely unprotonated (maintaining nucleophilicity)[3].

  • Ligation: Add 100 µM Aldehyde-PEG4-Biotin and 10 mM Aniline. Incubate for 2 hours at room temperature with gentle rotation.

  • Causality Check: Why use Aniline? Uncatalyzed hydrazone ligation is notoriously slow. Aniline acts as a nucleophilic catalyst, rapidly forming a protonated Schiff base intermediate with the aldehyde. This intermediate is highly electrophilic and undergoes rapid transimination with the hydrazine probe, accelerating the reaction by 1-2 orders of magnitude without the toxicity of copper catalysts[4].

Phase 4: Streptavidin Enrichment & On-Bead Digestion
  • Capture: Add 50 µL of pre-washed Streptavidin magnetic beads to the ligated lysate. Incubate for 1 hour at room temperature.

  • Stringent Washing: Wash the beads sequentially with 1% SDS in PBS (1x), 8M Urea in 50 mM Tris (2x), and pure PBS (3x).

  • Causality Check: The covalent hydrazone linkage and the femtomolar biotin-streptavidin interaction ( Kd​∼10−14 M) can withstand these extreme washes, stripping away all non-specifically bound background proteins.

  • On-Bead Digestion: Resuspend beads in 50 mM ammonium bicarbonate. Add 1 µg of MS-grade Trypsin and incubate overnight at 37°C.

  • Causality Check: Why not elute the proteins? Boiling streptavidin beads in Laemmli buffer releases massive amounts of PEG, biotin, and streptavidin monomers that severely suppress ion signals in the mass spectrometer. On-bead tryptic digestion cleanly releases only the target peptides into the supernatant.

Quantitative Data Interpretation

Following LC-MS/MS analysis, spectral counting or label-free quantification (LFQ) is used to determine target enrichment. A successful experiment will demonstrate high fold-enrichment of known indazole targets (kinases) with no significant enrichment of highly abundant housekeeping proteins.

Table 1: Representative LC-MS/MS Enrichment Profile of 5-Hydrazinyl-1H-indazole

Protein TargetGene SymbolFunction / FamilyDMSO Control (Spectral Counts)Probe-Treated (Spectral Counts)Fold Enrichmentp-value
Aurora Kinase AAURKASer/Thr Kinase214572.5x<0.001
Cyclin-dependent kinase 2CDK2Ser/Thr Kinase511222.4x<0.001
Vascular Endothelial Growth Factor Receptor 2KDRReceptor Tyrosine Kinase089>89.0x<0.001
Polo-like kinase 4PLK4Ser/Thr Kinase16464.0x0.002
Glyceraldehyde 3-phosphate dehydrogenaseGAPDHGlycolytic Enzyme (Off-target)2102251.07x0.85 (ns)
Beta-actinACTBCytoskeletal (Off-target)4504651.03x0.91 (ns)

Note: True targets exhibit high fold-enrichment and statistical significance, validating the indazole scaffold's specificity for the kinome over the general proteome.

References

  • Indazole-based privileged ligands in polypharmacology: Unlocking the 'undruggable' membrane transporter landscape. SamiPubCo. 1

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed / European Journal of Medicinal Chemistry. 2

  • Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation. Langmuir / ACS Publications.3

  • Bioorthogonal Chemistry: Recent Progress and Future Directions. PMC / National Institutes of Health. 4

Sources

Application

Cell-based assay protocol using 5-hydrazinyl-1H-indazole

Application Note: High-Sensitivity LC-MS/MS Profiling of Cellular Lipid Peroxidation Using 5-Hydrazinyl-1H-indazole (5-HINZ) Document ID: AN-2026-03-TPE Target Audience: Analytical Chemists, Toxicologists, and Preclinica...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity LC-MS/MS Profiling of Cellular Lipid Peroxidation Using 5-Hydrazinyl-1H-indazole (5-HINZ)

Document ID: AN-2026-03-TPE Target Audience: Analytical Chemists, Toxicologists, and Preclinical Drug Development Professionals

Introduction & Mechanistic Rationale

Reactive carbonyl species (RCS), such as 4-hydroxynonenal (4-HNE) and malondialdehyde (MDA), are highly electrophilic secondary messengers generated during lipid peroxidation. They are critical biomarkers for oxidative stress, ferroptosis, and neurodegenerative pathologies. However, their inherent volatility, high polarity, and biochemical instability make direct quantification in complex cellular matrices notoriously difficult[1]. To overcome these analytical hurdles, chemical derivatization is mandatory prior to liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1].

Historically, 2,4-dinitrophenylhydrazine (DNPH) has been the gold standard for carbonyl derivatization. However, its strongly electron-withdrawing nitro groups severely suppress ionization efficiency in positive-ion electrospray ionization (ESI+)[2].

To solve this, we introduce 5-hydrazinyl-1H-indazole (5-HINZ) as a next-generation, mass-spectrometry-optimized derivatization probe. The fundamental reaction mechanism involves a nucleophilic addition-elimination reaction where the hydrazine moiety of 5-HINZ attacks the carbonyl carbon of the aldehyde, forming a highly stable hydrazone[3]. Crucially, the indazole core provides a basic nitrogen that is easily protonated under acidic LC conditions, dramatically enhancing ESI+ signal intensity compared to traditional reagents[4].

ReactionMechanism Aldehyde Target Analyte (e.g., 4-HNE) Intermediate Carbinolamine Intermediate Aldehyde->Intermediate H+ Catalysis Probe 5-HINZ Probe (Hydrazine Nucleophile) Probe->Intermediate Nucleophilic Attack Product 5-HINZ-Hydrazone (High ESI+ Ionization) Intermediate->Product -H2O (Dehydration)

Figure 1: Nucleophilic addition-elimination mechanism of 5-HINZ with cellular aldehydes.

Self-Validating Experimental Design & Causality

A robust bioanalytical assay must be a self-validating system. This protocol incorporates three critical design choices to ensure absolute trustworthiness:

  • Artifactual Oxidation Quenching: Cell lysis mechanically disrupts membranes, exposing lipids to atmospheric oxygen and intracellular iron, which can trigger ex vivo lipid peroxidation. We mandate the addition of Butylated hydroxytoluene (BHT) to the lysis buffer to immediately quench radical propagation.

  • pH-Controlled Catalysis: Hydrazone formation requires an acidic environment to protonate the carbonyl oxygen, increasing its electrophilicity. We utilize a mild formic acid buffer (pH 4.0) rather than strong mineral acids to prevent the acid-catalyzed degradation of endogenous lipid hydroperoxides into artificial 4-HNE.

  • Internal Standardization: A deuterated internal standard (4-HNE-d3) is spiked into the lysis buffer before extraction. This accounts for any variations in extraction efficiency, derivatization yield, or MS matrix effects, ensuring absolute quantification.

AssayWorkflow Step1 1. Cell Lysis & Quenching (Add BHT to prevent ex vivo oxidation) Step2 2. Internal Standardization (Spike with 4-HNE-d3 for self-validation) Step1->Step2 Step3 3. In Situ Derivatization (5-HINZ, Formic Acid, 37°C, 60 min) Step2->Step3 Step4 4. SPE Cleanup (HLB Cartridge to remove excess probe) Step3->Step4 Step5 5. LC-MS/MS Quantification (ESI+ MRM Mode) Step4->Step5

Figure 2: Step-by-step experimental workflow for the 5-HINZ cell-based lipid peroxidation assay.

Detailed Step-by-Step Methodology

Reagent Preparation
  • Lysis Buffer: RIPA buffer supplemented with 100 µM BHT and 1X Protease Inhibitor Cocktail.

  • Derivatization Reagent: 10 mM 5-hydrazinyl-1H-indazole (5-HINZ) prepared fresh in LC-MS grade Methanol containing 1% Formic Acid.

  • Internal Standard (IS): 1 µM 4-HNE-d3 in Methanol.

Cell Treatment and Lysis
  • Culture target cell lines (e.g., HepG2 or SH-SY5Y) in 6-well plates to 80% confluence.

  • Induce oxidative stress using your compound of interest (e.g., 10 µM Erastin for 12 hours).

  • Wash cells twice with ice-cold PBS.

  • Add 300 µL of ice-cold Lysis Buffer directly to the wells. Scrape the cells and transfer the lysate to a 1.5 mL microcentrifuge tube.

  • Spike 10 µL of the Internal Standard into each sample.

  • Sonicate lysates for 10 seconds on ice, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet debris.

In Situ Derivatization
  • Transfer 200 µL of the cleared supernatant to a new glass LC vial.

  • Add 100 µL of the 5-HINZ Derivatization Reagent .

  • Seal the vials and incubate in a thermomixer at 37°C for 60 minutes shaking at 600 RPM. Note: Hydrazine derivatization typically requires extended incubation for sterically hindered carbonyls, but 60 minutes is optimal for aliphatic aldehydes[3].

  • Terminate the reaction by cooling the vials on ice for 5 minutes.

Solid Phase Extraction (SPE) Cleanup

Excess 5-HINZ will cause severe ion suppression in the MS source. SPE is mandatory.

  • Condition an Oasis HLB SPE cartridge (30 mg, 1 cc) with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Load the 300 µL derivatized sample onto the cartridge.

  • Wash with 1 mL of 5% Methanol in Water to elute salts and unreacted polar probe.

  • Elute the hydrophobic 5-HINZ-hydrazones using 500 µL of 100% Acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen gas and reconstitute in 100 µL of Initial Mobile Phase (Water/Acetonitrile 80:20, 0.1% Formic Acid).

LC-MS/MS Analysis

Inject 5 µL of the reconstituted sample onto a C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 × 100 mm). Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode utilizing Multiple Reaction Monitoring (MRM).

Quantitative Data Presentation

To assist in assay transfer and validation, the comparative performance of 5-HINZ against historical reagents, as well as the optimized MRM transitions, are summarized below.

Table 1: Comparative Performance of Hydrazine Derivatization Reagents

ReagentPrimary ApplicationESI+ Ionization EfficiencyReaction pH RequirementDrawbacks
DNPH HPLC-UV / ESI-Poor (Nitro groups suppress signal)Highly AcidicArtificial lipid breakdown[2]
2-HQ LC-MS/MSHighMildly AcidicRequires DPDS/TPP for full coverage[2]
5-HINZ LC-MS/MS Very High (Basic Indazole core) Mildly Acidic (pH 4.0) Requires SPE cleanup

Table 2: Optimized MRM Transitions for 5-HINZ Derivatized Aldehydes

Target AnalyteAdduct TypePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-HNE [M+H]+287.2134.122
4-HNE-d3 (IS) [M+H]+290.2134.122
MDA [M+H]+203.1134.118
Acrolein [M+H]+187.1134.116

Note: The highly abundant 134.1 m/z product ion corresponds to the cleavage of the indazole amine fragment, providing a universal transition for all 5-HINZ derivatized carbonyls.

References

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis Source: PubMed Central (NIH) URL:[Link]

  • Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue Source: PubMed Central (NIH) URL:[Link]

  • Shotgun lipidomics analysis of 4-hydroxyalkenal species directly from lipid extracts after one-step in situ derivatization Source: PubMed Central (NIH) URL:[Link]

Sources

Method

Application Note: Structural Elucidation of Indazole Derivatives using 1H and 13C NMR Spectroscopy

Introduction Indazole, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents with applications as anti-inflamm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Indazole, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents with applications as anti-inflammatory, anti-cancer, and neuroprotective drugs.[1][2] The precise structural characterization of indazole derivatives is paramount, as subtle changes in substitution can dramatically alter biological activity. A primary analytical challenge lies in the potential for annular tautomerism and the unambiguous determination of substituent positions, particularly distinguishing between N1- and N2-substituted isomers.[1][3][4]

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive and powerful technique for the comprehensive structural analysis of these molecules.[1][5] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective use of 1D (¹H, ¹³C) and 2D NMR techniques for the structural elucidation of indazole derivatives. We will delve into the causality behind experimental choices, provide detailed protocols, and demonstrate interpretation strategies to resolve complex structural questions with confidence.

Fundamental Principles: The NMR Signature of the Indazole Core

The 10-π electron aromatic system of indazole gives rise to characteristic signals in both ¹H and ¹³C NMR spectra. The thermodynamically more stable 1H-indazole tautomer is the most commonly observed form in solution.[5][6]

¹H NMR Spectroscopy

The proton spectrum of the parent 1H-indazole provides a unique fingerprint. Key signals include:

  • N-H Proton: This proton is typically observed as a broad singlet at a very downfield chemical shift, often greater than 10 ppm, and its exact position is sensitive to solvent and concentration.[5] In solvents like DMSO-d₆, this exchangeable proton is more readily observed.

  • C3-H Proton: The proton at the C3 position is a characteristic singlet, appearing around 8.1 ppm in CDCl₃.[5][7] Its chemical shift is highly sensitive to substitution on the pyrazole ring.

  • Benzene Ring Protons (H4, H5, H6, H7): These protons appear in the aromatic region, typically between 7.1 and 7.8 ppm.[5] Their multiplicity and coupling constants (J-values) are crucial for determining the substitution pattern on the benzene portion of the scaffold.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the carbon atoms of the indazole ring resonate between approximately 109 and 141 ppm. These chemical shifts are highly sensitive to the electronic effects of substituents, making ¹³C NMR a particularly powerful tool for isomer differentiation.[1][5][8]

Data Presentation: Characteristic Chemical Shifts

The following tables summarize typical NMR chemical shifts for the unsubstituted 1H-indazole core. It is critical to note that these values can shift significantly based on the solvent and the electronic nature of any substituents present.[5]

Table 1: Typical ¹H NMR Chemical Shifts for 1H-Indazole in CDCl₃

Proton PositionChemical Shift (δ, ppm)Multiplicity
N1-H>10.0broad s
H3~8.10s
H7~7.77d
H4~7.51d
H5~7.40m
H6~7.18m
Data compiled from sources[5][7].

Table 2: Typical ¹³C NMR Chemical Shifts for 1H-Indazole in CDCl₃

Carbon PositionChemical Shift (δ, ppm)
C7a~140.0
C3~134.8
C6~126.8
C3a~123.1
C4~121.0
C5~120.9
C7~109.7
Data compiled from source[7].

Experimental Protocols and Workflows

The following protocols are designed to be a self-validating system, where data from each step informs the next, leading to an unambiguous structural assignment.

Visualization of the NMR Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_confirm Confirmation prep Dissolve 5-10 mg in 0.6 mL Deuterated Solvent nmr1d 1D NMR (¹H, ¹³C, DEPT) prep->nmr1d nmr2d 2D NMR (COSY, HSQC, HMBC) nmr1d->nmr2d Inform 2D Parameters assign1d Assign Protons & Carbons nmr2d->assign1d connect Establish Connectivity (COSY, HMBC) assign1d->connect isomer Determine Isomer (HMBC, NOESY) connect->isomer structure Final Structure Confirmed isomer->structure

Caption: Workflow for Indazole Derivative Structure Elucidation.

Protocol 1: Standard 1D NMR Acquisition

This protocol outlines the foundational steps for acquiring high-quality ¹H and ¹³C spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified indazole derivative.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[5]

    • Causality: DMSO-d₆ is often the solvent of choice as it solubilizes a wide range of polar compounds and is excellent for observing exchangeable protons like N-H, which might be broadened or exchanged in protic solvents like MeOD.[5] CDCl₃ is a good first choice for less polar derivatives.

  • Instrument Setup (¹H NMR):

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

    • Acquire a standard ¹H spectrum using a 90° pulse. A typical spectral width would be -2 to 16 ppm to ensure all signals, including the downfield N-H proton, are captured.[9]

    • Set the receiver gain automatically.

  • Instrument Setup (¹³C NMR & DEPT):

    • Acquire a proton-decoupled ¹³C spectrum. A typical spectral width would be 0 to 200 ppm.

    • Run DEPT-135 and DEPT-90 experiments.

    • Causality: DEPT (Distortionless Enhancement by Polarization Transfer) experiments are essential for determining the multiplicity of carbon signals (CH₃, CH₂, CH, or quaternary C), which is a critical first step in the assignment process.[10]

Protocol 2: Structural Elucidation with 2D NMR

Two-dimensional NMR is indispensable for piecing together the molecular puzzle, especially for highly substituted or isomeric compounds.

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are spin-spin coupled, typically through 2-3 bonds. This helps establish proton connectivity within individual spin systems (e.g., tracing the protons around the benzene ring).[10][11]

    • Execution: Run a standard gradient-selected COSY (gCOSY) experiment. The cross-peaks in the resulting spectrum connect coupled protons.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which proton is directly attached to which carbon (one-bond C-H correlation).[11][12]

    • Execution: Run a standard gradient-selected HSQC experiment. Each cross-peak correlates a proton with its directly bonded carbon, allowing for the direct assignment of protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range couplings between protons and carbons, typically over 2-4 bonds. This is arguably the most crucial experiment for determining the overall carbon skeleton and for differentiating isomers.[3][11][12]

    • Execution: Run a standard gradient-selected HMBC experiment. The cross-peaks reveal connectivities between protons and carbons separated by multiple bonds, including quaternary carbons which are invisible in HSQC.

Data Interpretation: Distinguishing N1 and N2 Isomers

A frequent and critical challenge is the differentiation of N1- and N2-substituted indazole isomers, which are often formed simultaneously during synthesis.[1] A combination of ¹H, ¹³C, and 2D NMR provides a definitive solution.

Table 3: Diagnostic NMR Differences Between N1- and N2-Substituted Indazoles

NMR FeatureN1-Substituted IsomerN2-Substituted IsomerRationale
¹H: H3 Chemical Shift Typically more downfield (deshielded).[1]Typically more upfield (shielded) relative to N1 isomer.[1]The substituent at N1 has a stronger electronic influence on the C3 position.
¹H: H7 Chemical Shift Typically more upfield.[1]Typically more downfield.[1]The deshielding effect of the N1 lone pair in the N2 isomer influences the spatially close H7 proton.
¹³C: C3 vs C7a Shift The chemical shift difference (Δδ) is generally smaller.The chemical shift difference (Δδ) is generally larger.The substitution at N2 significantly alters the electronic environment of the pyrazole ring carbons.
HMBC Correlations Key: Correlation from N-substituent protons to C3 and C7a .Key: Correlation from N-substituent protons to C3 only .This provides unambiguous proof of the attachment point.
Visualization of Key 2D NMR Correlations for Isomer ID

Caption: Key HMBC correlations for differentiating N1 vs. N2 isomers.

The most powerful evidence comes from the HMBC spectrum. For an N-alkylated indazole, the protons on the alpha-carbon of the alkyl group (R-CH₂) will show a 3-bond correlation to the carbon atoms of the pyrazole ring.

  • In an N1-isomer , these protons will correlate to both C3 and C7a .

  • In an N2-isomer , these protons will only correlate to C3 . This difference provides an irrefutable assignment of the substitution site.[3]

Conclusion

The structural characterization of indazole derivatives, while challenging due to potential isomerism, can be approached systematically and definitively using modern NMR spectroscopy. A methodical approach, beginning with high-quality 1D ¹H and ¹³C data and progressing to a suite of 2D experiments (COSY, HSQC, and HMBC), provides a self-validating workflow. In particular, the analysis of long-range C-H correlations in the HMBC spectrum is the cornerstone for the unambiguous assignment of substitution patterns and the crucial differentiation between N1 and N2 isomers. The protocols and interpretation strategies outlined in this note serve as a robust guide for researchers in the pharmaceutical and chemical sciences, enabling confident and accurate elucidation of indazole structures.

References

  • Claramunt, R. M., et al. (2006). A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles. Magnetic Resonance in Chemistry, 44(5), 566-70. Retrieved from [Link]

  • Supporting Information. (2007). Wiley-VCH. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (2010). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 15(1), 337-351. Retrieved from [Link]

  • Deventer, M. H., & Meyer, G. M. (2015). Identification of three cannabimimetic indazole and pyrazole derivatives, APINACA 2H-indazole analogue, AMPPPCA, and 5F-AMPPPCA. Forensic Toxicology, 33(2), 316-324. Retrieved from [Link]

  • Elguero, J., et al. (2016). 13C NMR of indazoles. ResearchGate. Retrieved from [Link]

  • Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. Retrieved from [Link]

  • Kumar, R. S., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14074-14092. Retrieved from [Link]

  • Reddy, T. R., et al. (2016). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry, 14(38), 9143-9147. Retrieved from [Link]

  • Sirit, A., et al. (2007). Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS. Magnetic Resonance in Chemistry, 45(10), 837-846. Retrieved from [Link]

  • Silva, A. M. S., & Pinto, D. C. G. A. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. e-EROS Encyclopedia of Reagents for Organic Synthesis. Retrieved from [Link]

  • El-Faham, A., et al. (2022). and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 1079-1087. Retrieved from [Link]

  • Elguero, J., et al. (2020). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 25(21), 5038. Retrieved from [Link]

  • Alkorta, I., et al. (2018). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 23(10), 2445. Retrieved from [Link]

  • ResearchGate. (n.d.). Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b. Retrieved from [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(27), 16407-16416. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in DMSO-d 6. Retrieved from [Link]

  • Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]

  • Kumar, R. S., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14074-14092. Retrieved from [Link]

  • Hamburger, M., & Hostettmann, K. (1991). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Advances in Chromatography, 31, 355-395. Retrieved from [Link]

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. Retrieved from [Link]

  • Kumar, S., & Kumar, V. (2022). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemistry & Biology Interface, 12(1), 1-22. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • YouTube. (2023, January 29). 2D COSY, NOESY, HSQC, HMBC and DOSY NMR application -Part 1. Retrieved from [Link]

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Application

Copper-Catalyzed Synthesis of N-Phenyl-1H-Indazoles: Application Notes and Protocols

Introduction: The Significance of N-Arylindazoles Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of pharmacological activiti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Arylindazoles

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of pharmacological activities, including anti-cancer and anti-inflammatory properties.[1][2][3] The N-arylation of the indazole scaffold, particularly the introduction of a phenyl group, is a critical transformation that significantly modulates the biological and material properties of the resulting molecule.[4] Copper-catalyzed cross-coupling reactions have become a preferred method for forging this crucial C-N bond, offering a cost-effective, robust, and versatile alternative to palladium-based systems.[2][5]

This guide provides an in-depth exploration of the copper-catalyzed synthesis of N-phenyl-1H-indazoles, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the reaction, detail the critical roles of each reaction component, and provide field-tested, step-by-step protocols for successful synthesis.

Mechanistic Insights: The Copper Catalytic Cycle

The copper-catalyzed N-arylation of indazoles, often referred to as an Ullmann-type or Chan-Evans-Lam (CEL) coupling, is a powerful transformation for constructing C-N bonds.[5][6][7][8] While several mechanistic pathways have been proposed, a generally accepted cycle for the coupling of an indazole with an aryl halide is depicted below. The reaction can also proceed with arylboronic acids, following a similar, albeit distinct, catalytic pathway.[6][9]

The catalytic cycle typically begins with the coordination of a ligand to a copper(I) salt. This is followed by the deprotonation of the indazole by a base to form an indazolide anion, which then coordinates with the copper center. The resulting copper(I) indazolide complex undergoes oxidative addition with the aryl halide to form a transient, high-valent copper(III) intermediate. This key intermediate then undergoes reductive elimination to furnish the desired N-phenyl-1H-indazole product and regenerate the active copper(I) catalyst, allowing the cycle to continue.[10][11]

Copper-Catalyzed N-Arylation Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants CuI_L Cu(I)-Ligand Complex Cu_Indazolide Cu(I)-Indazolide CuI_L->Cu_Indazolide + Indazole, - Base-H⁺ CuIII_intermediate Cu(III) Intermediate Cu_Indazolide->CuIII_intermediate + Phenyl-X (Oxidative Addition) CuIII_intermediate->CuI_L Reductive Elimination Product N-Phenyl-1H-Indazole CuIII_intermediate->Product Product Release Indazole 1H-Indazole PhenylHalide Phenyl Halide (Ph-X)

Caption: A plausible catalytic cycle for copper-catalyzed N-arylation.

Optimizing the Reaction: A Guide to Key Parameters

The success of a copper-catalyzed N-arylation hinges on the careful selection of several key components. Each element plays a crucial role in the catalytic cycle, influencing reaction rate, yield, and substrate scope.

ComponentRole & Expert InsightsTypical Examples
Copper Source The active catalyst. Copper(I) salts like CuI are most common, as they can directly enter the catalytic cycle. Copper(II) salts (e.g., Cu(OAc)₂) are also effective and are often reduced in situ.CuI, CuBr, Cu₂O, Cu(OAc)₂
Ligand Critical for Success. Ligands stabilize the copper catalyst, prevent catalyst agglomeration, and enhance reactivity.[12][13] N,N-donor ligands like 1,10-phenanthroline or diamines are highly effective.[2][12][14][15] Amino acids, such as L-proline, can also serve as excellent, inexpensive ligands.[7][16]1,10-phenanthroline, N,N'-Dimethylethylenediamine (DMEDA), L-Proline, 8-Hydroxyquinoline
Base Activates the indazole by deprotonating the N-H bond. The choice of base is crucial; stronger bases can accelerate the reaction but may introduce side reactions. Inorganic bases are most common.K₂CO₃, Cs₂CO₃, K₃PO₄, KOH
Arylating Agent The source of the phenyl group. Aryl iodides are typically the most reactive, followed by aryl bromides.[14] Arylboronic acids are also widely used in Chan-Evans-Lam (CEL) type couplings.[6][8][17][18]Iodobenzene, Bromobenzene, Phenylboronic acid
Solvent A high-boiling, polar, aprotic solvent is generally required to ensure substrate solubility and to reach the necessary reaction temperatures.[5]DMF, DMSO, NMP, 1,4-Dioxane
Temperature Reactions typically require elevated temperatures, often between 100-140 °C, to drive the catalytic cycle forward, particularly the oxidative addition step.[1][3][5]100-140 °C

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for two common variations of the copper-catalyzed synthesis of N-phenyl-1H-indazoles.

Protocol 1: Ullmann-Type Coupling of 1H-Indazole and Iodobenzene

This protocol utilizes a classic Ullmann-type approach with an aryl halide, employing a highly effective copper(I)/diamine ligand system.[15][19]

Materials:

  • 1H-Indazole

  • Iodobenzene

  • Copper(I) Iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium Phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Standard laboratory glassware, Schlenk line or glovebox, magnetic stirrer, heating mantle

  • Silica gel for column chromatography

  • Ethyl acetate, Hexanes

Workflow Diagram:

Protocol_1_Workflow start Start setup Assemble Schlenk flask with reactants: 1H-Indazole, K₃PO₄, CuI start->setup inert Evacuate & backfill with Nitrogen (3x) setup->inert add_reagents Add Toluene, DMEDA, and Iodobenzene via syringe inert->add_reagents reaction Heat reaction mixture at 110 °C (Monitor by TLC) add_reagents->reaction workup Cool, dilute with Ethyl Acetate, filter through Celite reaction->workup extraction Wash with water & brine, dry over Na₂SO₄ workup->extraction purification Concentrate and purify by silica gel chromatography extraction->purification end Obtain pure N-Phenyl-1H-Indazole purification->end

Caption: General workflow for Ullmann-type N-arylation.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 1H-Indazole (1.0 mmol, 1.0 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), and copper(I) iodide (0.1 mmol, 10 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with dry nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Through the septum, add anhydrous toluene (5 mL), followed by N,N'-dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%) and iodobenzene (1.1 mmol, 1.1 equiv) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and then with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure N-phenyl-1H-indazole.

Protocol 2: Chan-Evans-Lam (CEL) Coupling with Phenylboronic Acid

This protocol demonstrates the N-arylation using a phenylboronic acid, a common CEL coupling reaction.[6][8] This method often proceeds under milder conditions and can be performed open to the air.

Materials:

  • 1H-Indazole

  • Phenylboronic acid

  • Copper(II) Acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM)

  • Standard laboratory glassware, magnetic stirrer

  • Silica gel for column chromatography

  • Ethyl acetate, Hexanes

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-Indazole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and copper(II) acetate (0.5 mmol, 50 mol%) in dichloromethane (DCM, 2 mL).

  • Base/Ligand Addition: Add pyridine (20 mmol, 20 equiv) to the mixture. Note: In this case, pyridine acts as both a base and a ligand.

  • Reaction: Stir the mixture vigorously, open to the air, at room temperature for 24 hours. The mixture will typically turn from light blue to a deep green or brown color. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess pyridine.

  • Extraction: Redissolve the residue in ethyl acetate (30 mL). Wash the organic solution with 1M HCl (2 x 20 mL) to remove any remaining pyridine, followed by saturated sodium bicarbonate solution (1 x 20 mL), and finally brine (1 x 20 mL).

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure N-phenyl-1H-indazole.[6]

Troubleshooting and Expert Insights

  • Low Yield: If yields are consistently low, ensure all reagents are pure and solvents are anhydrous, especially for the Ullmann-type protocol. The quality of the copper salt is paramount; using freshly purchased or properly stored CuI is recommended. Increasing the ligand loading (e.g., from 20 mol% to 30 mol%) can sometimes improve results.[12]

  • No Reaction: Verify the reaction temperature. For less reactive aryl bromides or chlorides, higher temperatures or a more polar solvent like DMF or NMP may be necessary.[1][3] Also, ensure the base is sufficiently strong and dry.

  • Side Product Formation: In some cases, homocoupling of the arylating agent can occur. Using a more efficient ligand system or slightly lower temperatures can sometimes mitigate this. The formation of 2-phenyl-2H-indazole is a common isomeric byproduct; purification by column chromatography is usually sufficient to separate the isomers.

Conclusion

Copper-catalyzed N-arylation represents a highly effective and practical strategy for the synthesis of N-phenyl-1H-indazoles. Its operational simplicity, tolerance of various functional groups, and the low cost of the catalyst make it an indispensable tool in modern organic and medicinal chemistry.[2] By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can efficiently access a diverse array of N-arylindazoles for further investigation in drug discovery and materials science.

References

  • Diamine Ligands in Copper-C
  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein J Org Chem. [Link]

  • Copper-Catalyzed Synthesis of Indazole Derivatives: Applic
  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. PMC.
  • Mechanistic Studies on the Copper-Catalyzed N-Aryl
  • Synthesis of N-phenyl- and N-thiazolyl-1 H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorin
  • (PDF) Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones.
  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorin
  • Synthesis and Anti-Inflammatory Activity of N(2)-Arylindazol-3(2H)-One Derivatives: Copper-Promoted Direct N-Arylation via Chan–Evans–Lam Coupling. MDPI. [Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases.
  • Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermedi
  • The Copper-Catalyzed N -Arylation of Indoles.
  • Recent Progress Concerning the N-Arylation of Indoles. PMC. [Link]

  • QM Analyses of Regioselectivity in Chan-Lam Reaction. WuXi Biology.
  • Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. MDPI. [Link]

  • N-Arylation of 1H-indazole 388.
  • Typical ligands for Cu-catalyzed N-arylation and N-vinylation. ResearchGate. [Link]

  • Copper nanoparticle-catalyzed synthesis of N-arylated indoles, carbazoles, and N-alkylated indoles. New Journal of Chemistry. [Link]

  • A ligand-free copper-catalyzed strategy to the N-arylation of indazole using aryl bromides. R Discovery.
  • The copper-catalyzed N-arylation of indoles. PubMed. [Link]

  • 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Letters. [Link]

  • Application of the Ullmann Reaction for N-Aryl Bond Form
  • 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Chemistry Portal. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ACS Publications. [Link]

  • Copper-catalyzed N-arylation and aerobic oxidative C–H/C–H coupling: one-pot synthesis of indoloimidazoquinoline derivatives. RSC Publishing. [Link]

  • Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. [Link]

  • l-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Semantic Scholar.
  • Cu-catalyzed arylation of the amino group in the indazole ring: regioselective synthesis of pyrazolo-carbazoles. Organic & Biomolecular Chemistry. [Link]

  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]

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Method

Application Notes &amp; Protocols: The Versatility of Hydrazone Derivatives in Modern Medicinal Chemistry

Preamble: The Hydrazone Scaffold - A Privileged Structure in Drug Discovery In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is driven by the need to overcome challenges like dr...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Hydrazone Scaffold - A Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is driven by the need to overcome challenges like drug resistance, off-target toxicity, and poor pharmacokinetic profiles. Within this dynamic field, certain chemical scaffolds emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The hydrazone moiety, characterized by the azomethine group (-NHN=CH-), is a quintessential example of such a scaffold.[1][2][3]

Hydrazones are not merely synthetic curiosities; their presence in FDA-approved drugs underscores their clinical significance.[4][5][6][7] Their value stems from a combination of factors: remarkable synthetic accessibility, structural flexibility, and the capacity for diverse chemical modifications.[3][4] This allows for the fine-tuning of steric, electronic, and lipophilic properties, enabling the optimization of pharmacological activity against a vast spectrum of diseases. These compounds exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and anticonvulsant effects.[1][8]

This guide provides an in-depth exploration of the applications of hydrazone derivatives, moving beyond mere data recitation. It aims to deliver field-proven insights into the causality behind experimental design, presenting self-validating protocols and grounding all claims in authoritative scientific literature.

Part 1: Core Synthesis and Characterization

The foundation of any drug discovery program is the robust and efficient synthesis of the target molecules. The facile synthesis of hydrazones is a key advantage, typically involving a straightforward condensation reaction.[9][10][11]

General Synthetic Protocol: Condensation of Hydrazides with Carbonyls

The most common route to synthesize N-acylhydrazones involves the acid-catalyzed condensation of a hydrazide with an aldehyde or a ketone.[12][13] The acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the terminal nitrogen of the hydrazide.

Rationale: This one-step reaction is often high-yielding and can be performed under mild reflux conditions.[9] Ethanol is a common solvent choice due to its ability to dissolve a wide range of organic reactants and its suitable boiling point.[10] A catalytic amount of acid, like glacial acetic acid, is sufficient to accelerate the reaction without causing unwanted side reactions.[9]

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve the selected hydrazide (1.0 equivalent) in a suitable volume of ethanol.

  • Addition of Carbonyl: To this solution, add the corresponding aldehyde or ketone (1.0-1.1 equivalents). A slight excess of the carbonyl compound can help drive the reaction to completion.

  • Catalysis: Add 3-5 drops of a suitable acid catalyst (e.g., glacial acetic acid).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 70-80°C).

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of a new, typically less polar, product spot indicates reaction completion. This usually takes 2-6 hours.[12]

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol and then water to remove unreacted starting materials and catalyst.[12] Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the pure hydrazone derivative.

Workflow for Hydrazone Synthesis and Characterization

The logical flow from synthesis to biological evaluation is critical for an efficient drug discovery campaign.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_evaluation Biological Evaluation s1 Hydrazide + Aldehyde/Ketone s2 Acid-Catalyzed Condensation s1->s2 s3 Crude Product Isolation s2->s3 s4 Recrystallization s3->s4 c1 FT-IR Spectroscopy s4->c1 Confirm Functional Groups c2 NMR (1H & 13C) s4->c2 Elucidate Structure c3 Mass Spectrometry s4->c3 Confirm Molecular Weight c4 Purity (TLC/HPLC) s4->c4 Assess Purity b1 In Vitro Assays (e.g., MTT, MIC) c4->b1 Proceed if Pure b2 In Vivo Models (e.g., Paw Edema) b1->b2 Proceed if Pure

Caption: Workflow from synthesis to biological evaluation.

Standard Characterization Techniques

Structural confirmation is non-negotiable. A combination of spectroscopic methods is required to unequivocally determine the structure and purity of the synthesized hydrazones.[14][15][16]

Technique Purpose & Key Observables Reference
FT-IR Spectroscopy Confirms the presence of key functional groups. Look for N-H stretching (amide, ~3200 cm⁻¹), C=O stretching (amide, ~1650 cm⁻¹), and the characteristic C=N imine stretch (~1600 cm⁻¹).[16][17]
¹H NMR Spectroscopy Provides information on the proton environment. Key signals include the amide N-H proton (often a singlet, δ 10-12 ppm) and the imine C-H proton (singlet, δ 8-9 ppm). Aromatic and aliphatic protons appear in their expected regions.[16][18]
¹³C NMR Spectroscopy Confirms the carbon framework. Look for the amide carbonyl carbon (δ ~160-170 ppm) and the imine carbon (δ ~140-150 ppm).[16][18]
Mass Spectrometry (MS) Determines the molecular weight. The molecular ion peak ([M]⁺ or protonated species [M+H]⁺) should match the calculated molecular weight of the target compound.[9][14]

Part 2: Therapeutic Applications

The structural versatility of hydrazones translates directly into a broad spectrum of pharmacological activities. Here, we detail their application in three major therapeutic areas.

Hydrazones as Anticancer Agents

Hydrazone derivatives have emerged as a highly promising class of anticancer agents, with some compounds demonstrating cytotoxicity superior to conventional chemotherapy drugs like Doxorubicin in certain cell lines.[14][19] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[19][20]

Mechanism of Action Spotlight: Induction of Apoptosis via Enzyme Inhibition

Many hydrazones exert their anticancer effects by targeting specific enzymes within cancer cells.[21] For instance, they have been shown to inhibit protein kinases like Akt, which is a central node in the PI3K/Akt/mTOR signaling pathway that promotes cell survival and is often hyperactivated in cancer.[19][22] Inhibition of this pathway can down-regulate anti-apoptotic proteins like Bcl-2, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, programmed cell death (apoptosis).[20][23]

G Hydrazone Hydrazone Derivative Akt Akt Kinase Hydrazone->Akt Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activation Mito Mitochondrion Bcl2->Mito Inhibition of MOMP Caspases Caspase Cascade Mito->Caspases Cytochrome c release Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis

Caption: Simplified anticancer mechanism of hydrazones.

Representative Anticancer Activity:

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected hydrazone derivatives against various human cancer cell lines. Lower IC₅₀ values indicate higher potency.

Compound Class Cancer Cell Line IC₅₀ (µM) Reference
N-acyl hydrazoneMCF-7 (Breast)7.52 ± 0.32[14]
N-acyl hydrazonePC-3 (Prostate)10.19 ± 0.52[14]
Benzoxazole-hydrazoneA549 (Lung)46.60 ± 6.15[22][24]
Sulfonylbenzene-hydrazoneHL-60 (Leukemia)GI₅₀ < 0.1[25]
Hydrazide-hydrazoneIshikawa (Endometrial)8.3 ± 0.5[26]

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14] Live cells with active mitochondrial reductases cleave the yellow tetrazolium salt MTT into purple formazan crystals.

Causality: The amount of formazan produced is directly proportional to the number of viable cells. By comparing the formazan production in treated cells to untreated controls, we can quantify the cytotoxic effect of the hydrazone derivative.[19]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the hydrazone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO diluted in medium) and a positive control (e.g., Doxorubicin).[14]

  • Incubation: Incubate the plate for 48-72 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will become visible within the cells.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Hydrazones as Antimicrobial Agents

With the rise of multidrug-resistant pathogens, the need for new antimicrobial agents is critical.[27] Hydrazone derivatives have demonstrated significant antibacterial and antifungal activities, making them a valuable scaffold in this therapeutic area.[1][28][29]

Representative Antimicrobial Activity:

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[27][30]

Compound Class Microorganism MIC (µg/mL) Reference
Pyrazoline-hydrazoneS. aureus64[28]
Pyrazoline-hydrazoneE. faecalis32[28]
Pyrazoline-hydrazoneC. albicans64[28]
Steroidal hydrazoneB. cereus370[29]
Steroidal hydrazoneA. fumigatus370[29]

Protocol 3: MIC Determination (Broth Microdilution Method)

This protocol is a gold standard for determining the quantitative susceptibility of a microorganism to an antimicrobial agent.[28][30]

Causality: By exposing a standardized inoculum of a microorganism to serial dilutions of the hydrazone derivative, we can pinpoint the lowest concentration that inhibits its growth. This provides a precise measure of the compound's potency.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the hydrazone derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the compound in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[30] A typical concentration range is 1024 µg/mL to 8 µg/mL.

  • Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ampicillin, Ketoconazole) should be run in parallel as a reference.[29][30]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 48 hours for fungi.[30]

  • MIC Reading: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be determined by visual inspection or by reading the optical density with a plate reader.[30]

Hydrazones as Anti-inflammatory Agents

Chronic inflammation is a hallmark of many diseases. Hydrazone derivatives have shown potent anti-inflammatory and analgesic properties in various preclinical models, positioning them as potential alternatives to non-steroidal anti-inflammatory drugs (NSAIDs).[8][31][32][33]

Mechanism of Action Spotlight: COX Enzyme Inhibition

A key mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[2] Molecular docking studies have shown that certain hydrazone derivatives can effectively bind to the active site of COX-2, blocking its activity.[32]

G CellMembrane Cell Membrane Phospholipids PLA2 Phospholipase A2 CellMembrane->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Hydrazone Hydrazone Derivative Hydrazone->COX2 Inhibition Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation

Caption: Simplified anti-inflammatory mechanism of hydrazones.

Protocol Overview: Carrageenan-Induced Paw Edema in Rodents

This is a classic and well-established in vivo model for evaluating the efficacy of acute anti-inflammatory agents.[8][31]

Causality: Injection of carrageenan, an irritant, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). An effective anti-inflammatory drug will reduce the volume of this edema compared to a control group.

Brief Methodology:

  • Rodents (typically rats or mice) are fasted overnight.

  • The test hydrazone derivative, a standard drug (e.g., Indomethacin), or a vehicle is administered orally or intraperitoneally.[32]

  • After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours post-carrageenan injection) using a plethysmometer.

  • The percentage inhibition of edema is calculated for the treated groups relative to the vehicle control group. Significant inhibition indicates potent anti-inflammatory activity.[31][33]

Conclusion and Future Outlook

The hydrazone scaffold is a testament to the power of structural simplicity and synthetic versatility in medicinal chemistry. The ease with which diverse functionalities can be incorporated into their structure allows for the creation of vast chemical libraries, ripe for screening against a multitude of biological targets.[19][34] From potent and selective anticancer agents that trigger apoptosis in resistant tumors to novel antimicrobials that combat multidrug-resistant pathogens, hydrazones continue to prove their mettle.[14][27]

Future research will likely focus on creating hybrid molecules that combine the hydrazone pharmacophore with other known active moieties to enhance potency and selectivity.[35][36] Furthermore, a deeper understanding of their structure-activity relationships (SAR) will guide the rational design of next-generation hydrazone-based therapeutics with optimized efficacy and safety profiles.[21] For researchers and drug development professionals, the hydrazone derivative remains a highly attractive and fruitful starting point for discovering the medicines of tomorrow.

References

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  • Khan, K. M., Saad, S. M., Shaikh, A., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Journal of Chemistry. Available at: [Link]

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  • Yurttaş, L., Kaplancıklı, Z. A., & Göger, G. (2023). Design, Synthesis, and Evaluation of a New Series of Hydrazones as Small-Molecule Akt Inhibitors for NSCLC Therapy. ACS Omega. Available at: [Link]

  • Al-Amiery, A. A., & Al-Majedy, Y. K. (2022). green synthesis of new hydrazone derivatives. MINAR International Journal of Applied Sciences and Technology. Available at: [Link]

  • BİLİCİ, K., & VURDU, M. (2024). mTOR Pathway Inhibition, Anticancer Activity and In Silico Calculations of Novel Hydrazone Derivatives in Two- and Three-Dimensional Cultured Type 1 Endometrial Cancer Cells. Molecules. Available at: [Link]

  • Kumar, A., Kumar, A., & Singh, P. (2020). Quantitative structure activity relationship studies of novel hydrazone derivatives as α-amylase inhibitors with index of ideality of correlation. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Sanna, M., Meleddu, R., & Cottiglia, F. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. Available at: [Link]

  • Kumar, S., & Singh, P. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Chemistry & Biodiversity. Available at: [Link]

  • Hussain, Z., & Khan, I. U. (2015). Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. Molecules. Available at: [Link]

  • da Silva, J. G., & de Souza, C. D. (2023). Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. ACS Omega. Available at: [Link]

  • Pandya, D. H., & Brahmbhatt, D. I. (2023). Structural activity relationship of synthesized hydrazones derivatives. ResearchGate. Available at: [Link]

  • Yurttaş, L., & Kaplancıklı, Z. A. (2023). Design, Synthesis, and Evaluation of a New Series of Hydrazones as Small-Molecule Akt Inhibitors for NSCLC Therapy. Semantic Scholar. Available at: [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., & Al-Anazi, K. M. (2024). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. Available at: [Link]

  • Kumar, A., & Sharma, A. (2024). Review on hydrazone and it's biological activities. International Journal of Medical Research and Technology. Available at: [Link]

  • Pandya, D. H., & Brahmbhatt, D. I. (2021). Synthesis, pharmacological evaluation and structure- activity relationship study of hydrazones. ResearchGate. Available at: [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., & Al-Anazi, K. M. (2024). Anticancer activity of hydrazones in the last quinquennial period: A special emphasis on various enzyme targets and SAR. Results in Chemistry. Available at: [Link]

  • Göktaş, M. F., & Alp, C. (2024). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules. Available at: [Link]

  • Al-Ghorbani, M., & Al-Salahi, R. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. PSE Community.org. Available at: [Link]

  • Gomes, A. F., & Valente, A. (2024). A review of hydrazide-hydrazone metal complexes' antitumor potential. Frontiers in Chemistry. Available at: [Link]

  • Küçükgüzel, I., & Tatar, E. (2008). Biological Activities of Hydrazone Derivatives. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]

  • Göktaş, M. F., & Alp, C. (2017). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules. Available at: [Link]

  • El-Sayed, M. A. A., & El-Gazzar, M. G. (2021). Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Structures of some of the FDA approved drugs with thiazole and hydrazone pharmacophores. ResearchGate. Available at: [Link]

  • Sarkar, S., & Jana, J. (2018). Impairing Powerhouse in Colon Cancer Cells by Hydrazide–Hydrazone-Based Small Molecule. ACS Omega. Available at: [Link]

  • Jaber, S. H., & Abbas, A. S. (2023). Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. Oriental Journal of Chemistry. Available at: [Link]

  • Gökçe, M., & Utku, S. (2018). A Series of New Hydrazone Derivatives: Synthesis, Molecular Docking and Anticholinesterase Activity Studies. Letters in Drug Design & Discovery. Available at: [Link]

  • Kowalska, A., & Flisak, Z. (2023). Synthesis and Optical Characterization of Hydrazone-Substituted Push–Pull-Type NLOphores. The Journal of Organic Chemistry. Available at: [Link]

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  • Al-Ostoot, F. H., & Al-Tamimi, A. M. (2024). Design, synthesis, crystal structure of novel hydrazone analogues as SARS-CoV-2 potent inhibitors: MD simulations, MM-GBSA, docking and ADMET studies. RSC Advances. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving 5-hydrazinyl-1H-indazole dihydrochloride solubility in DMSO

Welcome to the technical support guide for 5-hydrazinyl-1H-indazole dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 5-hydrazinyl-1H-indazole dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common issues related to the solubility of this compound in Dimethyl Sulfoxide (DMSO). Our goal is to ensure you can prepare accurate and stable stock solutions for reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my 5-hydrazinyl-1H-indazole dihydrochloride not dissolving easily in DMSO at room temperature?

A1: The difficulty in dissolving 5-hydrazinyl-1H-indazole dihydrochloride in DMSO stems from a combination of its chemical structure and the properties of the solvent.

  • Salt Form: The compound is a dihydrochloride salt. While salts are generally more water-soluble, their solubility in polar aprotic solvents like DMSO can be unpredictable. The strong ionic interactions within the crystal lattice of the salt must be overcome by the solvent molecules. DMSO is a powerful solvent but may struggle to efficiently break apart this lattice at room temperature without additional energy input.[1]

  • Solvent Purity: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3][4] This absorbed water can significantly decrease the solubility of many organic compounds.[5][6] The presence of water alters the solvent's properties, making it more difficult to create the "cavity" needed to accommodate the compound molecules.[5][6] Always use anhydrous (water-free) DMSO from a freshly opened bottle for the best results.[2][3]

  • Compound Aggregation: The solid compound may exist as fine powders that are aggregated or tightly packed. These aggregates reduce the effective surface area available for the solvent to act upon, slowing down the dissolution process.

Q2: I've prepared a stock solution, but it appears cloudy or has a precipitate. What happened and how can I fix it?

A2: A cloudy solution or the presence of a precipitate indicates that the compound has either not fully dissolved or has crashed out of solution. This is a critical issue as the concentration of your supernatant will be lower than intended.

Root Causes:

  • Supersaturation: You may have exceeded the solubility limit of the compound under the given conditions (concentration, temperature, solvent purity).

  • Moisture Contamination: If the stock solution was exposed to ambient air, the DMSO could have absorbed water, reducing the compound's solubility and causing it to precipitate over time.[3] This is often observed after storage or freeze-thaw cycles.[5][6]

  • Incomplete Initial Dissolution: The compound may have appeared to dissolve initially, but undissolved micro-particles remained, which later served as nucleation sites for precipitation.

Troubleshooting Workflow:

The following workflow provides a systematic approach to resolving cloudiness or precipitation in your stock solution.

Sources

Optimization

Technical Support Center: Purification of 5-hydrazinyl-1H-indazole by Column Chromatography

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of 5-hydrazinyl-1H-indazole. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 5-hydrazinyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with the chromatographic purification of this polar, heterocyclic compound. The inherent properties of 5-hydrazinyl-1H-indazole—namely its polar hydrazine group, basic nitrogen atoms, and potential for instability on acidic stationary phases—require a carefully considered approach to achieve high purity and yield.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles and field-proven experience. Our goal is to empower you with the scientific rationale behind each step, enabling you to optimize your purification protocol effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 5-hydrazinyl-1H-indazole in a direct question-and-answer format.

Question 1: My compound is stuck at the origin of the TLC plate and won't elute from the column, even with 100% ethyl acetate. What's happening?

Answer: This is a classic sign of a compound having very high polarity and/or strong interactions with the stationary phase. 5-hydrazinyl-1H-indazole has multiple polar N-H bonds and lone pairs on its nitrogen atoms, causing it to bind very strongly to the acidic silanol groups (Si-OH) on the surface of standard silica gel.

Causality & Solution:

  • Increase Mobile Phase Polarity: Your primary strategy is to use a more polar, or "stronger," mobile phase to compete with the silica for your compound. A common and effective choice for highly polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[1] Start with a low percentage of methanol (e.g., 1-5% MeOH in DCM) and gradually increase it while monitoring with TLC.

  • Introduce a Basic Modifier: The basic nature of the indazole and hydrazine moieties leads to strong acid-base interactions with silica. To mitigate this, add a small amount of a base to your mobile phase. This base will compete for the acidic sites on the silica, effectively "freeing" your compound to move.

    • Triethylamine (Et₃N): Add 0.5-1% to your eluent.

    • Ammonium Hydroxide (NH₄OH): Prepare a stock solution of 10% ammonium hydroxide in methanol. Then, add 1-10% of this stock solution to your primary mobile phase (e.g., DCM).[2]

  • Consider Reversed-Phase Chromatography: If your compound remains immobile even with aggressive normal-phase conditions, it may be an ideal candidate for reversed-phase chromatography. In this technique, a non-polar stationary phase (like C18-functionalized silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).[1] Polar compounds like yours will elute earlier in this system.

Question 2: My compound is eluting with the solvent front, resulting in no separation from non-polar impurities. How can I achieve better retention?

Answer: Elution with the solvent front indicates that the mobile phase is too strong (too polar) for the separation. Your compound has a very low affinity for the stationary phase in that specific solvent system, leading to a high Rf value (close to 1.0).

Causality & Solution:

  • Decrease Mobile Phase Polarity: You must reduce the elution strength of your mobile phase. If you are using an ethyl acetate/hexane system, increase the proportion of hexane.[1] The goal is to find a solvent mixture that provides a TLC Rf value for your target compound in the optimal range of 0.20-0.35 . This range typically ensures that the compound will move through a column at a rate that allows for effective separation from impurities.

Question 3: The collected fractions show significant tailing, leading to cross-contamination and lower yields of pure product. How can I obtain sharper peaks?

Answer: Tailing is a common issue when purifying amines and other basic compounds on standard silica gel.[3] It is often caused by non-ideal interactions between the analyte and the stationary phase, specifically the acidic silanol groups, which can lead to slow desorption kinetics.

Causality & Solution:

  • Use a Basic Modifier: As detailed in Question 1, adding a small amount of a base like triethylamine or ammonium hydroxide to the mobile phase is the most effective solution.[2][3] This modifier will occupy the highly active acidic sites on the silica, preventing your compound from binding too strongly and allowing it to elute in a more symmetrical, sharper band.

  • Check for Column Overload: Loading too much crude material onto the column can saturate the stationary phase and lead to band broadening and tailing. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude sample.

  • Consider an Alternative Stationary Phase: If tailing persists, an amine-functionalized silica (KP-NH) stationary phase can provide excellent results.[3] These columns have a modified surface that minimizes the acidic interactions responsible for tailing of basic compounds, often allowing for purification with simple hexane/ethyl acetate gradients without the need for basic additives.[3]

Question 4: I suspect my compound is decomposing on the column. How can I confirm this and prevent it?

Answer: Hydrazine derivatives can be sensitive to air, light, and acidic conditions.[4] The acidic surface of silica gel can potentially catalyze the degradation of sensitive compounds.

Causality & Solution:

  • Confirm Instability with 2D TLC: To test for stability, spot your crude material on a silica TLC plate. Run the plate in a suitable solvent system. After the run, let the plate air-dry completely, then turn it 90 degrees and re-run it in the same solvent system. If your compound is stable, the spot will simply move diagonally up the plate. If it is degrading, you will see new spots appearing on a horizontal line from the main spot.[2]

  • Use a Deactivated or Alternative Stationary Phase: If degradation is confirmed, avoid standard silica gel.

    • Neutral Alumina: Alumina is a good alternative for purifying acid-sensitive compounds.[5] Be sure to use neutral alumina, as both acidic and basic alumina are also available.

    • Deactivated Silica: You can "deactivate" silica gel by pre-treating it with a base. This can be done by washing the packed column with your mobile phase containing a basic modifier (e.g., 1% Et₃N in hexane/EtOAc) until the eluent is basic before loading your sample.

  • Work Efficiently: Minimize the time your compound spends on the column. Use a slightly more polar solvent system than what might give perfect separation to speed up the elution. It is often better to sacrifice some resolution to improve the overall yield of an unstable compound.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying 5-hydrazinyl-1H-indazole?

For routine purifications, standard silica gel (60 Å, 230-400 mesh) is the most common and economical choice. However, given the basic nature of 5-hydrazinyl-1H-indazole, an amine-functionalized silica phase is often a superior option to prevent peak tailing and improve recovery without requiring basic additives in the mobile phase.[3] If acid sensitivity is a concern, neutral alumina is an excellent alternative.[5]

Q2: How do I select and optimize a mobile phase?

Mobile phase selection is an empirical process guided by Thin-Layer Chromatography (TLC).

  • Start with Standard Systems: Begin by testing solvent systems of varying polarity. Good starting points for polar, nitrogen-containing compounds include:

    • Dichloromethane / Methanol (DCM/MeOH)

    • Ethyl Acetate / Hexane (EtOAc/Hex)

  • Aim for an Optimal Rf: The ideal mobile phase will give your target compound an Rf value between 0.20 and 0.35 on a TLC plate. This ensures good retention and provides the best chance for separation from impurities.

  • Add Modifiers if Needed: If you observe streaking or tailing on the TLC plate, add a basic modifier (0.5-1% triethylamine or a prepared NH₄OH/MeOH solution) to your chosen solvent system and re-run the TLC.[2][3] This often dramatically improves the spot shape.

Recommended Mobile Phase Systems (Normal Phase) Typical Use Case Notes
DCM / MeOH Good starting point for highly polar compounds.Methanol significantly increases polarity; start with 1-2% and increase as needed.
EtOAc / Hexane A less polar system, good for initial screening.May not be polar enough unless the compound is derivatized.
DCM / MeOH / NH₄OH Excellent for basic, polar compounds exhibiting tailing.The NH₄OH neutralizes acidic silica sites, improving peak shape.[2]
EtOAc / Hexane / Et₃N Alternative system for basic compounds.Triethylamine (Et₃N) serves the same purpose as NH₄OH.

Q3: Can you provide a general step-by-step protocol for the purification?

Certainly. The following is a generalized protocol that should be adapted based on your specific TLC analysis.

Experimental Protocol: Flash Column Chromatography of 5-hydrazinyl-1H-indazole

  • Column Preparation (Slurry Packing): a. Select an appropriate size glass column based on the amount of crude material (typically a 50:1 to 100:1 ratio of silica to sample by weight). b. In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use. c. With the column stopcock closed, pour the slurry into the column. d. Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing. Add more solvent as needed, never allowing the top of the silica bed to run dry. e. Add a thin layer of sand (approx. 0.5 cm) to the top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading: a. Dissolve your crude 5-hydrazinyl-1H-indazole in a minimal amount of a strong solvent (like DCM or MeOH). b. Add a small amount of silica gel (approx. 1-2 times the sample weight) to this solution and evaporate the solvent completely to create a dry, free-flowing powder. This is known as "dry loading." c. Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution and Fraction Collection: a. Carefully add your starting mobile phase to the column. b. Apply gentle pressure (using a flash chromatography system or an air/nitrogen line with a regulator) to achieve a flow rate of approximately 2 inches/minute. c. Begin collecting fractions in test tubes. The fraction size should be approximately one-quarter to one-half of the column volume. d. Gradually increase the polarity of the mobile phase as the run progresses (gradient elution) if necessary to elute your compound.

  • Analysis: a. Analyze the collected fractions by TLC to identify which ones contain your pure compound. b. Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified 5-hydrazinyl-1H-indazole.

Q4: How can I be sure of the stability of 5-hydrazinyl-1H-indazole during the workup and purification?

Hydrazine derivatives can be unstable, particularly in the presence of oxidants, strong acids, or light.[4] It is prudent to handle the compound efficiently, avoid prolonged exposure to air and bright light, and consider working under an inert atmosphere (nitrogen or argon) if you suspect significant degradation. Neutralizing any acidic workup conditions before concentration is also a good practice.

Visualizations
Chromatography Workflow

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Mobile Phase Selection) Column_Prep 2. Column Packing (Slurry Method) TLC->Column_Prep Sample_Prep 3. Sample Preparation (Dry Loading) Column_Prep->Sample_Prep Elution 4. Elution (Gradient or Isocratic) Sample_Prep->Elution Collection 5. Fraction Collection Elution->Collection Analysis 6. Fraction Analysis (TLC) Collection->Analysis Combine 7. Combine Pure Fractions Analysis->Combine Evaporation 8. Solvent Evaporation Combine->Evaporation Product Pure Product Evaporation->Product

Caption: General workflow for the column chromatography purification process.

Troubleshooting Decision Tree

G Start Analyze TLC of Crude Material Rf_High Rf > 0.4 (Elutes too fast) Start->Rf_High Problem Rf_Low Rf ≈ 0 (Stuck at origin) Start->Rf_Low Problem Tailing Streaking / Tailing Spot Start->Tailing Problem Degradation New Spots Appear (Degradation) Start->Degradation Problem Sol_High Decrease Mobile Phase Polarity (e.g., more Hexane) Rf_High->Sol_High Solution Sol_Low Increase Mobile Phase Polarity (e.g., add MeOH) Rf_Low->Sol_Low Solution Sol_Base Add Basic Modifier (Et3N or NH4OH) Tailing->Sol_Base Solution Sol_Phase Change Stationary Phase (Alumina or Amine-Silica) Degradation->Sol_Phase Solution Sol_Low->Sol_Base If tailing persists

Sources

Troubleshooting

Technical Support Center: Stabilizing Hydrazinyl Indazoles

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydrazinyl indazole derivatives. This guide provides in-depth technical advice, troubleshooting protoco...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydrazinyl indazole derivatives. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions concerning the primary challenge in handling these valuable compounds: the oxidation of the hydrazinyl moiety. Our goal is to equip you with the foundational knowledge and practical techniques to ensure the integrity and stability of your molecules throughout your experimental workflows.

Understanding the Challenge: The "Why" Behind Hydrazinyl Group Oxidation

The hydrazinyl group (-NHNH₂) is an electron-rich functional group, making it a strong reducing agent and highly susceptible to oxidation.[1] This reactivity is fundamental to its utility in synthesis but also presents a significant stability challenge. The oxidation process can be initiated by several factors commonly encountered in a laboratory setting:

  • Atmospheric Oxygen: This is the most frequent culprit. The reaction with oxygen can be catalyzed by trace metal impurities, light, or basic conditions.[1][2]

  • Oxidizing Reagents: Direct exposure to oxidizing agents, even mild ones, will readily convert the hydrazinyl group.

  • Elevated Temperatures: Thermal stress can accelerate decomposition and oxidation reactions.[1]

  • pH Conditions: The stability of the hydrazinyl group is highly pH-dependent. Neutral to alkaline conditions accelerate oxidation, while acidic conditions protonate the hydrazine to the more stable hydrazinium ion.[2][3][4]

The oxidation can proceed through various pathways, often involving one-electron transfers to form radical intermediates.[5][6] These radicals can then dimerize or react further, leading to the formation of azo compounds (R-N=N-R'), loss of the hydrazinyl group, and other degradation products, compromising the purity and intended function of your indazole derivative.[7][8]

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of questions and answers to directly address problems you may encounter during your research.

Question 1: My sample of a hydrazinyl indazole derivative is developing a yellow or orange color upon storage. What is happening and how can I prevent it?

Answer:

The development of color is a classic indicator of oxidation. The likely products forming are highly conjugated azo compounds, which are often colored.[9] This suggests that your compound is degrading due to exposure to atmospheric oxygen.

Immediate Actions & Preventative Measures:

  • Inert Atmosphere Storage: The most effective preventative measure is to store the compound under an inert atmosphere (e.g., nitrogen or argon). This can be achieved by blanketing the solid or solution with the inert gas before sealing the container.

  • Control the pH: If your compound is stable in acidic conditions, storing it as a salt (e.g., a hydrochloride salt) can significantly enhance its shelf life. The protonated hydrazinium form is far less susceptible to oxidation.[3]

  • Low Temperature & Light Protection: Store your samples at low temperatures (e.g., in a freezer at -20°C) and in amber vials or wrapped in aluminum foil to protect them from light, which can catalyze oxidation.

  • Solvent Choice: When in solution, ensure you are using deoxygenated solvents. Solvents can be deoxygenated by sparging with nitrogen or argon for 15-30 minutes prior to use.

Question 2: I am seeing unexpected byproducts in my reaction mixture by LC-MS, and the yield of my desired product is low. Could this be due to oxidation?

Answer:

Yes, this is a strong possibility. The hydrazinyl group can be oxidized by various reagents or even by atmospheric oxygen during the reaction, leading to a complex mixture of byproducts.

Troubleshooting Workflow:

  • Reaction Condition Analysis:

    • Atmosphere: Are you running the reaction under an inert atmosphere? If not, this is the first and most critical change to implement.

    • Reagents: Scrutinize all reagents for potential oxidizing properties. Even seemingly innocuous reagents can contain oxidizing impurities.

    • pH: The reaction pH can significantly influence stability. Neutral to basic conditions can make the hydrazinyl group more nucleophilic but also more prone to oxidation.[3] Consider if buffering the reaction at a slightly acidic pH is compatible with your desired transformation.

  • Analytical Investigation:

    • Use analytical techniques like HPLC or GC-MS to identify and quantify the byproducts.[10] This information can provide clues about the degradation pathway.

  • Implement Preventative Measures:

    • Protocol for Inert Atmosphere Reaction: See the detailed protocol below for setting up a reaction under an inert atmosphere.

    • Antioxidant Addition: In some cases, adding a small amount of a radical scavenger or antioxidant can be beneficial, provided it does not interfere with your primary reaction.

Question 3: My NMR spectrum shows a diminished signal for the N-H protons of the hydrazinyl group and the appearance of broad, undefined peaks. What does this indicate?

Answer:

This is another sign of degradation. The disappearance of the N-H signals suggests a chemical transformation of the hydrazinyl group. The broad peaks could be due to the formation of paramagnetic species (radicals) or a mixture of oligomeric byproducts.

Verification and Solution:

  • Fresh Sample Analysis: Immediately prepare a fresh solution of your compound in a deuterated solvent that has been deoxygenated and re-acquire the NMR spectrum. If the spectrum of the fresh sample is clean, it confirms that the degradation is happening over time in solution.

  • Solvent Purity: Ensure the deuterated solvent is of high purity and free from oxidizing contaminants.

  • Sample Preparation: Prepare NMR samples just before analysis and, if necessary, use an NMR tube with a J. Young valve to maintain an inert atmosphere.

Preventative Protocols & Methodologies

Protocol 1: Performing a Reaction Under Inert Atmosphere

This protocol describes a standard method for running a reaction when dealing with air-sensitive compounds like hydrazinyl indazoles.

Materials:

  • Two- or three-neck round-bottom flask

  • Rubber septa

  • Nitrogen or argon gas source with a bubbler

  • Syringes and needles

  • Deoxygenated solvents

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven to remove any moisture.

  • Assembly: Assemble the flask with a condenser (if needed) and septa on the side necks.

  • Inerting the Flask: Insert a needle connected to the inert gas line through one septum and another needle as an outlet.

  • Purging: Gently flush the flask with the inert gas for 5-10 minutes. The outflow can be monitored via a bubbler.

  • Adding Reagents:

    • Solids: Briefly remove a septum, add the solid reagent quickly against a positive pressure of inert gas, and immediately replace the septum.

    • Liquids: Use a syringe to draw up the required volume of deoxygenated solvent or liquid reagent and add it to the flask by piercing the septum.

  • Running the Reaction: Maintain a positive pressure of the inert gas throughout the reaction. The bubbler will show a slow, steady stream of bubbles (e.g., 1 bubble per second).

  • Work-up: Upon completion, cool the reaction to room temperature before exposing it to air.

Workflow for Inert Atmosphere Reaction

Inert_Atmosphere_Workflow A Dry Glassware B Assemble Flask & Septa A->B C Purge with N2/Ar Gas B->C D Add Solid Reagents C->D E Add Deoxygenated Solvents via Syringe D->E F Maintain Positive Pressure E->F G Run Reaction F->G H Cool to Room Temperature G->H I Proceed to Work-up H->I

Caption: Workflow for setting up an oxygen-free reaction.

Frequently Asked Questions (FAQs)

  • Q: What is the ideal pH for storing a hydrazinyl indazole derivative?

    • A: Generally, a slightly acidic pH (e.g., 4-5) is optimal for storage as it promotes the formation of the more stable hydrazinium ion.[3] However, the specific pH will depend on the overall stability of your molecule. It is advisable to perform a small-scale stability study if this is a critical parameter.

  • Q: Can I use antioxidants to stabilize my compound? If so, which ones?

    • A: Yes, antioxidants can be effective. Common choices include butylated hydroxytoluene (BHT), ascorbic acid, or sodium sulfite. The choice depends on the compatibility with your compound and subsequent experimental steps. Always run a small-scale test to ensure the antioxidant does not interfere with your desired chemistry.

  • Q: Are there any specific metal ions I should be concerned about?

    • A: Yes, transition metal ions, particularly copper (Cu²⁺), can significantly catalyze the oxidation of hydrazines.[2] It is crucial to use high-purity reagents and solvents and to avoid metal spatulas when handling the compound. If metal catalysis is suspected, the addition of a chelating agent like EDTA might be beneficial, provided it is compatible with your system.

Data Summary: pH and Stability

The stability of hydrazinyl compounds is directly impacted by the pH of the solution. The following table summarizes the general relationship:

pH RangePredominant SpeciesSusceptibility to OxidationRationale
Acidic (pH < 6) Hydrazinium ion (R-NHNH₃⁺)LowThe lone pair of electrons on the nitrogen is protonated, reducing its availability for oxidation.[3]
Neutral (pH ~7) Hydrazine (R-NHNH₂)Moderate to HighThe free base is more prevalent, making it more susceptible to oxidation.[3]
Alkaline (pH > 8) Hydrazine (R-NHNH₂)HighOxidation rates generally increase significantly in alkaline conditions.[2]

Mechanism Overview: Autoxidation of Hydrazinyl Group

The diagram below illustrates a simplified, conceptual pathway for the aerobic oxidation of a hydrazinyl group, which often proceeds via radical intermediates.

Oxidation_Mechanism cluster_0 Initiation cluster_1 Propagation cluster_2 Products A R-NH-NH₂ (Hydrazinyl Indazole) B [R-NH-NH₂]⁺• (Radical Cation) A->B -e⁻ (Trace Metal, O₂) C R-N=NH (Diazene Intermediate) B->C -H⁺ D R-N=N-R (Azo Dimer) C->D + [R-NH-NH₂]⁺•, -N₂H₄ E N₂ Gas C->E Decomposition G Degradation Mixture (Azo compounds, etc.) D->G F R-H (De-hydrazinated Product) E->F F->G

Sources

Optimization

Technical Support Center: Long-Term Storage of 5-hydrazinyl-1H-indazole

Welcome to the Technical Support Center. This guide provides detailed protocols and answers to frequently asked questions regarding the long-term storage of 5-hydrazinyl-1H-indazole.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides detailed protocols and answers to frequently asked questions regarding the long-term storage of 5-hydrazinyl-1H-indazole. As a crucial intermediate in many research and drug development applications, maintaining its stability and purity over time is paramount to the success and reproducibility of your experiments. This document is designed to provide you with the necessary information to properly store this compound, ensuring its integrity for future use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 5-hydrazinyl-1H-indazole during long-term storage?

A1: The degradation of 5-hydrazinyl-1H-indazole is primarily influenced by three main factors:

  • Oxidation: The hydrazinyl (-NHNH2) functional group is highly susceptible to oxidation by atmospheric oxygen. This can lead to the formation of various impurities and a decrease in the compound's purity.

  • Moisture: The compound can be sensitive to moisture, which may lead to hydrolysis or other degradation pathways.

  • Light and Heat: Exposure to light and elevated temperatures can provide the energy needed to initiate and accelerate degradation reactions.

Q2: What is the recommended temperature for the long-term storage of 5-hydrazinyl-1H-indazole?

A2: For long-term storage, it is recommended to store 5-hydrazinyl-1H-indazole at 2-8°C in a refrigerator.[1] Storing the compound at refrigerated temperatures significantly slows down the rate of potential degradation reactions.

Q3: Is it necessary to store 5-hydrazinyl-1H-indazole under an inert atmosphere?

A3: Yes, it is highly recommended. Due to the sensitivity of the hydrazinyl group to oxidation, storing the compound under an inert atmosphere, such as argon or nitrogen, is crucial for preventing oxidative degradation.[2] This will help to maintain the compound's purity and reactivity over an extended period.

Q4: How should I package 5-hydrazinyl-1H-indazole for long-term storage?

A4: The compound should be stored in a tightly sealed, light-resistant container. An amber glass vial with a secure cap is an ideal choice.[2] Before sealing, the container should be flushed with an inert gas like argon or nitrogen to displace any air. For added protection against moisture, the sealed vial can be placed inside a desiccator or a larger container with a desiccant.

Q5: What are the signs that my sample of 5-hydrazinyl-1H-indazole may have degraded?

A5: Visual inspection can often provide the first clues of degradation. Signs to look for include:

  • A noticeable change in color.

  • The clumping or caking of the solid, which could indicate moisture absorption. If you suspect degradation, it is advisable to re-analyze the material for purity using techniques such as HPLC or NMR before use.

Troubleshooting Guide: Sub-optimal Storage Conditions

IssuePotential CauseRecommended Action
Compound has darkened in color Oxidation or light exposure.Discard the compound if purity is critical. For future storage, ensure the container is purged with an inert gas and stored in the dark.
Solid has become clumpy or sticky Moisture absorption.If the compound is not highly sensitive, it may be possible to dry it under a high vacuum. However, for long-term stability, it is best to discard the affected sample and ensure future storage is in a desiccated environment.
Inconsistent experimental results Degradation of the starting material.Re-evaluate the purity of your 5-hydrazinyl-1H-indazole stock. If degradation is confirmed, procure a fresh batch and adhere strictly to the recommended storage protocols.

Experimental Protocol: Preparing 5-hydrazinyl-1H-indazole for Long-Term Storage

This protocol outlines the steps for safely packaging and storing 5-hydrazinyl-1H-indazole to ensure its long-term stability.

Materials:

  • 5-hydrazinyl-1H-indazole

  • Amber glass vial with a PTFE-lined cap

  • Source of inert gas (Argon or Nitrogen) with a delivery system (e.g., a tube or needle)

  • Spatula

  • Parafilm or other sealing tape

  • Desiccator with fresh desiccant

  • Refrigerator (2-8°C)

  • Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves.

Procedure:

  • Work in a Controlled Environment: Whenever possible, handle the compound in a glovebox or a fume hood to minimize exposure to the atmosphere.

  • Aliquot the Compound: If you have a large quantity of the compound, it is best to aliquot it into smaller, single-use vials. This avoids repeated opening and closing of the main stock container, which can introduce air and moisture.

  • Transfer to Storage Vial: Using a clean spatula, carefully transfer the desired amount of 5-hydrazinyl-1H-indazole into a pre-labeled amber glass vial.

  • Purge with Inert Gas: Gently flush the headspace of the vial with a stream of inert gas for 15-30 seconds. This will displace the air and create an inert atmosphere.

  • Seal the Vial: Immediately after purging, securely tighten the cap of the vial.

  • Wrap the Seal: For an extra layer of protection, wrap the cap and the neck of the vial with Parafilm.

  • Place in Desiccator: Place the sealed vial inside a desiccator containing a fresh desiccant.

  • Refrigerate: Store the desiccator in a refrigerator maintained at 2-8°C.

Visualization of Storage Decision Workflow

The following diagram illustrates the decision-making process for the proper long-term storage of 5-hydrazinyl-1H-indazole.

StorageWorkflow Workflow for Long-Term Storage of 5-hydrazinyl-1H-indazole start Receive or Synthesize 5-hydrazinyl-1H-indazole check_quantity Large Quantity? start->check_quantity aliquot Aliquot into smaller vials check_quantity->aliquot Yes transfer Transfer to amber vial check_quantity->transfer No aliquot->transfer purge Purge vial with inert gas (Ar or N2) transfer->purge seal Tightly seal vial with PTFE-lined cap purge->seal wrap Wrap seal with Parafilm seal->wrap desiccate Place in desiccator wrap->desiccate refrigerate Store at 2-8°C desiccate->refrigerate

Caption: Decision workflow for optimal long-term storage.

Incompatible Materials

To prevent hazardous reactions and degradation, do not store 5-hydrazinyl-1H-indazole with the following:

  • Strong oxidizing agents: Can cause vigorous and potentially explosive reactions.[3]

  • Strong acids: May react with the basic hydrazinyl group.

  • Metals: Some metals can catalyze the decomposition of hydrazines.

Always consult the Safety Data Sheet (SDS) for your specific product and follow your institution's chemical safety guidelines.

References

  • Alfa Aesar. (2014, January 22). Safety Data Sheet: 5-Methyl-1H-benzotriazole. [Link]

  • AFG Bioscience LLC. (2016, April 1). SAFETY DATA SHEET: 4-Methoxy-1h-indazole. [Link]

  • PubChem. (n.d.). 5-hydrazinyl-1h-indazole dihydrochloride. [Link]

  • MDPI. (2018, March 16). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. [Link]

  • LOCKSS. (2022, July 29). THE CONTINUOUS-FLOW SYNTHESIS OF 1H-INDAZOLES VIA REACTION OF o-FLUOROBENZALDEHYDES WITH tert-BUTYL CARBAZATE UNDER HIGH TEMPERA. [Link]

  • Chem-Impex. (n.d.). 5-Hydroxy-1H-indazole. [Link]

  • Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • ResearchGate. (n.d.). Chemical structures of 1H-indazole derivatives 149 and 150. [Link]

Sources

Troubleshooting

Identifying impurities in 5-hydrazinyl-1H-indazole samples by HPLC

Welcome to the Analytical Technical Support Center. Analyzing 5-hydrazinyl-1H-indazole presents a unique set of chromatographic challenges due to the dual nature of the molecule: an indazole ring capable of tautomerism a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. Analyzing 5-hydrazinyl-1H-indazole presents a unique set of chromatographic challenges due to the dual nature of the molecule: an indazole ring capable of tautomerism and a highly reactive, polar hydrazine moiety. This guide is designed to help researchers and drug development professionals troubleshoot common analytical artifacts, optimize their HPLC methods, and ensure rigorous scientific integrity during impurity profiling.

Foundational Knowledge & Causality

Q: Why does 5-hydrazinyl-1H-indazole present unique chromatographic challenges compared to other pharmaceutical intermediates?

A: The difficulty in analyzing this compound stems from two competing chemical behaviors that directly impact chromatographic resolution and stability:

  • Tautomerism & Basicity: The indazole backbone exists in an equilibrium between 1H- and 2H-tautomers. If the pH of your mobile phase is near the pKa of the indazole nitrogens (typically around pH 1.3 to 2.5), the molecule will interconvert on the timescale of the chromatographic run, leading to severe peak broadening or splitting.

  • Nucleophilic Reactivity: The terminal hydrazine group is a potent nucleophile. It is highly prone to oxidative degradation (forming azo or diazonium species) and will rapidly condense with trace carbonyl compounds (aldehydes or ketones) present in solvents to form hydrazones.

Q: How do I quantify trace unreacted hydrazine (a known genotoxic impurity) when it lacks a UV chromophore?

A: Free hydrazine cannot be directly analyzed via conventional HPLC-UV due to its high polarity (eluting in the void volume) and lack of a chromophore. The gold standard approach is pre-column derivatization using 2-Hydroxy-1-naphthaldehyde (HNA) . This reaction attaches a bulky chromophore to the hydrazine, dramatically increasing its retention on a reversed-phase column and shifting its maximum UV absorbance ( λmax​ ) to the visible range (~406-424 nm). This massive bathochromic shift entirely eliminates matrix interference from the active pharmaceutical ingredient (API), which typically absorbs between 190–380 nm .

Standard Operating Workflow & Protocol

Q: What is the validated HPLC-UV/MS protocol for profiling impurities in 5-hydrazinyl-1H-indazole?

A: To suppress tautomeric interconversion and silanol interactions, you must use a highly acidic mobile phase and a column chemistry that retains polar amines (such as a Pentafluorophenyl [PFP] or polar-embedded C18 column).

Step-by-Step Methodology: Direct API Impurity Profiling
  • Sample Preparation: Weigh 10.0 mg of the 5-hydrazinyl-1H-indazole sample into a 10 mL volumetric flask. Dissolve in 5.0 mL of chilled, strictly carbonyl-free Acetonitrile (LC-MS grade). Sonicate for 2 minutes and dilute to volume with HPLC-grade water. Crucial: Never use acetone to rinse glassware, as it will instantly form an isopropylidene artifact.

  • Column Selection: Use a PFP column (e.g., 150 x 4.6 mm, 3 µm) to leverage π−π and dipole interactions for better retention of the polar hydrazine moiety.

  • Mobile Phase:

    • Buffer A: HPLC Water with 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0).

    • Buffer B: Acetonitrile with 0.1% TFA.

  • Gradient Program: 5% B to 60% B over 20 minutes.

  • Flow Rate & Temp: 1.0 mL/min at 30°C.

  • Detection: UV at 254 nm (for the indazole backbone) and positive Electrospray Ionization (+ESI) MS for mass balance.

Step-by-Step Methodology: Trace Hydrazine Derivatization
  • Reagent Prep: Prepare a 0.3% (w/v) solution of 2-Hydroxy-1-naphthaldehyde (HNA) in absolute ethanol.

  • Derivatization: Mix 1.0 mL of the sample solution with 1.0 mL of the HNA reagent in an amber vial.

  • Incubation: Heat the vial at 60°C for 30 minutes to ensure complete hydrazone formation, then cool to room temperature .

  • Analysis: Inject 10 µL onto the HPLC using an isocratic method (60:40 MeCN:Water with 0.1% Formic Acid) and monitor UV absorbance at 406 nm.

HPLC_Workflow A Sample Prep (Cold MeCN/H2O) B Derivatization (HNA Reagent) A->B Trace N2H4 C HPLC Separation (PFP Column, pH < 3) A->C Direct API B->C D UV Detection (254 nm / 406 nm) C->D E MS Detection (+ESI Mass Balance) C->E

HPLC analytical workflow for 5-hydrazinyl-1H-indazole and trace impurities.

Troubleshooting Specific Artifacts

Q: I am observing split peaks and severe tailing for the main API peak. How do I correct this? A: This is a classic symptom of secondary interactions with unendcapped silanols on the silica stationary phase, compounded by the tautomeric interconversion of the indazole ring.

  • The Fix: Lower the pH of your mobile phase to < 2.5 using TFA. This fully protonates the basic hydrazine nitrogen (repelling it from protonated silanols) and locks the indazole ring into a single tautomeric state, yielding sharp, symmetrical peaks.

Q: A massive unknown peak is growing in my autosampler vials over time, while the main API peak shrinks. What is happening? A: You are witnessing in-situ hydrazone formation. Hydrazines are highly reactive and will scavenge trace amounts of aldehydes or ketones from the environment. If your HPLC-grade water has absorbed airborne formaldehyde, or if your glassware was previously rinsed with acetone, the 5-hydrazinyl-1H-indazole will condense to form an artifact (e.g., isopropylidene-5-hydrazinyl-1H-indazole).

  • The Fix: Use freshly opened, LC-MS grade solvents. Prepare samples immediately before analysis, store them in the autosampler at 4°C, and strictly ban acetone from the sample prep area.

Q: How do I separate the starting material (5-amino-1H-indazole) from the target API? A: 5-amino-1H-indazole is a common process impurity and reductive degradation product . While both are polar, the hydrazine moiety is more hydrophilic. Using a shallow initial gradient (e.g., holding at 5% B for 5 minutes) on a PFP column will easily resolve the two, with the hydrazine eluting first.

Quantitative Data: Impurity Profiling

Summarizing your impurity profile is critical for mass balance and regulatory submissions. Below is a structured reference table for the most common impurities associated with 5-hydrazinyl-1H-indazole under the prescribed PFP/TFA method.

Impurity NameRRT (Relative Retention Time)m/z [M+H]⁺UV λmax​ (nm)Origin / Causality
Hydrazine (HNA-derivatized) N/A (Isocratic method)114.0 (Free)406Genotoxic process impurity (unreacted starting material).
5-Amino-1H-indazole 0.85134.1254Process impurity / Reductive cleavage product.
5-Hydrazinyl-1H-indazole 1.00 149.1 254, 285 Target API.
Isopropylidene Adduct 1.45189.1260Analytical artifact (condensation with trace acetone).
Azo-indazole Dimer 2.10295.2310Oxidative degradation product (exposure to O₂, light, or metals).

Advanced Diagnostics: Degradation Pathways

Q: What primary degradation pathways should I monitor during forced degradation (stress) studies?

A: During forced degradation (ICH Q1A guidelines), 5-hydrazinyl-1H-indazole is highly susceptible to oxidative and hydrolytic stress. Oxidation pathways rapidly convert the hydrazine into diazonium salts, which subsequently couple to form intensely colored azo dimers. Reductive or extreme thermal stress can cleave the N-N bond, reverting the molecule back to 5-amino-1H-indazole. Monitoring these specific pathways via LC-MS is essential for establishing a stability-indicating method.

Degradation_Pathway API 5-Hydrazinyl-1H-indazole (Target API) Oxidation Oxidative Stress (O2, Light, Metals) API->Oxidation Condensation Solvent Condensation (Trace Ketones/Aldehydes) API->Condensation Azo Azo Dimers / Diazonium (m/z 295+) Oxidation->Azo Amino 5-Amino-1H-indazole (m/z 134) Oxidation->Amino Reductive Cleavage Hydrazone Hydrazone Adducts (e.g., Isopropylidene) Condensation->Hydrazone

Primary chemical degradation pathways of 5-hydrazinyl-1H-indazole.

References

  • Title: A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials Source: PubMed (Journal of Pharmaceutical and Biomedical Analysis) URL: [Link]

  • Title: Separation of 5-Aminoindazole on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

Optimization

Technical Support Center: Managing Thermal Hazards in Indazole Synthesis

Welcome to the Process Safety Support Center. Synthesizing the indazole core—whether via Ullmann-type cyclizations, hydrazine condensations, or Diels-Alder cascades—frequently involves highly exothermic steps and energet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Safety Support Center. Synthesizing the indazole core—whether via Ullmann-type cyclizations, hydrazine condensations, or Diels-Alder cascades—frequently involves highly exothermic steps and energetic intermediates. As a Senior Application Scientist, I have designed this troubleshooting guide and FAQ to provide actionable steps, validated protocols, and mechanistic insights to ensure the safe scale-up of your indazole synthesis workflows.

Troubleshooting Guide: Thermal Runaway in Copper-Catalyzed Ullmann Cyclizations

Issue: Uncontrolled temperature spikes and pressure generation during the intramolecular Ullmann ring closure of hydrazones to form 1H-indazoles in dimethyl sulfoxide (DMSO).

Causality & Mechanistic Insight: While pure DMSO is generally stable up to its boiling point, its thermal decomposition is autocatalytic. The presence of bases, copper catalysts, and halide leaving groups (e.g., bromides from the aryl precursor) significantly lowers the decomposition onset temperature from ~278 °C to near its boiling point (189 °C)[1]. When scaling up an Ullmann cyclization to form indazoles, the combination of these reagents acts as an exacerbating factor, triggering a highly exothermic decomposition of the solvent that can lead to a catastrophic thermal runaway[2].

Self-Validating Protocol: Safe Ullmann Cyclization Scale-Up To ensure your process is a self-validating system, you must empirically determine the thermal boundaries of your specific reaction matrix before scaling beyond 1 gram.

  • Pre-reaction Calorimetry: Prepare a 2–5 mg sample of the exact reaction mixture (hydrazone intermediate, Cu catalyst, base, and DMSO). Seal it in a Tzero aluminum pan.

  • DSC Screening: Run Differential Scanning Calorimetry (DSC) from 20 °C to 300 °C at a ramp rate of 5 °C/min[1].

  • Calculate MTSR: Identify the exothermic onset temperature and calculate the Maximum Temperature of the Synthesis Reaction (MTSR). If the MTSR exceeds the onset temperature minus 50 °C, the process is unsafe for batch scale-up[2].

  • Process Mitigation: If the thermal hazard is too high, utilize High-Throughput Screening (HTS) to swap DMSO for a less reactive polar aprotic solvent, or implement a controlled dosing strategy where the base is added dropwise over 2 hours at the reaction temperature to throttle the heat release rate[1].

Quantitative Data Summary

Table 1: Calorimetric Data for DMSO-Mediated Ullmann Cyclizations

Thermal ParameterPure DMSOReaction Matrix (DMSO + Base + Halides)
DSC Onset Temperature ~278.0 °C~189.0 °C
Heat Output ( ΔH ) N/A-13.5 kJ/mol
Adiabatic Temp Rise ( ΔTad​ ) N/A129.5 °C
MTSR N/A189.5 °C

(Data synthesized from process development studies on fluorinated indazoles[2])

Frequently Asked Questions (FAQs)

Q1: We experience a severe exotherm when adding methyl hydrazine to our benzaldehyde precursor. How can we safely manage this condensation on a multigram scale?

Expert Answer: The addition of neat methyl hydrazine to electrophiles is violently exothermic[1]. In traditional batch reactors, heat dissipation is strictly limited by the surface-area-to-volume ratio. This physical limitation leads to localized "hot spots" that not only pose a safety risk but also thermodynamically favor the formation of undesired azine dimers or N-acetylhydrazone impurities[3].

Solution & Protocol: Continuous Flow Condensation Transitioning to a continuous flow reactor bypasses the thermal bottleneck. The microreactor's high surface area allows for near-instantaneous heat dissipation, safely absorbing the heat of mixing.

  • Solution Preparation: Prepare Solution A containing the benzaldehyde precursor (0.5 M) in DMA. Prepare Solution B containing methylhydrazine (0.6 M) and DIPEA (0.525 M) in DMA[3].

  • System Setup: Utilize a stainless steel flow reactor (e.g., Vapourtec R4) equipped with a 250-psi backpressure regulator at the output to keep solvents liquid above their atmospheric boiling points[3].

  • Execution: Pump Solution A and Solution B at a 1:1 (v/v) ratio into the reactor.

  • Thermal Control: Maintain the reactor coil at 150 °C – 250 °C. The flow system will safely manage the extreme heat of the reaction while driving the condensation to the desired indazole, suppressing azine formation[3].

Q2: We are developing a one-pot Diels-Alder cascade to synthesize 7-aza-indazoles. What are the primary safety concerns?

Expert Answer: Inverse-electron demand [4 π s+2 π s] cycloadditions of alkynylhydrazone-substituted pyrimidines are highly energetic transformations[4]. The primary hazard in a one-pot cascade is the accumulation of unreacted, highly activated intermediates (such as trifluoroacetylated species). If the reaction temperature crosses the activation threshold of these accumulated intermediates, they can undergo a rapid, uncontrolled cycloaddition, releasing massive amounts of energy simultaneously[5].

Solution: You must conduct comprehensive DSC studies on the isolated intermediates before attempting the one-pot cascade. Ensure your operational reaction temperature is strictly maintained at least 40 °C below the DSC exothermic onset of the most unstable intermediate in the cascade sequence[4].

Process Safety Workflow Visualization

ThermalHazardWorkflow Start Identify Indazole Synthetic Route Exotherm Exotherm Detected (e.g., Hydrazine Addition) Start->Exotherm Calorimetry Calorimetry Analysis (DSC & ARC) Exotherm->Calorimetry Mechanism Determine Causality (e.g., DMSO Decomposition) Calorimetry->Mechanism Mitigation Process Mitigation (Flow Chemistry / Solvent Swap) Mechanism->Mitigation ScaleUp Safe Multi-Gram Scale-Up Mitigation->ScaleUp

Workflow for identifying and mitigating thermal hazards in indazole scale-up.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the In Vivo Validation of 5-hydrazinyl-1H-indazole and Next-Generation PARP Inhibitors

This guide provides a comprehensive framework for the in vivo validation of novel therapeutic agents targeting the DNA damage response pathway, with a specific focus on compounds built on the 1H-indazole scaffold, such a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vivo validation of novel therapeutic agents targeting the DNA damage response pathway, with a specific focus on compounds built on the 1H-indazole scaffold, such as 5-hydrazinyl-1H-indazole. Given the prevalence of PARP (Poly (ADP-ribose) polymerase) inhibition as a therapeutic strategy among indazole-based molecules, this document will use the well-established PARP inhibitors Olaparib and Talazoparib as benchmarks for comparison.[1][2] The objective is to equip researchers, scientists, and drug development professionals with the necessary insights and methodologies to rigorously assess the preclinical efficacy and translational potential of new chemical entities in this class.

The narrative that follows is grounded in the principles of scientific integrity, providing not just protocols but the causal reasoning behind experimental choices. We will delve into the selection of appropriate animal models, the design of robust efficacy studies, and the critical pharmacodynamic endpoints that are essential for a self-validating preclinical data package.

The Central Role of PARP Inhibition and the Principle of Synthetic Lethality

PARP inhibitors represent a targeted therapy that exploits the concept of synthetic lethality.[1][3] In healthy cells, DNA single-strand breaks are primarily repaired by the PARP-mediated base excision repair pathway. If these breaks are not repaired, they can lead to double-strand breaks during DNA replication, which are then repaired by the homologous recombination pathway, a process reliant on functional BRCA1 and BRCA2 proteins.[4] In cancer cells with mutations in BRCA1 or BRCA2, the homologous recombination pathway is deficient. Inhibition of PARP in these cells leads to an accumulation of unrepaired double-strand breaks, ultimately resulting in cell death.[1][3]

PARP_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Therapeutic Intervention DNA_SSB Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits Replication DNA Replication DNA_SSB->Replication unrepaired leads to BER Base Excision Repair PARP1->BER activates Cell_Viability Cell Viability BER->Cell_Viability maintains DNA_DSB Double-Strand Break Replication->DNA_DSB unrepaired leads to HR Homologous Recombination (BRCA1/2 Dependent) DNA_DSB->HR repaired by Apoptosis Apoptosis DNA_DSB->Apoptosis HR->Cell_Viability maintains PARP_Inhibitor 5-hydrazinyl-1H-indazole (or other PARPi) PARP_Inhibitor->PARP1 inhibits BRCA_mutation BRCA1/2 Mutation BRCA_mutation->HR disables

Caption: The PARP signaling pathway and the principle of synthetic lethality with PARP inhibitors in BRCA-mutant cancers.

Comparative In Vivo Validation Strategy: A Head-to-Head Assessment

The in vivo validation of a novel PARP inhibitor like 5-hydrazinyl-1H-indazole necessitates a direct comparison with established drugs in its class. This approach provides a clear benchmark for assessing its relative potency, efficacy, and therapeutic window.

Animal Model Selection: The Foundation of Translational Relevance

The choice of animal model is a critical determinant of the translational value of preclinical data. For PARP inhibitors, the most commonly used models are immunodeficient mice bearing human tumor xenografts.[5]

  • Ectopic Xenografts: The subcutaneous implantation of human cancer cell lines into immunodeficient mice (e.g., NOD/SCID) is a standard and cost-effective model for initial efficacy screening.[5] Cell lines with known BRCA1/2 mutations are particularly relevant.

  • Patient-Derived Xenografts (PDXs): PDX models, where tumor fragments from a patient are directly implanted into mice, are considered to have higher clinical relevance as they better recapitulate the heterogeneity and complexity of human tumors.[6] These models are invaluable for assessing efficacy in a context that more closely mirrors the clinical setting.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for an in vivo efficacy study of a novel PARP inhibitor.

Experimental_Workflow start Start cell_culture Cancer Cell Culture (e.g., BRCA-mutant) start->cell_culture implantation Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Reached (e.g., tumor size, time) monitoring->endpoint analysis Tumor Excision & Pharmacodynamic Analysis endpoint->analysis end End analysis->end

Caption: A generalized experimental workflow for in vivo efficacy testing of a novel PARP inhibitor.

Comparative Dosing and Efficacy

The table below presents a comparative summary of typical in vivo dosing regimens for Olaparib and Talazoparib, which can serve as a starting point for designing studies with 5-hydrazinyl-1H-indazole. The efficacy data is hypothetical and for illustrative purposes.

Compound Typical In Vivo Dose Route of Administration Frequency Hypothetical Tumor Growth Inhibition (%) References
Vehicle Control N/AOral GavageDaily0
5-hydrazinyl-1H-indazole To be determinedOral GavageDailyTo be determined
Olaparib 50-100 mg/kgOral Gavage / IPDaily30-50[3][7]
Talazoparib 0.1-0.33 mg/kgOral GavageDaily50-70[8][9]

Note: The optimal dose for a new chemical entity must be determined through dose-range-finding and tolerability studies.

Detailed Experimental Protocols

Subcutaneous Xenograft Efficacy Study

This protocol provides a detailed methodology for a head-to-head comparison of a novel PARP inhibitor with an established competitor.

1. Cell Culture and Animal Husbandry:

  • Culture a human cancer cell line with a known BRCA1/2 mutation (e.g., CAPAN-1) under standard conditions.
  • Acclimatize female immunodeficient mice (e.g., NOD/SCID, 6-8 weeks old) for at least one week before the start of the experiment.

2. Tumor Implantation:

  • Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.
  • Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring the length and width of the tumor with digital calipers.
  • Calculate tumor volume using the formula: (Length x Width^2) / 2.
  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

4. Treatment Administration:

  • Prepare the drug formulations fresh daily. For oral administration, a common vehicle is 0.5% methylcellulose in sterile water.
  • Administer the vehicle, 5-hydrazinyl-1H-indazole (at various doses), and the comparator (e.g., Olaparib or Talazoparib) at their respective doses and schedules.

5. Efficacy and Tolerability Monitoring:

  • Measure tumor volume and body weight twice weekly.
  • Monitor the animals for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
  • The primary efficacy endpoint is typically the time for the tumor to reach a predetermined size (e.g., 1000 mm³) or the end of the study period.

6. Pharmacodynamic Analysis:

  • At the end of the study, or at selected time points, euthanize a subset of animals from each group.
  • Excise the tumors and process them for pharmacodynamic analysis, such as Western blotting for PARP activity (poly-ADP-ribose levels) to confirm target engagement.

Conclusion

The in vivo validation of a novel PARP inhibitor such as 5-hydrazinyl-1H-indazole requires a rigorous and comparative experimental approach. By benchmarking against established drugs like Olaparib and Talazoparib, researchers can gain a clear understanding of the compound's relative strengths and weaknesses. The use of clinically relevant animal models, coupled with robust experimental design and the inclusion of pharmacodynamic endpoints, is paramount for generating a data package that can confidently support the further development of these next-generation targeted therapies.

References

  • Horton, J. K., et al. (2019). Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. Frontiers in Oncology. Available at: [Link]

  • Murai, J. (2017). Testing PARP Inhibitors Using a Murine Xenograft Model. Methods in Molecular Biology. Available at: [Link]

  • Meric-Bernstam, F., et al. (2017). PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer. Clinical Cancer Research. Available at: [Link]

  • Smith, M. A., et al. (2015). Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program. Clinical Cancer Research. Available at: [Link]

  • Stewart, E., et al. (2018). Talazoparib Is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts. Clinical Cancer Research. Available at: [Link]

  • Weston, V. J., et al. (2010). The PARP inhibitor olaparib induces significant killing of ATM-deficient lymphoid tumor cells in vitro and in vivo. Blood. Available at: [Link]

  • Stewart, E., et al. (2018). Talazoparib is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts. Clinical Cancer Research. Available at: [Link]

  • KSQ Therapeutics. (2020). KSQ boosts PARP inhibition in animal models of ovarian and breast cancers with USP1 inhibitor. Fierce Biotech. Available at: [Link]

  • Zimmer, A. S., et al. (2023). Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy. Journal of the National Cancer Institute. Available at: [Link]

  • Hui, E. N. L., et al. (2020). Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. Expert Opinion on Drug Discovery. Available at: [Link]

  • Kelly, C., et al. (2023). The clinically active PARP inhibitor olaparib ameliorates doxorubicin-induced cardiotoxicity in both in vitro and in vivo model. European Heart Journal. Available at: [Link]

  • D'Andrea, A. D. (2019). Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Annual Review of Cancer Biology. Available at: [Link]

  • Rottapel, R., et al. (2011). Tumor Growth Inhibition by Olaparib in BRCA2 Germline-Mutated Patient-Derived Ovarian Cancer Tissue Xenografts. Clinical Cancer Research. Available at: [Link]

  • Hopkins, T. A., et al. (2019). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Research. Available at: [Link]

  • Sun, K., et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Cancer Medicine. Available at: [Link]

  • de Blois, E., et al. (2023). In Vivo Efficacy Testing of Peptide Receptor Radionuclide Therapy Radiosensitization Using Olaparib. Cancers. Available at: [Link]

  • O'Byrne, K., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Reiner, T., et al. (2016). Imaging Therapeutic PARP Inhibition In Vivo through Bioorthogonally Developed Companion Imaging Agents. Neoplasia. Available at: [Link]

  • D'Andrea, A. D., et al. (2016). In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma. Gynecologic Oncology. Available at: [Link]

  • LaFargue, C. J., et al. (2019). PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. Therapeutic Advances in Medical Oncology. Available at: [Link]

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  • Ali, M. A., et al. (2023). development of 1h-indazole derivatives as anti-inflammatory agents using computational. Semantic Scholar. Available at: [Link]

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Comparative

A Comparative Guide to the Cross-Reactivity Profiling of Novel Indazole-Based Kinase Inhibitors: A Case Study with 5-Hydrazinyl-1H-Indazole

Introduction: The Indazole Scaffold and the Imperative of Selectivity The 1H-indazole core represents a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous kinase inhibitors under investig...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indazole Scaffold and the Imperative of Selectivity

The 1H-indazole core represents a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous kinase inhibitors under investigation and in clinical use.[1][2] Its structural versatility allows for potent and specific interactions within the ATP-binding pocket of a wide range of kinases.[3] However, this adaptability also presents a significant challenge: the potential for off-target interactions, which can lead to unforeseen toxicities and diminish therapeutic efficacy. Therefore, a rigorous and comprehensive cross-reactivity profile is not merely a supplementary dataset but a cornerstone of the preclinical development of any new indazole-based entity.

This guide provides a comparative framework for the cross-reactivity profiling of a novel, hypothetical indazole derivative, which we will refer to as Indazohib-H1 (5-hydrazinyl-1H-indazole) . We will explore the requisite experimental methodologies, from broad-panel biochemical screens to targeted cell-based validation, and present a logical workflow for interpreting the resulting data. The objective is to equip researchers, scientists, and drug development professionals with the principles and practical steps to de-risk their own indazole-based kinase inhibitor candidates.

Pillar 1: Establishing the Primary Target and the Rationale for Profiling

Before assessing what a compound shouldn't inhibit, it is crucial to understand its intended biological activity. For the purpose of this guide, we will hypothesize that initial screening has identified Polo-like kinase 4 (PLK4) as the primary target of Indazohib-H1. PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a critical process for maintaining genomic stability during cell division.[4] Its dysregulation is implicated in tumorigenesis, making it a compelling oncology target.

The decision to pursue a comprehensive cross-reactivity screen is rooted in the vast homology within the human kinome. Minor structural variations in the ATP-binding site across different kinase families can lead to unintended inhibition by a single compound. For an inhibitor targeting a cell cycle kinase like PLK4, off-target inhibition of other cell cycle-related kinases (e.g., CDKs) or critical signaling kinases (e.g., those in the MAPK or PI3K pathways) could lead to complex and potentially toxic cellular phenotypes.

Pillar 2: A Multi-Tiered Approach to Cross-Reactivity Profiling

A robust profiling strategy is hierarchical, beginning with a broad screen to identify potential liabilities, followed by more focused assays to confirm and quantify these interactions.

cluster_0 Tier 1: Broad Kinome Screen cluster_1 Tier 2: Dose-Response & Orthogonal Validation cluster_2 Tier 3: Cellular Off-Target Phenotyping T1_Biochem Biochemical Assay (e.g., 10 µM single concentration) T1_Panel Large Kinase Panel (>100 kinases) T1_Biochem->T1_Panel Screen against T2_IC50 Biochemical IC50 Determination (for primary target and 'hits') T1_Panel->T2_IC50 Identify 'hits' (% Inhibition > 50%) T2_Cell Cell-Based Target Engagement (e.g., NanoBRET, CETSA) T2_IC50->T2_Cell Validate in cellular context T3_Phospho Phospho-Proteomics or Western Blot for Off-Target Pathways T2_Cell->T3_Phospho Confirm downstream pathway modulation T3_Functional Functional Assays (e.g., Apoptosis, Cell Migration) T3_Phospho->T3_Functional Link to cellular phenotype

Figure 1: A tiered experimental workflow for kinase inhibitor cross-reactivity profiling.

Biochemical Profiling: The First Pass

The initial step involves screening Indazohib-H1 at a high concentration (typically 1-10 µM) against a large, commercially available panel of kinases. This provides a broad overview of the compound's selectivity. For our case study, we will compare the hypothetical profile of Indazohib-H1 with a known, less selective indazole-based inhibitor, "Comparator A".

Table 1: Hypothetical Biochemical Kinase Panel Data (% Inhibition at 1 µM)

Kinase TargetKinase FamilyIndazohib-H1 (% Inhibition)Comparator A (% Inhibition)Rationale for Inclusion
PLK4 PLK98% 99%Primary Target
PLK1PLK15%85%Closely related family member
PLK3PLK22%78%Closely related family member
Haspin-8%65%Common off-target for mitotic kinase inhibitors[5]
DYRK1ACMGC5%72%Common off-target for indazole scaffolds[5]
CLK4CMGC12%91%Common off-target for indazole scaffolds[5]
GSK-3βCMGC18%55%Known target for some indazole derivatives[1]
CDK2/CycACMGC9%48%Key cell cycle kinase
VEGFR2TK<5%68%Important anti-angiogenesis target; frequent off-target
p38αCMGC<5%35%Key inflammatory signaling kinase

Interpretation of Biochemical Data:

The data in Table 1 suggests that Indazohib-H1 possesses a superior selectivity profile compared to Comparator A. It potently inhibits its primary target, PLK4, while demonstrating minimal activity against other members of the PLK family and other common off-target kinases. In contrast, Comparator A shows significant inhibition of PLK1, PLK3, Haspin, DYRK1A, CLK4, and VEGFR2, suggesting a higher potential for polypharmacology and associated side effects. A highly selective inhibitor will exhibit potent inhibition of its intended target with minimal activity against other kinases in the panel.[1]

Figure 2: Conceptual diagram of Indazohib-H1's high selectivity profile.

Cell-Based Validation: Confirming On- and Off-Target Effects

Biochemical assays, while essential for broad screening, are performed in an artificial system. It is critical to validate these findings within a cellular environment. A key experiment is to measure the phosphorylation of known substrates of the primary target and any significant off-targets. For our example, we will assess the autophosphorylation of PLK4 and the phosphorylation of a known substrate of PLK1 (a potential off-target for Comparator A).

Table 2: Hypothetical Cellular IC50 Values from Western Blot Analysis

Target PhosphorylationCell LineIndazohib-H1 (IC50)Comparator A (IC50)
p-PLK4 (Ser305)U2OS Osteosarcoma50 nM45 nM
p-Histone H3 (Thr3)HeLa Cervical Cancer> 10,000 nM500 nM

Interpretation of Cellular Data:

The cellular data corroborates the biochemical findings. Indazohib-H1 effectively inhibits PLK4 autophosphorylation at a low nanomolar concentration. Crucially, it does not inhibit the phosphorylation of Histone H3 at Threonine 3, a key substrate of PLK1, even at high concentrations. This confirms the high selectivity of Indazohib-H1 for PLK4 over PLK1 in a cellular context. Comparator A, however, inhibits both processes, confirming its off-target activity on PLK1.

Pillar 3: Self-Validating Experimental Protocols

The trustworthiness of any profiling guide rests on the robustness of its methodologies. Below are detailed, step-by-step protocols for the key experiments described.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)

This protocol describes a standard method for determining the IC50 value of an inhibitor against a specific kinase.

  • Preparation of Reagents:

    • Prepare a 10X kinase buffer (e.g., 250 mM HEPES pH 7.5, 100 mM MgCl₂, 10 mM DTT).

    • Prepare a 10X substrate solution containing the specific peptide substrate for the kinase of interest (e.g., for PLK4, a casein-based peptide) and 100 µM cold ATP in kinase buffer.

    • Prepare a solution of [γ-³³P]ATP.

    • Serially dilute Indazohib-H1 in DMSO to create a range of concentrations (e.g., from 100 µM to 1 pM).

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO (vehicle control).

    • Add 5 µL of the recombinant kinase enzyme (e.g., PLK4) diluted in 1X kinase buffer.

    • Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the reaction by adding 2.5 µL of the 10X substrate solution containing [γ-³³P]ATP.

  • Reaction Quenching and Measurement:

    • Allow the reaction to proceed for 30-60 minutes at 30°C.

    • Quench the reaction by adding 50 µL of 3% phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the plate three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Dry the plate, add scintillant, and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration relative to the DMSO control.[1]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement via Western Blot

This protocol assesses the ability of an inhibitor to block the phosphorylation of a target protein in cultured cells.

  • Cell Culture and Treatment:

    • Plate a relevant cell line (e.g., U2OS) in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with a range of concentrations of Indazohib-H1 (or Comparator A) for a specified time (e.g., 2 hours). Include a DMSO-only control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly in the plate with 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-p-PLK4) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-PLK4) and a loading control (e.g., anti-GAPDH) to ensure equal loading.

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal for each treatment condition.

    • Calculate the percent inhibition of phosphorylation relative to the DMSO control and determine the cellular IC50.

Conclusion and Forward Look

The comprehensive cross-reactivity profiling of Indazohib-H1, our hypothetical 5-hydrazinyl-1H-indazole derivative, demonstrates its high selectivity for its primary target, PLK4. Unlike the broadly active Comparator A, Indazohib-H1 shows minimal inhibition of closely related kinases and other key cellular signaling proteins in both biochemical and cellular assays. This favorable selectivity profile suggests a lower risk of off-target toxicities and provides a strong rationale for its advancement into further preclinical studies.

This guide underscores that for indazole-based inhibitors, as with any targeted therapy, early and thorough cross-reactivity profiling is indispensable. It is a critical, data-driven process that informs lead optimization, predicts potential safety liabilities, and ultimately increases the probability of clinical success.

References

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  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - Semantic Scholar. (2021, July 20).
  • Indazole - Synthesis and Reactions as a Chemical Reagent - ChemicalBook. (2022, January 29).
  • Study of the Addition Mechanism of 1 H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PubMed. (2022, May 6).
  • common issues and solutions in 5-Hydrazinyl-4-phenyl-1H-pyrazole reactions - Benchchem.
  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - MDPI. (2018, March 16).

Sources

Validation

Comparative Guide: Indazole vs. Indole as Pharmacophores in Drug Design

Executive Summary In medicinal chemistry, the strategic replacement of an indole core with an indazole scaffold represents a classic and highly effective bioisosteric transformation[1]. While indole is a ubiquitous, natu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the strategic replacement of an indole core with an indazole scaffold represents a classic and highly effective bioisosteric transformation[1]. While indole is a ubiquitous, naturally occurring privileged scaffold, its electron-rich pyrrole ring often presents metabolic liabilities. Indazole—a synthetic aza-analogue featuring a fused pyrazole ring—overcomes many of these limitations. By introducing an additional nitrogen atom, indazole alters the molecule's electron density, hydrogen-bonding capacity, and physicochemical profile[2]. This guide provides an objective, data-driven comparison of these two pharmacophores, detailing their structural divergence, metabolic stability, target engagement profiles, and the experimental protocols required to evaluate them.

Structural & Physicochemical Divergence

The fundamental difference between indole and indazole lies in the substitution of a carbon atom (C2 in indole) with a nitrogen atom to form a pyrazole ring[1]. Indazole exists in three tautomeric forms (1H, 2H, and 3H), with the 1H-indazole tautomer being the most thermodynamically stable and prevalent in biological contexts[3].

This single atom substitution dictates a profound shift in physicochemical properties:

  • Hydrogen Bonding: Indole possesses a single hydrogen bond donor (NH). Indazole retains this donor but gains a hydrogen bond acceptor at the N2 position[1].

  • Acid-Base Profile: Indazole is amphoteric. It can be protonated to an indazolium cation (pKa ~1.04) or deprotonated to an indazolate anion (pKa ~13.86)[4].

  • Polarity: The additional nitrogen increases the Topological Polar Surface Area (TPSA), which can influence blood-brain barrier (BBB) permeability and aqueous solubility.

Table 1: Physicochemical Comparison of 1H-Indole and 1H-Indazole
Property1H-Indole1H-IndazoleCausality / Impact
Core Structure Benzene fused with PyrroleBenzene fused with PyrazoleN-substitution alters electron distribution.
Molecular Weight 117.15 g/mol 118.14 g/mol Negligible impact on ligand efficiency.
H-Bond Donors (HBD) 1 (NH)1 (NH)Both can interact with target H-bond acceptors.
H-Bond Acceptors (HBA) 01 (N2)Indazole enables bidentate target interactions.
TPSA 15.79 Ų28.68 ŲIndazole exhibits slightly restricted passive permeability.
pKa (Deprotonation) ~16.213.86[4]Indazole NH is more acidic due to the adjacent N.
pKa (Protonation) -3.61.04[4]Indazole is a stronger base but remains neutral at pH 7.4.

Target Engagement: The Kinase Hinge Paradigm

Indazole has emerged as a highly privileged scaffold in the development of kinase inhibitors (e.g., pazopanib, axitinib)[1]. The kinase active site, specifically the adenine-binding "hinge" region, typically presents a backbone carbonyl (H-bond acceptor) and a backbone amide (H-bond donor).

While indole can only donate a single hydrogen bond to the hinge, indazole's adjacent NH and N atoms allow it to act simultaneously as a donor and an acceptor. For example, in Fibroblast Growth Factor Receptor (FGFR) inhibitors, structure-based drug design demonstrated that replacing an indole fragment with an indazole introduced a critical new hydrogen bond with the backbone NH of Ala564, significantly increasing binding affinity and ligand efficiency[5].

G cluster_indole Indole Scaffold cluster_indazole Indazole Scaffold Indole Indole (NH Donor Only) Hinge1 Kinase Hinge (Glu/Asp) Indole->Hinge1 Single H-Bond (Donor) Indazole Indazole (NH Donor + N Acceptor) Hinge2 Kinase Hinge (Glu/Asp + Ala Backbone) Indazole->Hinge2 Dual H-Bonds (Donor & Acceptor)

Pharmacophore H-Bonding: Indole vs. Indazole at the Kinase Hinge Region

Metabolic Stability & Pharmacokinetics

A primary driver for scaffold hopping from indole to indazole is the mitigation of metabolic liabilities[1]. The pyrrole ring of indole is highly electron-rich, making it highly susceptible to electrophilic attack by hepatic Cytochrome P450 (CYP450) enzymes (particularly CYP1A2, CYP2E1, and CYP2A6). This rapid oxidation typically yields oxindoles, indoxyls, and other reactive metabolites[6].

Conversely, the introduction of the electronegative nitrogen atom in the pyrazole ring of indazole withdraws electron density from the fused bicyclic system[2]. This electron deficiency raises the activation energy required for CYP450-mediated epoxidation or hydroxylation, generally resulting in a lower intrinsic clearance ( CLint​ ) and a longer half-life for the indazole core compared to its indole counterpart[2]. Note: Overall molecular clearance is still dependent on peripheral functional groups, such as ester hydrolysis in certain synthetic compounds[7].

G CYP Hepatic CYP450 (e.g., CYP1A2, CYP2E1) Metab1 Rapid Oxidation (Oxindole / Indoxyl) CYP->Metab1 Metab2 Metabolic Stability (Slower Clearance) CYP->Metab2 Indole Indole Core (Electron-Rich Pyrrole) Indole->CYP Indazole Indazole Core (Electron-Deficient Pyrazole) Indazole->CYP

CYP450-Mediated Metabolic Pathways: Indole Oxidation vs. Indazole Stability

Experimental Methodologies

To objectively compare these pharmacophores, rigorous, self-validating assays must be employed. Below are the standard protocols for evaluating metabolic stability and target engagement.

Protocol A: Human Liver Microsome (HLM) Stability Assay

This assay quantifies the intrinsic clearance ( CLint​ ) of compounds via Phase I metabolic enzymes.

Self-Validating Controls:

  • Positive Control: Verapamil (High clearance) ensures HLM enzymatic viability.

  • Negative Control: Minus-NADPH incubation confirms that degradation is strictly CYP450-dependent, ruling out chemical instability.

  • Internal Standard (IS): Tolbutamide ensures LC-MS/MS normalization against matrix effects.

Step-by-Step Workflow:

  • Preparation: Prepare a 1 µM solution of the test compound (indole or indazole derivative) in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Add NADPH to a final concentration of 1 mM to initiate the CYP450 catalytic cycle.

  • Sampling & Quenching: At defined time points (t = 0, 5, 15, 30, 45, 60 min), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing the Internal Standard. Causality: The organic solvent rapidly denatures the enzymes, halting metabolism.

  • Centrifugation: Spin the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound relative to the IS.

  • Data Processing: Plot the natural log of the percentage remaining versus time. Calculate the elimination rate constant ( k ), half-life ( t1/2​=0.693/k ), and intrinsic clearance ( CLint​=(k×V)/microsomal protein ).

G Step1 1. Incubation Test Cpd + HLM Step2 2. Initiation Add NADPH (37°C) Step1->Step2 Step3 3. Quenching Cold Acetonitrile Step2->Step3 Step4 4. Analysis LC-MS/MS Quant Step3->Step4 Step5 5. Kinetics Calculate CLint Step4->Step5

Workflow for Human Liver Microsome (HLM) Stability Assay

Protocol B: TR-FRET Kinase Inhibition Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to compare the binding affinities of indole and indazole compounds. Causality: The time-resolved nature of the measurement eliminates background auto-fluorescence common in heterocyclic compounds.

Self-Validating Controls:

  • Positive Control: Staurosporine (Pan-kinase inhibitor) establishes the maximum inhibition baseline.

  • Assay Robustness: Calculate the Z'-factor. A Z′>0.5 validates the assay's dynamic range and reproducibility.

Step-by-Step Workflow:

  • Reagent Assembly: Combine the target kinase, a biotinylated peptide substrate, and the test compound (in a 10-point dose-response titration) in assay buffer (HEPES pH 7.5, MgCl2, DTT, Tween-20).

  • Pre-Incubation: Incubate for 15 minutes at room temperature to allow compound-enzyme association.

  • Initiation: Add ATP at its predetermined Michaelis constant ( Km​ ) to start the phosphorylation reaction.

  • Reaction & Quenching: Incubate for 60 minutes. Stop the reaction by adding EDTA (final 10 mM), which chelates the Mg2+ required for kinase activity.

  • Detection Reagents: Add Europium-labeled anti-phospho antibody (FRET Donor) and Streptavidin-APC (FRET Acceptor). Incubate for 60 minutes to allow complex formation.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Data Processing: Calculate the 665/615 nm emission ratio. Fit the data to a 4-parameter logistic non-linear regression model to determine the IC50​ .

Sources

Comparative

IC50 determination of 5-hydrazinyl-1H-indazole against A549 cells

Title: Comparative Efficacy Guide: IC50 Determination of 5-Hydrazinyl-1H-indazole vs. Standard Chemotherapeutics in A549 NSCLC Cells Executive Summary As drug development shifts toward highly targeted therapies, the inda...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Efficacy Guide: IC50 Determination of 5-Hydrazinyl-1H-indazole vs. Standard Chemotherapeutics in A549 NSCLC Cells

Executive Summary

As drug development shifts toward highly targeted therapies, the indazole scaffold has emerged as a privileged pharmacophoric core, frequently utilized in the synthesis of potent kinase inhibitors[1]. 5-hydrazinyl-1H-indazole (5-HI) is a versatile, highly reactive precursor that forms the backbone of numerous antineoplastic agents. To objectively evaluate the baseline cytotoxic profile of the 5-HI core, this guide establishes a rigorous, self-validating protocol for determining its half-maximal inhibitory concentration (IC50) against the A549 non-small cell lung cancer (NSCLC) cell line. We benchmark its performance against two clinical gold standards: Cisplatin (a DNA crosslinker) and 5-Fluorouracil (an antimetabolite).

Mechanistic Rationale & Experimental Design

1. The A549 Cellular Model A549 cells are adenocarcinomic human alveolar basal epithelial cells. Harboring a homozygous KRAS mutation (G12S) and wild-type EGFR, they are inherently resistant to first-generation EGFR inhibitors and exhibit moderate, well-documented resistance to Cisplatin[2]. This resilient genetic profile makes A549 an exceptionally rigorous and clinically relevant in vitro model for evaluating the efficacy of novel cytotoxic scaffolds like 5-HI.

2. Viability Assay Causality: Why CCK-8 over MTT? To quantify cell viability, we utilize the Cell Counting Kit-8 (CCK-8) assay. As an Application Scientist, I strongly recommend CCK-8 over the traditional MTT assay for high-throughput IC50 determinations due to the following biochemical advantages:

  • Direct Solubility: CCK-8 utilizes WST-8, a tetrazolium salt that is reduced by cellular dehydrogenases (using NAD(P)H as an electron source) directly into a highly water-soluble orange formazan dye[3].

  • Protocol Integrity: MTT produces insoluble purple formazan crystals that require a disruptive DMSO solubilization step. WST-8 reduction occurs directly in the culture medium, eliminating pipetting errors, preserving cell integrity, and significantly enhancing the signal-to-noise ratio[4].

Self-Validating Experimental Methodology

A robust IC50 assay must be internally controlled to distinguish true pharmacological inhibition from assay artifacts. The following step-by-step workflow ensures a self-validating system.

Step 1: Cell Seeding and Adherence

  • Harvest A549 cells in the logarithmic growth phase using 0.25% Trypsin-EDTA.

  • Seed cells into a 96-well flat-bottom microplate at a density of 5 × 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin[5].

  • Validation Control (Blank): Dedicate at least 3 wells as "Blanks" (100 µL medium only, no cells) to subtract the background absorbance of the phenol red and unreacted CCK-8 reagent[4].

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for complete cell adherence.

Step 2: Compound Preparation and Treatment

  • Prepare 10 mM stock solutions of 5-HI, Cisplatin, and 5-Fluorouracil (5-FU) in MS-grade DMSO.

  • Perform a 1:3 serial dilution in complete culture medium to generate a 9-point concentration gradient (e.g., 0.1 µM to 300 µM).

  • Validation Control (Vehicle): Ensure the final DMSO concentration in all wells, including the "Vehicle Control" (cells + medium + DMSO), does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Aspirate the old medium and add 100 µL of the drug-containing medium to the respective wells.

  • Incubate for 48 hours. Causality: A 48-hour exposure window allows for approximately two full doubling times of A549 cells (~22h/cycle), ensuring that both cell-cycle specific (5-FU) and non-specific (Cisplatin) mechanisms are fully captured[2].

Step 3: CCK-8 Incubation and Readout

  • Add 10 µL of CCK-8 reagent directly to each well (including blanks). Avoid introducing bubbles, which scatter light and skew optical density (OD) readings[3].

  • Incubate the plate at 37°C for 2 hours.

  • Measure the absorbance at 450 nm using a microplate spectrophotometer. A reference wavelength of 630 nm is recommended to subtract plate plastic background noise[6].

Step 4: Data Normalization and IC50 Calculation Calculate relative cell viability using the formula: Viability (%) =[(OD_test - OD_blank) / (OD_vehicle - OD_blank)] × 100 Plot the log(concentration) vs. normalized viability and fit the data using a non-linear regression model (four-parameter logistic curve) to interpolate the IC50.

Comparative Data Analysis

The following table synthesizes the performance of the 5-HI scaffold against standard reference chemotherapeutics in the A549 model after 48 hours of exposure.

CompoundPrimary Mechanism of ActionA549 IC50 at 48h (µM)Efficacy Profile
5-Hydrazinyl-1H-indazole Putative Kinase Inhibition (Scaffold)14.5 (Representative)High baseline cytotoxicity; excellent precursor for targeted therapies.
Cisplatin DNA Crosslinking / Adduct Formation22.1 - 37.0 Moderate; reflects A549's intrinsic resistance mechanisms[7],[2].
5-Fluorouracil (5-FU) Thymidylate Synthase Inhibition110.2 Low; A549 exhibits robust metabolic bypass to antimetabolites[2].

Data Contextualization: Cisplatin demonstrates a characteristic IC50 in the 22-37 µM range against A549 cells at 48 hours[7],[2]. 5-FU is notably less effective (IC50 > 100 µM)[2]. The 5-HI core exhibits competitive baseline cytotoxicity, providing a strong rationale for its use as a building block in synthesizing next-generation targeted therapies.

Visualizations

Workflow A 1. Cell Seeding A549 (5x10³ cells/well) B 2. Adherence 24h Incubation (37°C) A->B C 3. Drug Treatment 5-HI, Cisplatin, 5-FU B->C D 4. Exposure Window 48h Incubation C->D E 5. CCK-8 Addition 10 µL/well WST-8 D->E F 6. Bio-reduction 2h Incubation E->F G 7. Absorbance Read OD 450 nm F->G H 8. Data Analysis IC50 Calculation G->H

Fig 1: Step-by-step workflow for high-throughput CCK-8 cell viability assay.

Mechanism cluster_0 Test Compound cluster_1 Reference Standard HI 5-Hydrazinyl-1H-indazole Kinase Kinase Inhibition (e.g., PI3K/AKT) HI->Kinase Apop Cell Cycle Arrest & Apoptosis (A549) Kinase->Apop Cytotoxicity Cis Cisplatin DNA DNA Crosslinking Cis->DNA DNA->Apop Cytotoxicity

Fig 2: Divergent pharmacological mechanisms converging on A549 cellular apoptosis.

References

  • Title: 5-hydrazinyl-1h-indazole dihydrochloride (C7H8N4) | Source: PubChemLite (uni.lu) | URL: 1

  • Title: CCK-8 Assay: A sensitive tool for cell viability | Source: Abcam | URL: 3

  • Title: An In-Depth Guide to Cell Counting Kit-8 (CCK-8) | Source: Chronicles of Young Scientists | URL: 4

  • Title: Synergistic anticancer activity of resveratrol with cisplatin and carboplatin in A549 lung adenocarcinoma cells | Source: PMC (nih.gov) | URL: 7

  • Title: Enhancing Chemotherapeutic Efficacy in Lung Cancer Cells Through Synergistic Targeting of the PI3K/AKT Pathway with Small Molecule Inhibitors | Source: MDPI | URL: 2

  • Title: Application Notes and Protocols for CCK-8 Proliferation Assay | Source: Benchchem | URL: 5

  • Title: World Journal of Oncology - Cell viability assay | Source: Elmer Press | URL: 6

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 5-hydrazinyl-1H-indazole dihydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling and disposal of 5-hydrazinyl-1H-indazole dihydrochloride. As a Senior Appli...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 5-hydrazinyl-1H-indazole dihydrochloride. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. The information herein is synthesized from data on closely related hydrazine and indazole compounds, as a specific Safety Data Sheet (SDS) for 5-hydrazinyl-1H-indazole dihydrochloride is not publicly available. Therefore, a conservative approach, assuming high potency and toxicity, is strongly advised.

Hazard Assessment and Triage: Understanding the Risks

Due to the presence of the hydrazine moiety, 5-hydrazinyl-1H-indazole dihydrochloride is presumed to be a highly potent and hazardous compound. Hydrazine derivatives are known for their potential carcinogenicity, mutagenicity, and acute toxicity.[1][2] The indazole core, while generally less reactive, can also present biological activity that requires careful handling.

Anticipated Hazards:

  • Acute Toxicity: Likely to be harmful or toxic if swallowed, inhaled, or in contact with skin.[2]

  • Carcinogenicity: Hydrazine and its derivatives are often classified as potential or known carcinogens.[2][3] All handling should proceed with the assumption of carcinogenicity.

  • Skin and Eye Damage: Expected to cause serious eye irritation or damage, and skin irritation or burns upon contact.[3][4]

  • Sensitization: May cause an allergic skin reaction.[1][2]

Given these potential hazards, all work with 5-hydrazinyl-1H-indazole dihydrochloride must be conducted with stringent safety protocols in place.

Engineering Controls: Your First Line of Defense

The primary method for mitigating exposure to potent compounds is through robust engineering controls. Personal Protective Equipment (PPE) should be considered the last line of defense.

  • Chemical Fume Hood: All handling of 5-hydrazinyl-1H-indazole dihydrochloride, including weighing, reconstitution, and aliquoting, must be performed in a certified chemical fume hood. This minimizes the risk of inhalation.

  • Ventilation: Ensure proper general laboratory ventilation to prevent the accumulation of any fugitive emissions.

  • Designated Work Area: Establish a clearly marked and restricted area for working with this compound to prevent cross-contamination.

Personal Protective Equipment (PPE): A Necessary Barrier

A comprehensive PPE strategy is mandatory for all personnel handling this substance. The following table outlines the minimum required PPE.

Body PartRequired PPEMaterial/StandardRationale
Hands Double-gloving with nitrile glovesChemical-resistantProvides a primary and secondary barrier against skin contact.
Eyes/Face Safety goggles and a face shieldANSI Z87.1 compliantProtects against splashes and airborne particles.[4]
Body Disposable, cuffed lab coat or gownImpermeablePrevents contamination of personal clothing and skin.
Respiratory N95 respirator (or higher)NIOSH-approvedRecommended for weighing and handling of the solid to prevent inhalation of fine particles.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol is critical for minimizing exposure and ensuring reproducible results.

Preparation and Weighing
  • Don appropriate PPE as outlined in the table above.

  • Prepare the chemical fume hood: Lay down a disposable absorbent bench liner.

  • Gather all necessary materials: Spatula, weigh paper, vials, solvent, and waste container.

  • Carefully weigh the desired amount of 5-hydrazinyl-1H-indazole dihydrochloride. Avoid creating dust.

  • Document the weight and other relevant information in your laboratory notebook.

Solubilization
  • Add the appropriate solvent to the vial containing the weighed compound.

  • Gently swirl or vortex to ensure complete dissolution.

  • Clearly label the stock solution with the compound name, concentration, solvent, date, and your initials.

The following diagram illustrates the safe handling workflow for 5-hydrazinyl-1H-indazole dihydrochloride.

Workflow for Safe Handling of 5-hydrazinyl-1H-indazole dihydrochloride cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials weigh Weigh Compound prep_materials->weigh dissolve Dissolve in Solvent weigh->dissolve label_vial Label Vial dissolve->label_vial decontaminate Decontaminate Surfaces label_vial->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

Sources

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